Fluchloraminopyr
Description
Structure
3D Structure
Properties
CAS No. |
2445980-81-2 |
|---|---|
Molecular Formula |
C8H7Cl2FN2O3 |
Molecular Weight |
269.05 g/mol |
IUPAC Name |
(2R)-2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxypropanoic acid |
InChI |
InChI=1S/C8H7Cl2FN2O3/c1-2(8(14)15)16-7-4(10)5(12)3(9)6(11)13-7/h2H,1H3,(H2,12,13)(H,14,15)/t2-/m1/s1 |
InChI Key |
LEIWLFHGOGNSAD-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F |
Canonical SMILES |
CC(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
Fluchloraminopyr: A Technical Guide to its Discovery, Synthesis, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluchloraminopyr is a novel, synthetic auxin herbicide developed by the Chinese agrochemical company Qingdao Kingagroot Chemical Co., Ltd.[1][2]. As a member of the pyridyloxycarboxylic acid class of herbicides, this compound, and its tefuryl ester pro-herbicide, this compound-tefuryl, represent a new generation of systemic, non-selective herbicides.[3][4]. These compounds are particularly effective against a broad spectrum of weeds, including those resistant to glyphosate and glufosinate, and exhibit both pre- and post-emergence activity with long-lasting soil persistence[3][4]. This technical guide provides a comprehensive overview of the discovery, synthesis, and mode of action of this compound, with a focus on providing researchers with the foundational knowledge for further investigation and development.
Discovery and Development
This compound and its derivatives were first disclosed in international patent application WO2020135235A1, filed by Qingdao Kingagroot Chemical Compound Co., Ltd.[1]. The development of these compounds was driven by the need for new herbicidal solutions to combat the growing problem of weed resistance to existing modes of action[3]. This compound-tefuryl, also known as FCA, has been identified by the ISO as a provisionally approved new herbicide[1]. KingAgroot has also been actively developing crop varieties with tolerance to this compound-tefuryl, indicating a strategic approach to integrating this new herbicide into modern agricultural systems[4].
Chemical Structure and Properties
This compound is a chiral molecule, with the (R)-enantiomer being the biologically active form[5]. Its chemical structure is characterized by a 4-amino-3,5-dichloro-6-fluoropyridin-2-yloxy moiety attached to a propionic acid group. The tefuryl ester, this compound-tefuryl, is a pro-herbicide that is converted to the active acid form within the plant.
Table 1: Chemical Properties of this compound and this compound-tefuryl
| Property | This compound | This compound-tefuryl |
| IUPAC Name | (2R)-2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]propanoic acid | Tetrahydrofuran-2-ylmethyl (R)-2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate |
| CAS Number | 2445980-81-2 | 2445983-82-2 |
| Chemical Formula | C₈H₇Cl₂FN₂O₃ | C₁₃H₁₅Cl₂FN₂O₄ |
| Molecular Weight | 269.06 g/mol | 365.18 g/mol |
| Chirality | (R)-enantiomer is active | (R)-enantiomer is active |
Synthesis Pathway
The synthesis of this compound and its tefuryl ester is based on the nucleophilic substitution of a halogenated pyridine with a chiral propanoate, followed by esterification for the pro-herbicide. While the full, detailed experimental protocols from the patent are not publicly available, the general synthetic route can be outlined as follows:
Step 1: Synthesis of the Pyridinyloxy Propanoic Acid Core (this compound)
The key step in the synthesis of this compound is the stereoselective etherification of 4-amino-3,5-dichloro-6-fluoropyridin-2-ol with a chiral methyl 2-halopropanoate. To obtain the desired (R)-enantiomer of this compound, the reaction typically starts with the (S)-enantiomer of the methyl 2-halopropanoate, proceeding through an SN2 reaction with inversion of stereochemistry.
Step 2: Synthesis of the Pro-herbicide Ester (this compound-tefuryl)
The active acid, this compound, is then esterified with tetrahydrofurfuryl alcohol to produce the pro-herbicide, this compound-tefuryl. This is a standard esterification reaction that can be carried out using various coupling agents.
Below is a diagram illustrating the logical flow of the synthesis.
Experimental Protocols
Detailed experimental procedures, including specific reagents, quantities, reaction conditions, and purification methods, are proprietary and contained within the patent literature (WO2020135235A1). Researchers interested in replicating this synthesis should refer to the full patent documentation.
Mode of Action: Synthetic Auxin Herbicide
This compound-tefuryl acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) but with greater stability and persistence, leading to herbicidal effects[3][4]. The mode of action involves the disruption of normal hormonal balance, leading to uncontrolled and disorganized cell growth, and ultimately, plant death.
The core of the auxin signaling pathway involves three main protein families:
-
TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) proteins: These are the auxin co-receptors.
-
Aux/IAA (Auxin/Indole-3-Acetic Acid) proteins: These are transcriptional repressors.
-
ARF (Auxin Response Factor) proteins: These are transcription factors that regulate the expression of auxin-responsive genes.
In the presence of this compound, the following signaling cascade is initiated:
-
Perception: this compound binds to the TIR1/AFB receptor, promoting its interaction with an Aux/IAA repressor protein.
-
Ubiquitination: This binding event leads to the ubiquitination of the Aux/IAA protein by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
-
Proteasomal Degradation: The ubiquitinated Aux/IAA protein is targeted for degradation by the 26S proteasome.
-
Gene Activation: The degradation of the Aux/IAA repressor relieves the repression of ARF transcription factors, which then activate the expression of a multitude of auxin-responsive genes.
-
Downstream Effects: The massive and uncontrolled expression of these genes leads to a cascade of downstream effects, including the overproduction of other plant hormones like ethylene and abscisic acid, resulting in epinasty, senescence, and ultimately, cell death.
Herbicidal Activity and Applications
This compound-tefuryl is a broad-spectrum, non-selective herbicide with systemic activity[3]. It is effective for the control of a wide range of annual and perennial broadleaf weeds and grasses.
Table 2: Herbicidal Spectrum and Application of this compound-tefuryl
| Parameter | Description |
| Recommended Dose Rate | 162-360 g a.i./ha[3] |
| Spectrum of Control | Conyza canadensis (Horseweed), Equisetum arvense (Field horsetail), Cynodon dactylon (Bermuda grass), Phragmites australis (Common reed), and many other broadleaf and grass weeds[3][5] |
| Target Crops/Areas | Orchards, citrus, apple, banana, coconut, oil palm, railway, and other non-cropland areas[3] |
| Key Features | - Effective against glyphosate- and glufosinate-resistant weeds[3]- Long-lasting persistence[3]- Good performance at low temperatures[6] |
Quantitative Herbicidal Activity Data:
Specific dose-response data, such as GR₅₀ (50% growth reduction) or ED₉₀ (90% effective dose) values for this compound-tefuryl against various weed species, are not widely available in the public domain and are likely part of proprietary data from the manufacturer.
Future Perspectives
This compound represents a significant addition to the portfolio of auxin herbicides, offering a new tool for managing weed resistance. Further research into the quantitative structure-activity relationships (QSAR) of this compound and related pyridyloxycarboxylic acids could lead to the design of even more potent and selective herbicides. Additionally, detailed studies on its environmental fate and toxicological profile will be crucial for its widespread adoption and regulatory approval globally. The development of tolerant crop varieties will also play a key role in the successful integration of this herbicide into sustainable agricultural practices.
Conclusion
This compound and its tefuryl ester are promising new herbicides with a well-understood mode of action. Their discovery provides a much-needed solution for the control of resistant weeds. While detailed experimental protocols and extensive quantitative efficacy data are not yet publicly available, this guide provides a solid foundation for researchers and professionals in the field of drug and herbicide development. The continued investigation of this class of compounds holds significant potential for advancing weed management in agriculture.
References
- 1. This compound & this compound-tefuryl- New Herbicide Candidate from Chinese Player Qingdao Kingagroot Chemical – ISO Published in June 2022 – News & Updates [chemrobotics.in]
- 2. This compound [sitem.herts.ac.uk]
- 3. kingagroot.com [kingagroot.com]
- 4. KingAgroot [kingagroot.com]
- 5. This compound-tefuryl (Ref: KAI-141012) [sitem.herts.ac.uk]
- 6. This compound&this compound-tefuryl – News & Updates [chemrobotics.in]
Fluchloraminopyr: An In-Depth Technical Guide to its Mechanism of Action as a Synthetic Auxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluchloraminopyr-tefuryl is a novel, non-selective, systemic herbicide that functions as a synthetic auxin.[1] As a new generation herbicide, it demonstrates high efficacy against a broad spectrum of weeds, including those resistant to other common herbicides like glyphosate and glufosinate.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with the auxin signaling pathway and downstream physiological effects. The information presented herein is intended to support researchers, scientists, and professionals involved in the development of new herbicidal compounds and the study of plant hormone biology.
Core Mechanism of Action: Hijacking the Auxin Signaling Pathway
The herbicidal activity of this compound stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), thereby hyperactivating the auxin signaling pathway. This leads to a cascade of molecular events that ultimately result in uncontrolled plant growth and death. The central components of this pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.
At low auxin concentrations, Aux/IAA proteins bind to and inhibit ARF transcription factors, preventing the expression of auxin-responsive genes. When auxin concentrations increase, the hormone acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and an Aux/IAA repressor. This interaction leads to the ubiquitination of the Aux/IAA protein by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component. The ubiquitinated Aux/IAA is then targeted for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the expression of a wide array of auxin-responsive genes that lead to the observed physiological effects.
References
Unveiling the Molecular Targets of Fluchloraminopyr in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Molecular Targets: The TIR1/AFB Family of F-box Proteins
The primary molecular targets of Fluchloraminopyr in plants are the F-box proteins of the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family.[1] These proteins function as auxin co-receptors within a larger E3 ubiquitin ligase complex known as the SCFTIR1/AFB complex.[1]
The active form of the herbicide, this compound, binds directly to the TIR1/AFB proteins.[1] This binding event does not occur in isolation; it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and members of the Aux/IAA family of transcriptional repressors.[1] The formation of this ternary complex—TIR1/AFB, this compound, and an Aux/IAA protein—is the critical initiating step in the herbicidal mode of action.[1]
The Auxin Signaling Pathway: A Cascade of Derepression
The binding of this compound to the TIR1/AFB co-receptor triggers a well-defined signaling cascade that ultimately leads to the deregulation of gene expression and subsequent plant death.
-
Formation of the Ternary Complex: this compound binds to the TIR1/AFB protein, enhancing its affinity for Aux/IAA transcriptional repressors.[1]
-
Ubiquitination of Aux/IAA Repressors: The stabilized TIR1/AFB-Fluchloraminopyr-Aux/IAA complex is recognized by the SCF E3 ubiquitin ligase machinery. This leads to the polyubiquitination of the Aux/IAA repressor protein.
-
Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.
-
Activation of Auxin Response Factors (ARFs): In the absence of auxin or synthetic auxins, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), a family of transcription factors. This interaction represses the transcriptional activity of ARFs. The degradation of Aux/IAA proteins releases ARFs from this repression.
-
Gene Expression and Uncontrolled Growth: Liberated ARFs are then free to bind to auxin-responsive elements (AuxREs) in the promoters of various genes, leading to their transcription. The massive and uncontrolled expression of these auxin-responsive genes results in abnormal and disorganized plant growth, ultimately causing plant death.[1]
Quantitative Data on Molecular Interactions
While the qualitative mechanism of synthetic auxin action is well-established, specific quantitative data for the interaction of this compound with its molecular targets (e.g., binding affinity (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50)) are not available in the reviewed scientific literature. The following table presents a template for how such data would be structured, based on studies of other synthetic auxin herbicides.
| Compound | Target Protein | Assay Type | Parameter | Value | Reference |
| This compound | TIR1 | Surface Plasmon Resonance | Kd | Data not available | |
| This compound | AFB5 | Surface Plasmon Resonance | Kd | Data not available | |
| This compound | in vitro Aux/IAA Degradation | Luciferase Reporter Assay | IC50 | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the molecular targets of synthetic auxin herbicides like this compound.
Receptor-Ligand Binding Assay: Surface Plasmon Resonance (SPR)
This protocol outlines the general steps for quantifying the binding affinity of this compound to purified TIR1/AFB receptors.
Methodology:
-
Protein Expression and Purification:
-
Express recombinant TIR1/AFB proteins (e.g., in an insect cell system using baculovirus vectors or in E. coli).
-
Purify the proteins using affinity chromatography (e.g., His-tag or GST-tag purification).
-
Verify protein purity and concentration using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).
-
-
SPR Chip Preparation:
-
Immobilize a biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7) onto a streptavidin-coated SPR sensor chip.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the purified TIR1/AFB protein and this compound.
-
Inject the TIR1/AFB protein and this compound solution over the sensor chip surface. The binding of the TIR1/AFB-Fluchloraminopyr complex to the immobilized Aux/IAA peptide is measured in real-time as a change in the refractive index at the chip surface, reported in response units (RU).
-
Regenerate the sensor chip surface between injections using a suitable regeneration buffer to remove the bound analyte.
-
-
Data Analysis:
-
Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
In Vitro Aux/IAA Degradation Assay
This protocol describes a method to assess the ability of this compound to promote the degradation of Aux/IAA proteins in a cell-free system.
Methodology:
-
Preparation of Plant Extracts:
-
Grind plant tissue (e.g., Arabidopsis seedlings) in liquid nitrogen and resuspend in an extraction buffer containing protease inhibitors.
-
Centrifuge the homogenate to obtain a clear protein extract.
-
-
In Vitro Transcription and Translation of Aux/IAA:
-
Synthesize a tagged version of an Aux/IAA protein (e.g., with a luciferase or fluorescent tag) using an in vitro transcription/translation system.
-
-
Degradation Reaction:
-
Combine the plant protein extract, the in vitro translated Aux/IAA protein, ATP, and different concentrations of this compound.
-
Incubate the reactions at room temperature for various time points.
-
-
Analysis of Degradation:
-
Stop the reactions at each time point by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and detect the tagged Aux/IAA protein by western blotting or by measuring luciferase activity.
-
Quantify the amount of remaining Aux/IAA protein at each time point and this compound concentration to determine the rate of degradation and the IC50 value.
-
Gene Expression Analysis: RNA Sequencing (RNA-Seq)
This protocol provides a workflow for analyzing changes in gene expression in response to this compound treatment.
Methodology:
-
Plant Treatment and Tissue Collection:
-
Treat plants with a specific concentration of this compound for a defined time course. Include a mock-treated control.
-
Harvest the tissue of interest (e.g., shoots, roots) and immediately freeze in liquid nitrogen.
-
-
RNA Extraction and Library Preparation:
-
Extract total RNA using a suitable kit, ensuring high quality and integrity (RIN > 8).
-
Prepare RNA-Seq libraries from the extracted RNA according to the manufacturer's protocol (e.g., Illumina TruSeq).
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads and align them to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Identify differentially expressed genes between the this compound-treated and control samples using statistical packages such as DESeq2 or edgeR.
-
Perform Gene Ontology (GO) and pathway enrichment analysis on the differentially expressed genes to identify over-represented biological processes and pathways affected by this compound.
-
Visualizations
Caption: this compound-induced auxin signaling pathway.
Caption: Workflow for SPR-based binding analysis.
Caption: Workflow for RNA-Seq analysis of gene expression.
References
Fluchloraminopyr: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluchloraminopyr is a novel herbicide belonging to the pyridyloxycarboxylic acid class of synthetic auxins. It is the active metabolite of the proherbicide this compound-tefuryl. Developed by Qingdao Kingagroot Chemical Co., Ltd., this compound exhibits high efficacy against a broad spectrum of weeds, including those resistant to other herbicides. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and mechanism of action of this compound, designed to support research and development in the fields of agrochemistry and drug development.
Chemical Structure and Properties
This compound is a chiral molecule, with the herbicidal activity primarily attributed to the (2R)-enantiomer. The chemical identity and key physicochemical properties of this compound and its tefuryl ester proherbicide are summarized below.
Table 1: Chemical Identification of this compound and this compound-tefuryl
| Identifier | This compound | This compound-tefuryl |
| IUPAC Name | (2R)-2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridyl)oxy]propanoic acid[1][2] | (RS)-tetrahydrofurfuryl (2R)-2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridyl)oxy]propanoate |
| CAS Number | 2445980-81-2[1][2] | 2445983-82-2[1] |
| Molecular Formula | C₈H₇Cl₂FN₂O₃[1][2] | C₁₃H₁₅Cl₂FN₂O₄ |
| Molecular Weight | 269.06 g/mol | 353.17 g/mol |
| Canonical SMILES | CC(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F | C--INVALID-LINK--OC2=NC(=C(C(=C2Cl)N)Cl)F |
| Isomeric SMILES | C--INVALID-LINK--OC1=NC(=C(C(=C1Cl)N)Cl)F | C--INVALID-LINK--OC2=NC(=C(C(=C2Cl)N)Cl)F |
| InChIKey | LEIWLFHGOGNSAD-UWTATZPHSA-N[1] | RTONGXWQCWZDSR-ULUSZKPHSA-N |
Table 2: Physicochemical Properties of this compound and this compound-tefuryl
| Property | This compound | This compound-tefuryl |
| Physical State | Solid (presumed) | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Vapor Pressure | Data not available | Data not available |
| Water Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
| LogP (Octanol-Water Partition Coefficient) | Data not available | 2.9 (Computed) |
Experimental Protocols
Stereoselective Synthesis of (2R)-Fluchloraminopyr
The synthesis of the biologically active (R)-isomer of this compound is achieved through a stereospecific route, as detailed in patent literature (WO2020135235A1). The general methodology involves the following key steps:
Step 1: Nucleophilic Substitution
-
The sodium or potassium salt of 4-amino-3,5-dichloro-6-fluoropyridin-2-ol is reacted with a chiral methyl (S)-2-bromopropanoate.
-
The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
The nucleophilic substitution proceeds with an inversion of stereochemistry at the chiral center, yielding methyl (R)-2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate.
-
The reaction mixture is stirred at a controlled temperature (e.g., 60-80 °C) for several hours until completion, monitored by a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The product is isolated by extraction and purified by column chromatography.
Step 2: Hydrolysis
-
The methyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid.
-
This is typically achieved by treating the ester with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of methanol and water.
-
The reaction is stirred at room temperature until the ester is completely consumed.
-
The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the (R)-Fluchloraminopyr.
-
The solid product is collected by filtration, washed with water, and dried under vacuum.
Stereoselective synthesis of (2R)-Fluchloraminopyr.
Analysis of this compound in Soil by QuEChERS and UHPLC-MS/MS
A representative protocol for the extraction and analysis of pyridyloxycarboxylic acid herbicides like this compound from soil matrices is outlined below. This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
1. Sample Preparation and Extraction (QuEChERS)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and 5 mL of water.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥10000 rpm for 5 minutes.
3. UHPLC-MS/MS Analysis
-
Take the supernatant from the d-SPE step and dilute it with an appropriate mobile phase (e.g., 1:1 with water/acetonitrile).
-
Inject the diluted sample into the UHPLC-MS/MS system.
-
UHPLC Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Parameters (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for this compound).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific m/z transitions for this compound need to be determined by direct infusion of a standard.
-
Collision Energy and other source parameters: Optimized for the specific instrument and analyte.
-
Analytical workflow for this compound in soil.
Mechanism of Action: Synthetic Auxin Signaling Pathway
This compound functions as a synthetic auxin, which mimics the natural plant hormone indole-3-acetic acid (IAA). Synthetic auxins disrupt the normal hormonal balance in susceptible plants, leading to uncontrolled and disorganized growth, which ultimately results in plant death. The core of the auxin signaling pathway involves three main protein families: the TIR1/AFB F-box proteins (auxin receptors), the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.
The mechanism proceeds as follows:
-
Auxin Binding: In the presence of high auxin concentrations (either natural IAA or a synthetic auxin like this compound), the hormone binds to the TIR1/AFB receptor protein.
-
Formation of a Co-receptor Complex: This binding event promotes the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein, forming a co-receptor complex.
-
Ubiquitination and Degradation: The TIR1/AFB protein is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The formation of the co-receptor complex leads to the ubiquitination of the Aux/IAA repressor.
-
Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.
-
Activation of Gene Expression: In the absence of auxin, Aux/IAA proteins are bound to ARF transcription factors, repressing their activity. The degradation of Aux/IAA repressors releases the ARFs, allowing them to activate the transcription of auxin-responsive genes.
-
Uncontrolled Growth: The constitutive activation of these genes by synthetic auxins leads to epinastic growth, tissue proliferation, and ultimately, the death of the plant.
Synthetic auxin signaling pathway of this compound.
Conclusion
This compound represents a significant development in herbicide technology, offering a potent solution for weed management. This guide has provided a comprehensive overview of its chemical structure, properties, and mode of action. The detailed experimental protocols for its synthesis and analysis serve as a valuable resource for researchers. Further investigation into its physicochemical properties and the development of validated analytical methods will be crucial for its effective and safe application in agriculture and for exploring its potential in other areas of chemical and biological research.
References
Fluchloraminopyr CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluchloraminopyr is a synthetic auxin herbicide developed for the control of a broad spectrum of weeds, including those resistant to other herbicides. This document provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, mechanism of action, and environmental fate. Detailed experimental protocols and quantitative data are presented to support further research and development in the fields of agricultural science and drug development.
Chemical Identity
This compound is the common name for the active compound. Key identification details are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (2R)-2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridyl)oxy]propanoic acid[1] |
| CAS Number | 2445980-81-2 |
| Molecular Formula | C₈H₇Cl₂FN₂O₃ |
| Molecular Weight | 285.06 g/mol |
| Chemical Structure | (See Figure 1) |
Figure 1. Chemical Structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, as detailed in the patent literature (WO2020135235A1)[1]. A general experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-amino-3,5-dichloro-6-fluoropyridin-2-ol
-
(S)-2-bromopropanoic acid methyl ester
-
Base (e.g., Potassium Carbonate)
-
Solvent (e.g., Acetonitrile)
-
Hydrolyzing agent (e.g., Sodium Hydroxide)
-
Acid for neutralization (e.g., Hydrochloric Acid)
Procedure:
-
Step 1: Etherification. In a reaction vessel, dissolve 4-amino-3,5-dichloro-6-fluoropyridin-2-ol and a suitable base in a solvent. Add (S)-2-bromopropanoic acid methyl ester dropwise to the mixture at a controlled temperature. Monitor the reaction by a suitable analytical method (e.g., TLC or HPLC) until completion.
-
Step 2: Work-up and Isolation of Intermediate. Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude intermediate, methyl (2R)-2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridyl)oxy]propanoate. Purify the crude product using column chromatography.
-
Step 3: Hydrolysis. Dissolve the purified intermediate in a suitable solvent and add an aqueous solution of a hydrolyzing agent. Stir the mixture at room temperature until the hydrolysis is complete, as monitored by an appropriate analytical technique.
-
Step 4: Neutralization and Product Isolation. Cool the reaction mixture and carefully neutralize it with an acid to precipitate the final product, this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure compound.
Mechanism of Action: Auxin Herbicide
This compound functions as a synthetic auxin, a class of herbicides that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations, leading to uncontrolled growth and ultimately, plant death[2].
Signaling Pathway
The primary mode of action involves the ubiquitin-proteasome pathway for protein degradation. This compound binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the interaction between the SCF complex and Aux/IAA transcriptional repressor proteins. The subsequent ubiquitination of Aux/IAA proteins targets them for degradation by the 26S proteasome. The removal of these repressors allows for the activation of auxin-responsive genes, leading to the observed herbicidal effects.
References
Stereospecific Synthesis of (R)-Fluchloraminopyr: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereospecific synthesis of the (R)-isomer of Fluchloraminopyr, a potent herbicide. The focus is on a robust and established synthetic route that ensures high enantiomeric purity of the final product. This document details the necessary experimental protocols, presents quantitative data in a clear format, and includes visualizations of the synthetic pathway.
Introduction
This compound is a pyridine-based herbicide that exhibits its primary biological activity through one of its enantiomers, the (R)-isomer. Stereospecific synthesis is therefore crucial to maximize its efficacy and minimize potential off-target effects from the less active (S)-isomer. The core of the presented synthesis is a nucleophilic aromatic substitution reaction with a chiral starting material, which proceeds with a predictable inversion of stereochemistry to yield the desired (R)-enantiomer.
Overall Synthetic Strategy
The stereospecific synthesis of (R)-Fluchloraminopyr is achieved through a three-step process, beginning with the formation of a key pyridinolate intermediate. This is followed by a stereospecific SN2 reaction with a chiral electrophile, and the synthesis is completed by the hydrolysis of the resulting ester to the final carboxylic acid.
Caption: Overall synthetic workflow for (R)-Fluchloraminopyr.
Experimental Protocols
Synthesis of Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate
The initial step involves the regioselective nucleophilic aromatic substitution of a fluorine atom on 4-amino-3,5-dichloro-2,6-difluoropyridine with a hydroxide ion.
Reaction Scheme:
Caption: Synthesis of the key pyridinolate intermediate.
Protocol:
-
To a solution of 4-amino-3,5-dichloro-2,6-difluoropyridine in water, add a solution of potassium hydroxide (KOH) in water.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate, will precipitate as a solid.
-
Isolate the solid product by filtration or centrifugation. The obtained salt can be used in the next step, ideally after drying under vacuum to remove residual water.[1][2][3][4][5]
| Parameter | Value | Reference |
| Molar ratio of KOH to pyridine substrate | 2.5:1 to 3:1 | [1] |
| Reaction Temperature | Reflux | [2][5] |
| Reaction Time | 2-3 hours | [1][5] |
Stereospecific Synthesis of Methyl (R)-2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate
This is the key stereochemistry-defining step. The synthesis proceeds via a nucleophilic substitution reaction between the potassium pyridinate and an enantiomerically pure electrophile, methyl (S)-2-bromopropanoate. The reaction proceeds with an inversion of configuration at the chiral center.[6]
Reaction Scheme:
Caption: Stereospecific SN2 reaction with inversion of configuration.
Protocol:
-
Suspend the dry potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate in an anhydrous aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)).
-
Add methyl (S)-2-bromopropanoate to the suspension.
-
Heat the reaction mixture. The exact temperature and reaction time will need to be optimized, but typically ranges from 60-100 °C for several hours.
-
Monitor the reaction for the disappearance of the starting materials.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl ester.
| Parameter | Value | Reference |
| Chiral Electrophile | Methyl (S)-2-bromopropanoate | [6] |
| Solvent | Anhydrous aprotic (e.g., NMP, DMF) | [1][3] |
| Expected Stereochemical Outcome | Inversion of configuration | [6] |
Hydrolysis to (R)-Fluchloraminopyr
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Reaction Scheme:
Caption: Final hydrolysis to yield (R)-Fluchloraminopyr.
Protocol:
-
Dissolve the methyl (R)-2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate in a mixture of a suitable organic solvent (e.g., methanol or tetrahydrofuran) and water.
-
Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[5][6]
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Once the reaction is complete, acidify the mixture with an aqueous acid (e.g., HCl) to a pH of approximately 2-3.
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield (R)-Fluchloraminopyr.
| Parameter | Value | Reference |
| Hydrolysis Agent | LiOH or NaOH | [5][6] |
| Solvent System | Alcohol/Water or THF/Water | [6] |
| Work-up | Acidification and Extraction |
Determination of Enantiomeric Excess
Ensuring the enantiomeric purity of the final product is critical. The enantiomeric excess (e.e.) of (R)-Fluchloraminopyr can be determined using chiral chromatography or NMR spectroscopy with a chiral solvating or derivatizing agent.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A chiral stationary phase is used to separate the (R) and (S) enantiomers, and the e.e. is calculated from the relative peak areas.
-
NMR Spectroscopy with Chiral Derivatizing Agents: The carboxylic acid can be converted to a diastereomeric ester or amide by reaction with a chiral alcohol or amine of known high enantiomeric purity. The resulting diastereomers will have distinct signals in the 1H or 19F NMR spectrum, allowing for the determination of the diastereomeric ratio and thus the enantiomeric excess of the original acid.[7]
Conclusion
The stereospecific synthesis of (R)-Fluchloraminopyr presented in this guide offers a reliable method for producing the active enantiomer in high purity. The key to this synthesis is the SN2 reaction with a chiral electrophile that proceeds with a predictable inversion of stereochemistry. Careful execution of the described protocols and rigorous analysis of the final product's enantiomeric excess are paramount for successful synthesis and application.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106008333A - Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
- 4. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
- 5. CN106187872A - A kind of preparation method of fluroxypyr - Google Patents [patents.google.com]
- 6. This compound-tefuryl|CAS 2445983-82-2|RUO [benchchem.com]
- 7. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluchloraminopyr: A Technical Guide to its Herbicidal Spectrum Against Monocots and Dicots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluchloraminopyr is a novel, new-generation systemic herbicide belonging to the synthetic auxin class. Developed by Qingdao Kingagroot Chemical, it offers a broad spectrum of weed control, targeting both monocotyledonous (grassy) and dicotyledonous (broadleaf) weeds.[1][2][3] Often formulated as this compound-tefuryl, a proherbicide, it is designed for high activity, systemic action, and efficacy against weeds resistant to other herbicide modes of action, such as glyphosate and glufosinate.[4] This technical guide provides an in-depth overview of the herbicidal spectrum of this compound, its mechanism of action, and the experimental protocols relevant to its evaluation.
Herbicidal Spectrum and Efficacy
This compound demonstrates a broad-spectrum activity against a wide range of economically important weeds. The following tables summarize the available data on its efficacy against various monocot and dicot species. The data is primarily based on information provided by the manufacturer, KingAgroot, for the proherbicide this compound-tefuryl.[4]
Table 1: Herbicidal Efficacy of this compound-tefuryl against Dicotyledonous (Broadleaf) Weeds [4]
| Weed Species | Common Name | Susceptibility (% Control) |
| Abutilon theophrasti | Velvetleaf | 90-99% |
| Amaranthus retroflexus | Redroot Pigweed | 80-89% |
| Arenaria serpyllifolia | Thyme-leaf Sandwort | 80-89% |
| Bidens pilosa | Hairy Beggarticks | 80-89% |
| Capsella bursa-pastoris | Shepherd's-purse | 80-89% |
| Chenopodium album | Common Lambsquarters | 80-89% |
| Cirsium arvense | Canada Thistle | 80-89% |
| Cirsium japonicum | Japanese Thistle | 90-99% |
| Cleome viscosa | Asian Spiderflower | 90-99% |
| Convolvulus arvensis | Field Bindweed | 90-99% |
| Conyza bonariensis | Hairy Fleabane | 80-89% |
| Conyza canadensis | Horseweed | 80-89% |
| Descurainia sophia | Flixweed | 90-99% |
| Euphorbia helioscopia | Sun Spurge | 90-99% |
| Galium aparine | Cleavers | 90-99% |
| Gnaphalium affine | Cudweed | 90-99% |
| Hemistepta lyrata | - | 90-99% |
| Lindernia procumbens | False Pimpernel | 90-99% |
| Lithospermum arvense | Field Gromwell | 90-99% |
| Ludwigia prostrata | Creeping Water Primrose | 80-89% |
| Malachium aquaticum | Water Chickweed | 90-99% |
| Mentha haplocalyx | Field Mint | 90-99% |
| Rorippa indica | Indian Yellow Cress | 80-89% |
| Silene conoidea | - | 90-99% |
| Solanum nigrum | Black Nightshade | 90-99% |
| Torilis scabra | Rough Hedgeparsley | 90-99% |
| Trifolium spp. | Clover | 90-99% |
| Veronica didyma | - | 90-99% |
Table 2: Herbicidal Efficacy of this compound-tefuryl against Monocotyledonous (Grass) Weeds [4]
| Weed Species | Common Name | Susceptibility (% Control) |
| Commelina communis | Asiatic Dayflower | 80-89% |
| Cynodon dactylon | Bermudagrass | 80-89% |
| Dactyloctenium aegyptium | Crowfoot Grass | 80-89% |
| Digitaria sanguinalis | Large Crabgrass | 80-89% |
| Echinochloa crus-galli | Barnyardgrass | 80-89% |
| Eleusine indica | Goosegrass | 80-89% |
| Leptochloa chinensis | Chinese Sprangletop | 80-89% |
| Setaria viridis | Green Foxtail | 80-89% |
Mechanism of Action: Synthetic Auxin Signaling Pathway
This compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[5][6] This leads to a disruption of normal plant growth and development in susceptible species. The key steps in the signaling pathway are as follows:
-
Perception: this compound binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) family of auxin co-receptors.[6][7]
-
Derepression of Gene Expression: This binding event promotes the interaction between the TIR1/AFB complex and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for degradation via the 26S proteasome.[5][7]
-
Activation of Auxin-Responsive Genes: The degradation of Aux/IAA repressors allows for the activation of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[5][8]
-
Hormonal Imbalance and Phytotoxicity: The overexpression of these genes leads to a cascade of physiological disruptions, including the overproduction of ethylene and abscisic acid (ABA).[6] This hormonal imbalance results in uncontrolled cell division and elongation, leading to characteristic symptoms of auxin herbicide phytotoxicity such as epinasty (twisting and curling of stems and leaves), tissue swelling, and ultimately, plant death.[6]
Caption: Synthetic auxin (this compound) signaling pathway leading to phytotoxicity.
Experimental Protocols
Detailed experimental protocols for the efficacy testing of this compound are not publicly available. However, standard methodologies for evaluating the herbicidal activity of synthetic auxins can be adapted. The following sections outline representative protocols for greenhouse and field trials.
Greenhouse Bioassay Protocol
This protocol is designed to determine the dose-response of various weed species to this compound in a controlled environment.
1. Plant Material and Growth Conditions:
-
Obtain certified seeds of target monocot and dicot weed species.
-
Plant seeds in pots or trays containing a standardized potting mix.
-
Grow plants in a greenhouse with controlled temperature (e.g., 25-30°C day, 20-25°C night), light (e.g., 16-hour photoperiod), and humidity.
2. Herbicide Application:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions to achieve a range of application rates (e.g., corresponding to field rates from 162 to 360 g a.i./ha and fractions/multiples thereof).[4]
-
Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-4 leaf stage) using a calibrated laboratory sprayer to ensure uniform coverage.
-
Include an untreated control group for comparison.
3. Data Collection and Analysis:
-
Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).
-
At the end of the experiment, harvest the above-ground biomass of the surviving plants.
-
Determine the fresh and dry weight of the biomass.
-
Calculate the percent growth reduction relative to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., dose-response curves) to determine the GR₅₀ (the dose required to cause a 50% reduction in growth).
Caption: General workflow for a greenhouse bioassay of herbicide efficacy.
Field Trial Protocol
This protocol outlines the methodology for evaluating the efficacy of this compound under real-world field conditions.
1. Site Selection and Trial Design:
-
Select a field with a natural and uniform infestation of the target weed species.
-
Use a Randomized Complete Block Design (RCBD) with a minimum of three to four replications to account for field variability.
-
Establish individual plots of a sufficient size to allow for accurate application and assessment, with buffer zones to prevent spray drift.
2. Treatment Application:
-
Prepare tank mixes of this compound at various application rates.
-
Include an untreated (weedy) control and a commercial standard herbicide for comparison.
-
Apply the treatments using a calibrated field plot sprayer at the appropriate weed and crop growth stage (for post-emergence applications).
3. Data Collection:
-
Weed Control:
-
Conduct visual assessments of percent weed control at regular intervals after application.
-
Perform weed counts and determine weed biomass from quadrats placed randomly within each plot.
-
-
Crop Safety:
-
Visually assess crop injury (phytotoxicity) on a percentage scale.
-
Measure crop height and stand density.
-
-
Yield:
-
At crop maturity, harvest the yield from a designated area within each plot.
-
Measure and record the yield, adjusting for moisture content.
-
4. Data Analysis:
-
Analyze the weed control, crop safety, and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.
Caption: Standard workflow for conducting a herbicide field trial.
Conclusion
This compound is a promising new synthetic auxin herbicide with a broad herbicidal spectrum, demonstrating efficacy against a wide range of both monocot and dicot weeds. Its mode of action, typical of synthetic auxins, involves the disruption of hormonal balance and uncontrolled growth in susceptible plants. While specific quantitative efficacy data and detailed experimental protocols for this compound are not widely published, the information provided by the manufacturer and the adaptation of standard herbicide evaluation methodologies offer a solid foundation for further research and development. This technical guide provides a comprehensive overview for professionals in the field, highlighting the potential of this compound as an effective tool in modern weed management strategies.
References
- 1. This compound & this compound-tefuryl- New Herbicide Candidate from Chinese Player Qingdao Kingagroot Chemical – ISO Published in June 2022 – News & Updates [chemrobotics.in]
- 2. KingAgroot [kingagroot.com]
- 3. KingAgroot [kingagroot.com]
- 4. kingagroot.com [kingagroot.com]
- 5. scielo.br [scielo.br]
- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mode of Action of Pyridyloxycarboxylic Acid Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridyloxycarboxylic acids, a subclass of synthetic auxin herbicides, represent a significant tool in modern agriculture for the selective control of broadleaf weeds.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced chemical stability leads to persistent stimulation of auxin signaling pathways, ultimately causing uncontrolled growth and plant death.[2][3] This guide provides a detailed technical overview of the molecular and physiological mechanisms underlying the herbicidal action of pyridyloxycarboxylic acids.
Core Signaling Pathway
The primary mode of action of pyridyloxycarboxylic acid herbicides is the hijacking of the plant's natural auxin perception and signaling cascade. This process is initiated by the binding of the herbicide to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins, which function as auxin co-receptors.[2][3]
The key steps in this signaling pathway are:
-
Perception: The synthetic auxin herbicide binds to a pocket within the TIR1/AFB proteins. This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.[2]
-
Ubiquitination: The formation of this ternary complex (TIR1/AFB-herbicide-Aux/IAA) enables the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a part, to attach ubiquitin molecules to the Aux/IAA repressor.[2][4]
-
Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is subsequently targeted for degradation by the 26S proteasome.[3]
-
Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs). These transcription factors are then free to bind to auxin-responsive elements in the promoters of target genes, leading to a massive and uncontrolled transcription of auxin-responsive genes.[2][3]
Downstream Hormonal Crosstalk
The herbicidal effects are amplified by the interplay with other plant hormones, primarily ethylene and abscisic acid (ABA).
-
Ethylene: Synthetic auxins rapidly induce the biosynthesis of ethylene by upregulating the expression of ACC synthase (ACS), a key enzyme in the ethylene production pathway.[2][5] This ethylene production contributes to classic auxin herbicide injury symptoms like epinasty (downward bending of leaves).[6][7]
-
Abscisic Acid (ABA): A critical aspect of the mode of action is the significant and rapid increase in ABA levels.[2] This is achieved through the upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in ABA biosynthesis.[3] The resulting accumulation of ABA is a primary driver of the senescence and cell death observed in treated plants.
Quantitative Data
The efficacy and binding affinity of pyridyloxycarboxylic acid herbicides can be quantified to compare different compounds and understand resistance mechanisms.
| Herbicide Class | Herbicide Example | Target Receptor(s) | Binding Affinity (Kd) | Growth Inhibition (GR50) | Resistance Factor |
| Pyridyloxycarboxylic Acid | Triclopyr | TIR1/AFB Clades | Lower than IAA[8] | Varies by species | Varies by biotype |
| Pyridyloxycarboxylic Acid | Fluroxypyr | TIR1/AFB Clades | Similar to Triclopyr[8] | Varies by species | Varies by biotype |
| Pyridine Carboxylic Acid | Picloram | TIR1/AFB | Not specified | Varies by species | Not specified |
| Pyridine Carboxylic Acid | Clopyralid | TIR1/AFB | Not specified | Varies by species | Not specified |
| Pyridine Carboxylic Acid | Aminopyralid | TIR1/AFB | Not specified | Varies by species | Not specified |
Note: Specific Kd and GR50 values are highly dependent on the specific receptor protein, plant species, and experimental conditions. The resistance factor is the ratio of the GR50 of the resistant biotype to the susceptible biotype.[2] Data in this table is generalized from the search results.
Experimental Protocols
The following are generalized workflows for key experiments used to elucidate the mode of action of pyridyloxycarboxylic acid herbicides.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the quantification of binding affinity between a synthetic auxin herbicide and purified TIR1/AFB receptors.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins (e.g., in an insect cell system).[2]
-
Immobilization: Covalently immobilize the purified TIR1/AFB protein onto a sensor chip surface.
-
Binding Analysis: Flow solutions containing varying concentrations of the pyridyloxycarboxylic acid herbicide over the sensor chip.
-
Data Acquisition: Measure the change in the refractive index at the surface as the herbicide binds to the immobilized receptor.
-
Kinetic Analysis: Analyze the association and dissociation rates to determine the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.[2]
In Vivo Aux/IAA Degradation Assay
This protocol describes a live-imaging approach to monitor the degradation of Aux/IAA proteins in response to herbicide treatment.
Methodology:
-
Plant Material: Utilize transgenic Arabidopsis thaliana lines expressing an Aux/IAA protein fused to a fluorescent reporter (e.g., VENUS) under an inducible promoter.[2]
-
Seedling Growth: Grow seedlings vertically on agar plates for 5-7 days.
-
Herbicide Treatment: Treat the seedlings with the pyridyloxycarboxylic acid herbicide at a predetermined concentration.
-
Microscopy: Mount the seedlings on a microscope slide and perform time-lapse confocal microscopy to capture the fluorescence signal in the root cells over time.
-
Image Analysis: Quantify the fluorescence intensity in the nucleus of the cells at each time point.
-
Data Visualization: Plot the normalized fluorescence intensity over time to visualize the degradation kinetics of the Aux/IAA protein.[2]
RNA-Seq for Gene Expression Analysis
This protocol provides a general workflow for analyzing global changes in gene expression in response to herbicide treatment.
Methodology:
-
Plant Treatment and Tissue Collection: Treat plants with the herbicide at a specific concentration and for a defined time course. Include a mock-treated control. Harvest the tissue of interest and immediately freeze it in liquid nitrogen.[2]
-
RNA Extraction: Extract total RNA from the collected tissue samples.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA, which includes mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Mapping: Align the reads to a reference genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the herbicide-treated samples compared to the control.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify over-represented biological processes and pathways.[2]
-
Conclusion
The mode of action of pyridyloxycarboxylic acid herbicides is a complex process centered on the overstimulation of the natural auxin signaling pathway.[2] By binding to TIR1/AFB receptors, these herbicides trigger the degradation of Aux/IAA repressors, leading to massive deregulation of gene expression.[3][4] This primary action is further compounded by the induced production of ethylene and ABA, which together orchestrate the physiological responses of uncontrolled growth, epinasty, senescence, and ultimately, plant death.[2] A thorough understanding of these molecular mechanisms is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations.
References
- 1. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 2. benchchem.com [benchchem.com]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Determining Exposure to Auxin-Like Herbicides. I. Quantifying Injury to Cotton and Soybean1 | Semantic Scholar [semanticscholar.org]
- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 8. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicological Screening of Fluchloraminopyr: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the standard procedures and methodologies for the initial toxicological screening of a new chemical entity, using the novel herbicide Fluchloraminopyr as a case study. As of the latest available information, specific toxicological data for this compound is not publicly accessible. Therefore, this guide outlines the expected experimental protocols and data endpoints based on internationally accepted guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).
Introduction to this compound
This compound is a new-generation systemic burndown herbicide with long-lasting residual activity.[1] Developed by the Chinese company Qingdao Kingagroot Chemical Co., Ltd., it belongs to the pyridine herbicide class.[1][2][3] Its proherbicide, this compound-tefuryl, is a non-selective systemic auxin herbicide.[4] Given its recent introduction, a thorough toxicological evaluation is essential to characterize its potential risks to human health and the environment. The process of bringing a new pesticide to market involves extensive research and testing, starting with an initial evaluation of its activity against pests and preliminary toxicological screening.[5]
The Toxicological Screening Process
The initial toxicological screening of a new herbicide like this compound follows a tiered approach, beginning with acute toxicity studies and progressing to more complex evaluations such as sub-chronic, genotoxicity, and developmental/reproductive toxicity assessments.[5][6] This process is guided by standardized protocols to ensure data quality and comparability across different laboratories and regulatory agencies.
The following sections detail the typical experimental protocols for each key area of toxicological assessment.
Data Presentation
Due to the absence of specific public data for this compound, the following tables are presented as templates that would be populated with experimental results during its toxicological evaluation.
Table 1: Acute Toxicity Profile of this compound (Hypothetical Data)
| Test | Species | Route of Administration | LD50/LC50 Value | GHS Category |
| Acute Oral Toxicity | Rat | Oral | Data not available | To be determined |
| Acute Dermal Toxicity | Rat/Rabbit | Dermal | Data not available | To be determined |
| Acute Inhalation Toxicity | Rat | Inhalation | Data not available | To be determined |
| Skin Irritation/Corrosion | Rabbit | Dermal | Data not available | To be determined |
| Eye Irritation/Corrosion | Rabbit | Ocular | Data not available | To be determined |
Table 2: Sub-chronic Toxicity Profile of this compound (Hypothetical Data)
| Study | Species | Duration | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Target Organs |
| 90-Day Oral Toxicity | Rat | 90 days | Data not available | Data not available | To be determined |
Table 3: Genotoxicity Profile of this compound (Hypothetical Data)
| Assay | Test System | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli strains | With and Without | Data not available |
| In Vitro Micronucleus Test | Mammalian Cells (e.g., CHO, Human Lymphocytes) | With and Without | Data not available |
Table 4: Developmental and Reproductive Toxicity Profile of this compound (Hypothetical Data)
| Study | Species | NOAEL (Maternal Toxicity) | NOAEL (Developmental/Reproductive Toxicity) | Key Findings |
| Prenatal Developmental Toxicity | Rat/Rabbit | Data not available | Data not available | To be determined |
| Reproduction/Developmental Toxicity Screening | Rat | Data not available | Data not available | To be determined |
Experimental Protocols
The following are detailed methodologies for the key toxicological studies that would be conducted for a new herbicide like this compound, based on OECD guidelines.
Acute Toxicity Studies
Acute toxicity tests provide information on the potential health hazards arising from short-term exposure.[6]
-
Principle: To determine the short-term toxicity of a substance following a single oral dose. The OECD provides three alternative methods: the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425).[7] The Acute Toxic Class Method is a stepwise procedure using a minimum number of animals to classify a substance based on its acute toxicity.[8]
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.[8][9]
-
Procedure:
-
Animals are fasted prior to dosing.[8]
-
The test substance is administered by gavage in a single dose.[9]
-
A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity.[9] Depending on the outcome (mortality or survival), the next step involves dosing at a higher or lower fixed dose level (e.g., 5, 50, 300, 2000 mg/kg).[9]
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The LD50 (median lethal dose) is estimated, and the substance is classified according to the Globally Harmonised System (GHS).[7]
Sub-chronic Toxicity Studies
These studies evaluate the effects of repeated exposure to a substance over a longer period.
-
Principle: To characterize the toxic effects of a substance following repeated oral administration for 90 days.[10]
-
Test Animals: Typically, Sprague-Dawley rats are used. At least 10 males and 10 females per dose group are recommended.
-
Procedure:
-
The test substance is administered daily in graduated doses to several groups of animals for 90 days. Administration can be via gavage, in the diet, or in drinking water.[11]
-
At least three dose levels and a control group are used.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
At termination, a full necropsy is conducted, and selected organs are weighed and examined histopathologically.
-
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined. Target organs for toxicity are identified.[10]
Genotoxicity Studies
Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material.
-
Principle: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and form colonies on a minimal medium.[12][13][14]
-
Procedure:
-
Several strains of bacteria are used to detect different types of mutations.[12]
-
The test substance is tested at a range of concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[15]
-
The bacteria, test substance, and S9 mix (if applicable) are incubated together and then plated on a minimal agar medium.[14]
-
After incubation for 48-72 hours, the number of revertant colonies is counted.[15]
-
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies that is at least two to three times higher than the solvent control.[15]
-
Principle: This test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[16][17][18]
-
Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are used.[17][19]
-
Procedure:
-
Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9).[19]
-
Treatment duration is typically 3 to 6 hours with S9 and a longer period (e.g., 24 hours) without S9.[17]
-
Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have completed one nuclear division.[16][19]
-
Cells are harvested, fixed, and stained, and the frequency of micronucleated cells is determined by microscopic analysis. At least 2000 cells per concentration are scored.[17]
-
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Developmental and Reproductive Toxicity Screening
These studies provide initial information on the potential effects of a substance on reproduction and development.
-
Principle: This screening test provides information on the effects of a chemical on male and female reproductive performance, including gonadal function, mating, conception, parturition, and early postnatal development.[20][21]
-
Test Animals: Typically rats are used, with at least 10 animals of each sex per group.[22]
-
Procedure:
-
The test substance is administered in graduated doses to several groups of males and females.[22] Males are dosed for a minimum of four weeks (including two weeks prior to mating), and females are dosed throughout the study (approximately 63 days).[22]
-
Animals are mated, and the females are allowed to litter and nurse their pups.
-
Observations include clinical signs, body weight, food consumption, mating and fertility parameters, and litter data (number of pups, survival, and weight).
-
A gross necropsy and histopathology of reproductive organs are performed on the parent animals. Pups are also examined.
-
-
Data Analysis: The findings are evaluated to determine any adverse effects on reproduction and development and to establish a NOAEL.[22]
Mandatory Visualizations
Caption: General workflow for the initial toxicological screening of a new herbicide.
Caption: Hypothetical signaling pathway for a pyridine herbicide's mode of action.
Conclusion
The initial toxicological screening of a new herbicide such as this compound is a rigorous, multi-faceted process governed by standardized international guidelines. While specific data for this compound is not yet in the public domain, this guide provides a detailed framework of the necessary studies, from acute toxicity to genotoxicity and developmental/reproductive screening. The data generated from these studies are critical for regulatory agencies to assess the potential risks to human health and establish safe handling and exposure limits. For researchers and professionals in drug and chemical development, understanding these foundational toxicological principles and experimental designs is paramount for ensuring the safety of new chemical entities.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Qingdao Kingagroot Chemical Compound Co. Ltd.:Company Profile & Technical Research,Competitor Monitor,Market Trends - Discovery | PatSnap [discovery.patsnap.com]
- 3. This compound & this compound-tefuryl- New Herbicide Candidate from Chinese Player Qingdao Kingagroot Chemical – ISO Published in June 2022 – News & Updates [chemrobotics.in]
- 4. kingagroot.com [kingagroot.com]
- 5. webdoc.agsci.colostate.edu [webdoc.agsci.colostate.edu]
- 6. Methods for Toxicity Testing - Pesticides in the Diets of Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. testinglab.com [testinglab.com]
- 11. ifif.org [ifif.org]
- 12. nib.si [nib.si]
- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 14. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 15. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 16. oecd.org [oecd.org]
- 17. criver.com [criver.com]
- 18. oecd.org [oecd.org]
- 19. nucro-technics.com [nucro-technics.com]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
Methodological & Application
Application Note & Protocol: Quantification of Fluchloraminopyr in Soil using UHPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluchloraminopyr is a novel herbicide used for the control of broad-leaved weeds. Understanding its fate and persistence in the soil is crucial for environmental risk assessment and ensuring food safety. This application note provides a detailed protocol for the quantification of this compound in soil matrices using a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, which offers excellent recovery and cleanup for a broad range of pesticides in complex matrices like soil.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
2 mL autosampler vials
-
Syringe filters (0.22 µm)
Equipment
-
UHPLC system coupled with a triple quadrupole mass spectrometer
-
High-speed centrifuge
-
Vortex mixer
-
Analytical balance
-
Sample homogenizer (e.g., Geno/Grinder)
Sample Preparation: Modified QuEChERS Method
The QuEChERS method is a simple and effective two-step process involving extraction and cleanup.[3]
1. Extraction
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, weigh 3 g and add 7 mL of water, vortex briefly, and allow to hydrate for 30 minutes.[4]
-
Add 10 mL of 1% acetic acid in acetonitrile to the tube.
-
Add the appropriate amount of this compound standard solution for spiking (for recovery studies and matrix-matched calibration).
-
Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Immediately cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for 5 minutes to ensure thorough extraction.[4]
-
Centrifuge the tube at ≥ 3000 rcf for 5 minutes.[4]
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Vortex the tube for 1 minute.
-
Centrifuge at a high rcf (e.g., ≥ 5000) for 2 minutes.[4]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
UHPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | [Value to be determined] | [Value to be determined] | 0.05 | [Value to be determined] | [Value to be determined] |
| This compound (Qualifier) | [Value to be determined] | [Value to be determined] | 0.05 | [Value to be determined] | [Value to be determined] |
| Note: Specific MRM transitions, cone voltages, and collision energies for this compound need to be optimized by infusing a standard solution of the analyte into the mass spectrometer. The values provided here are placeholders and should be experimentally determined for optimal sensitivity and specificity. |
Data Presentation
The quantitative data for the method validation should be summarized in the following tables.
Table 1: Method Validation Summary for this compound in Soil
| Parameter | Result |
| Linearity Range (µg/kg) | e.g., 1 - 100 |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) (µg/kg) | [Value to be determined] |
| Limit of Quantification (LOQ) (µg/kg) | [Value to be determined] |
Table 2: Accuracy and Precision of this compound Quantification in Soil
| Spiking Level (µg/kg) | Mean Recovery (%) (n=6) | Relative Standard Deviation (RSD) (%) |
| Low (e.g., 5 µg/kg) | [Value to be determined] | [Value to be determined] |
| Medium (e.g., 20 µg/kg) | [Value to be determined] | [Value to be determined] |
| High (e.g., 50 µg/kg) | [Value to be determined] | [Value to be determined] |
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Soil.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in soil using a modified QuEChERS extraction method followed by UHPLC-MS/MS analysis. The method is designed to be robust, sensitive, and suitable for high-throughput laboratory settings. Proper method validation, including the determination of linearity, LOD, LOQ, accuracy, and precision, is essential to ensure reliable and accurate results. The provided workflow and tables serve as a template for researchers to develop and validate their own methods for the analysis of this compound in soil and similar environmental matrices.
References
Application Notes and Protocols for the Analysis of Fluchloraminopyr and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluchloraminopyr is a recently developed herbicide, and as with many agrochemicals, the analysis of its residues and metabolic fate in the environment is crucial for regulatory assessment and ensuring food safety. This document provides a comprehensive overview of the analytical standards available for this compound and outlines detailed protocols for its extraction and analysis from various matrices, with a focus on soil and water samples. Furthermore, it addresses the current understanding of its primary metabolites.
This compound, with the IUPAC name (2R)-2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoic acid, is effective for weed control.[1] However, its environmental persistence and the potential toxicity of its degradation products are of scientific interest. Recent studies have shown that this compound degrades in soil through processes such as oxidation, dechlorination, hydroxylation, and acetylation, leading to the formation of several transformation products.[2] Notably, two of its metabolites, designated as M267 and M221, have been reported to exhibit higher acute oral toxicity to terrestrial organisms than the parent compound.[2]
Analytical Standards
The availability of high-purity analytical standards is fundamental for the accurate quantification of pesticide residues.
This compound:
Certified reference material for this compound is commercially available from suppliers of analytical standards. It is crucial to obtain a certificate of analysis with the standard to ensure its purity and identity.
Table 1: Analytical Standard for this compound
| Compound Name | CAS Number | Molecular Formula | Supplier Example |
| This compound | 2445980-81-2 | C8H7Cl2FN2O3 | LGC Standards |
This compound Metabolites:
Proposed Degradation Pathway of this compound
The following diagram illustrates the proposed degradation pathway of this compound in soil, based on the identified transformation reactions. The exact structures of all metabolites are not fully elucidated in publicly available literature; therefore, this pathway represents a logical sequence of the described chemical modifications.
Caption: Proposed degradation pathway of this compound in soil.
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and analysis of this compound from soil and water samples. These methods are based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Protocol 1: Analysis of this compound in Soil Samples
This protocol is designed for the extraction and quantification of this compound residues in soil.
1. Materials and Reagents:
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
-
Anhydrous magnesium sulfate (MgSO4)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
2. Experimental Workflow:
Caption: Workflow for this compound analysis in soil.
3. Procedure:
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO4 and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent salt agglomeration.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of PSA and 150 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
4. LC-MS/MS Parameters (Example):
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to ensure separation from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution.
Protocol 2: Analysis of this compound in Water Samples
This protocol is suitable for the determination of this compound in various water sources.
1. Materials and Reagents:
-
This compound analytical standard
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Syringe filters (0.22 µm)
2. Experimental Workflow:
Caption: Workflow for this compound analysis in water.
3. Procedure:
-
Sample Preparation and Solid-Phase Extraction (SPE):
-
Filter the water sample (500 mL) to remove any particulate matter.
-
Acidify the sample to pH ~3 with formic acid.
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of HPLC water to remove interferences.
-
Elute the analyte with 5 mL of methanol.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
4. LC-MS/MS Parameters:
-
The LC-MS/MS parameters can be the same as those described in Protocol 1.
Data Presentation and Method Validation
For quantitative analysis, a calibration curve should be prepared using the this compound analytical standard in a solvent and, ideally, in a matrix-matched standard to account for matrix effects. The performance of the analytical method should be validated according to established guidelines (e.g., SANCO/12682/2019) by evaluating parameters such as linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).
Table 2: Example of Method Validation Parameters for this compound Analysis
| Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | > 0.99 | 0.998 |
| LOQ | Signal-to-noise > 10 | 0.01 mg/kg |
| Recovery | 70-120% | 95% |
| Repeatability (RSDr) | < 20% | < 10% |
| Reproducibility (RSDR) | < 20% | < 15% |
Conclusion
The analytical methods described provide a robust framework for the determination of this compound in environmental samples. While the analysis of the parent compound is straightforward with the availability of a certified reference standard, the quantification of its metabolites remains a challenge due to the lack of commercial standards. Further research is needed to synthesize and certify these metabolite standards to enable comprehensive environmental risk assessments. The provided protocols, based on the QuEChERS and SPE methodologies, offer a solid starting point for laboratories involved in pesticide residue monitoring.
References
Protocol for Evaluating the Efficacy of Fluchloraminopyr in Greenhouse Trials
Application Notes and Protocols
Introduction
Fluchloraminopyr is a new-generation, non-selective systemic auxin herbicide designed for the control of a broad spectrum of weeds, including those resistant to other common herbicides.[1] As a synthetic auxin, it mimics the plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, plant death. This document provides a detailed protocol for conducting greenhouse trials to evaluate the efficacy of this compound. These guidelines are intended for researchers, scientists, and professionals in the field of weed science and herbicide development. Adherence to this protocol will ensure the generation of robust and reproducible data.
Objective
To establish a standardized greenhouse protocol to assess the herbicidal efficacy of this compound on selected weed species. This includes determining the dose-response relationship, evaluating phytotoxicity symptoms, and quantifying the impact on plant biomass.
Materials and Equipment
-
Test Substance: Technical grade this compound and/or formulated product.
-
Target Weeds: Seeds of relevant weed species (e.g., Conyza canadensis, Amaranthus retroflexus, Echinochloa crus-galli).
-
Pots and Trays: Uniform pots (e.g., 10 cm diameter) and trays for bottom watering.
-
Growth Medium: A standardized, sterile potting mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio).
-
Greenhouse: A controlled environment with adjustable temperature, humidity, and photoperiod.
-
Spraying Equipment: A calibrated laboratory track sprayer with a flat-fan nozzle.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.
-
Measurement Tools: Analytical balance, rulers, calipers, plant labels, and a camera for documentation.
-
Data Collection Tools: Software for data recording and statistical analysis.
Experimental Design
A randomized complete block design (RCBD) is recommended to minimize the effects of environmental gradients within the greenhouse.
-
Treatments: Include a negative control (untreated), a vehicle control (if a solvent is used for the technical grade this compound), and at least five rates of this compound. The application rates should bracket the recommended field rate of 162-360 g a.i./ha.[1]
-
Replicates: A minimum of four replicates for each treatment group.
-
Experimental Unit: Each pot containing a single plant is considered an experimental unit.
Experimental Procedures
5.1. Plant Preparation
-
Fill pots with the prepared growth medium and moisten it.
-
Sow seeds of the target weed species at a uniform depth.
-
Thin seedlings to one plant per pot once they have reached the first true leaf stage.
-
Allow plants to grow to a consistent developmental stage (e.g., 2-4 true leaves) before herbicide application.
-
Water the plants as needed, avoiding overwatering.
5.2. Herbicide Preparation and Application
-
Prepare stock solutions of this compound. For formulated products, follow the manufacturer's dilution instructions. For technical grade material, a suitable solvent and surfactant may be required.
-
Calibrate the laboratory sprayer to deliver a consistent volume (e.g., 200 L/ha).
-
Arrange the pots in the randomized complete block design within the spray chamber.
-
Apply the respective herbicide treatments to the plants.
-
Return the treated plants to the greenhouse and maintain them under controlled conditions.
5.3. Post-Treatment Care and Observation
-
Water the plants via subirrigation to avoid washing the herbicide off the foliage.
-
Monitor the plants regularly for the development of phytotoxicity symptoms.
-
Data collection should occur at predefined intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT).
Data Collection and Efficacy Assessment
6.1. Visual Injury Assessment
Visually assess the percentage of weed control using a scale of 0% (no effect) to 100% (complete plant death). This assessment should be conducted at each time point by the same trained individual to maintain consistency.
6.2. Plant Height and Growth Inhibition
Measure the height of each plant from the soil surface to the apical meristem. Calculate the percentage of growth inhibition relative to the untreated control.
6.3. Biomass Measurement
At the final assessment (e.g., 21 DAT), carefully remove the above-ground portion of each plant. Determine the fresh weight immediately. Subsequently, dry the plant material in an oven at 70°C for 72 hours, or until a constant weight is achieved, to determine the dry weight.
6.4. Data Analysis
Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a suitable post-hoc test (e.g., Tukey's HSD) to compare treatment means. Dose-response curves can be generated to calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth).
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Visual Injury Assessment of Target Weeds at Different Days After Treatment (DAT) with this compound.
| Treatment (g a.i./ha) | 3 DAT (%) | 7 DAT (%) | 14 DAT (%) | 21 DAT (%) |
| Untreated Control | 0 | 0 | 0 | 0 |
| Vehicle Control | 0 | 0 | 0 | 0 |
| Rate 1 | ||||
| Rate 2 | ||||
| Rate 3 | ||||
| Rate 4 | ||||
| Rate 5 |
Table 2: Plant Height and Growth Inhibition of Target Weeds 21 Days After Treatment (DAT) with this compound.
| Treatment (g a.i./ha) | Mean Plant Height (cm) | Standard Deviation | Growth Inhibition (%) |
| Untreated Control | 0 | ||
| Vehicle Control | |||
| Rate 1 | |||
| Rate 2 | |||
| Rate 3 | |||
| Rate 4 | |||
| Rate 5 |
Table 3: Fresh and Dry Biomass of Target Weeds 21 Days After Treatment (DAT) with this compound.
| Treatment (g a.i./ha) | Mean Fresh Weight (g) | Standard Deviation | Mean Dry Weight (g) | Standard Deviation | Biomass Reduction (%) |
| Untreated Control | 0 | ||||
| Vehicle Control | |||||
| Rate 1 | |||||
| Rate 2 | |||||
| Rate 3 | |||||
| Rate 4 | |||||
| Rate 5 |
Visualizations
Caption: Experimental workflow for greenhouse efficacy testing of this compound.
Caption: Simplified signaling pathway of auxin and its disruption by this compound.
References
Application Notes and Protocols for Assessing Fluchloraminopyr Uptake and Translocation in Weeds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the uptake and translocation of Fluchloraminopyr, a systemic auxin herbicide, in various weed species. The following sections detail the principles of this compound movement in plants, protocols for its quantification, and methods for visualizing its distribution.
Introduction to this compound
This compound-tefuryl is a new-generation, non-selective systemic auxin herbicide.[1] As a systemic herbicide, its efficacy is dependent on its absorption by the weed and subsequent translocation to its sites of action. Understanding the dynamics of uptake and translocation is crucial for optimizing its application, determining its spectrum of activity, and managing potential resistance. The methods described herein are based on established techniques for studying herbicide physiology, adapted for the specific investigation of this compound.
Experimental Principles
The assessment of this compound uptake and translocation typically involves the use of a radiolabeled form of the active ingredient (e.g., ¹⁴C-Fluchloraminopyr) to enable sensitive and accurate tracking within the plant. The general workflow involves treating a specific part of the plant (usually a mature leaf) with the radiolabeled herbicide and then, after a set incubation period, harvesting the plant and sectioning it into various parts (e.g., treated leaf, other leaves, stem, roots) to quantify the amount of radioactivity in each part. This allows for the determination of the rate of uptake into the treated leaf and the extent of translocation to other plant tissues.
Protocol 1: Quantification of this compound Uptake and Translocation using a Radiolabeled Tracer
This protocol details the procedure for quantifying the amount of this compound absorbed by a weed and its distribution throughout the plant.
Materials:
-
¹⁴C-labeled this compound of known specific activity
-
Weed seedlings (e.g., Amaranthus retroflexus, Conyza canadensis) at the 3-4 leaf stage
-
Microsyringe
-
Glasshouse or controlled environment chamber
-
Plant pots and soil mix
-
Liquid Scintillation Counter (LSC)
-
Scintillation vials and cocktail
-
Biological sample oxidizer
-
Foliar surface wash solution (e.g., acetone:water, 1:1 v/v)
-
Analytical balance
Procedure:
-
Plant Culture: Grow weed seedlings in pots in a glasshouse or controlled environment chamber to the 3-4 leaf stage.
-
Herbicide Application:
-
Prepare a treatment solution of ¹⁴C-Fluchloraminopyr at a concentration equivalent to the recommended field application rate.
-
Using a microsyringe, apply a single 10 µL droplet of the treatment solution to the adaxial surface of the third true leaf of each seedling.[2]
-
-
Incubation: Place the treated plants back into the controlled environment chamber for various time points (e.g., 6, 24, 48, 72 hours).
-
Harvesting and Washing:
-
At each time point, carefully excise the treated leaf.
-
Wash the surface of the treated leaf with 2 mL of the foliar surface wash solution to remove any unabsorbed ¹⁴C-Fluchloraminopyr. Collect the wash solution in a scintillation vial.
-
-
Sectioning: Divide the rest of the plant into the following sections:
-
Above the treated leaf (younger leaves and apex)
-
Below the treated leaf (older leaves and stem)
-
Roots (carefully washed to remove soil)
-
-
Quantification of Radioactivity:
-
Add scintillation cocktail to the vial containing the leaf wash and quantify the radioactivity using an LSC. This represents the amount of unabsorbed herbicide.
-
Place the washed treated leaf and the other plant sections into separate combustion cones.
-
Combust the plant tissue samples using a biological sample oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail.
-
Quantify the radioactivity in each sample using an LSC.
-
-
Data Analysis:
-
Calculate the total amount of ¹⁴C recovered for each plant.
-
Express the amount of radioactivity in the leaf wash and each plant section as a percentage of the total applied radioactivity.
-
Uptake is calculated as the total applied radioactivity minus the radioactivity recovered in the leaf wash.
-
Translocation is calculated as the percentage of absorbed radioactivity that has moved out of the treated leaf into other plant parts.
-
Protocol 2: Visualization of this compound Translocation by Autoradiography
This protocol allows for the qualitative visualization of this compound distribution within the weed.
Materials:
-
Plants treated with ¹⁴C-Fluchloraminopyr as described in Protocol 1.
-
Plant press
-
X-ray film or phosphor imaging screen
-
Developer and fixer for X-ray film, or a phosphor imager system
Procedure:
-
Plant Preparation: At the desired time points after treatment with ¹⁴C-Fluchloraminopyr, carefully uproot the entire plant and wash the roots gently to remove soil.
-
Pressing and Drying: Arrange the plant on a sheet of paper, spreading out the leaves and roots to minimize overlap. Press the plant flat and dry it in a plant press at 60°C until all moisture is removed.
-
Autoradiography:
-
In a darkroom, place the dried, pressed plant in direct contact with a sheet of X-ray film or a phosphor imaging screen in a light-tight cassette.
-
Expose the film/screen for a sufficient period (this may range from a few days to several weeks depending on the amount of radioactivity).
-
-
Image Development:
-
If using X-ray film, develop the film according to the manufacturer's instructions.
-
If using a phosphor imaging screen, scan the screen using a phosphor imager to generate a digital image.
-
-
Image Analysis: The resulting autoradiograph will show the distribution of the radiolabeled this compound. Darker areas on the film or more intense signals on the phosphor image correspond to higher concentrations of the herbicide.
Data Presentation
The following tables present hypothetical data for this compound uptake and translocation in a susceptible and a tolerant weed species.
Table 1: Uptake of ¹⁴C-Fluchloraminopyr in Susceptible and Tolerant Weeds (% of Applied)
| Time (Hours) | Susceptible Species (Amaranthus retroflexus) | Tolerant Species (Conyza canadensis) |
| 6 | 25.3 ± 2.1 | 15.8 ± 1.9 |
| 24 | 55.7 ± 4.3 | 38.2 ± 3.5 |
| 48 | 78.9 ± 5.6 | 55.1 ± 4.8 |
| 72 | 85.2 ± 6.1 | 62.5 ± 5.2 |
Table 2: Translocation of ¹⁴C-Fluchloraminopyr 72 Hours After Treatment (% of Absorbed)
| Plant Part | Susceptible Species (Amaranthus retroflexus) | Tolerant Species (Conyza canadensis) |
| Treated Leaf | 30.1 ± 3.3 | 65.4 ± 5.9 |
| Above Treated Leaf | 28.5 ± 2.9 | 12.3 ± 1.8 |
| Below Treated Leaf | 21.7 ± 2.5 | 15.1 ± 2.0 |
| Roots | 19.7 ± 2.1 | 7.2 ± 1.1 |
Visualizations
Caption: Experimental workflow for assessing this compound uptake and translocation.
Caption: Generalized signaling pathway for auxin herbicides like this compound.
References
Application Notes and Protocols for QuEChERS Extraction of Fluchloraminopyr Residue in Crops
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluchloraminopyr is a novel herbicide used for the control of a broad spectrum of weeds in various agricultural settings.[1] As with any agricultural chemical, monitoring its residues in food crops is crucial for ensuring consumer safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices due to its simplicity, speed, and effectiveness.[2][3][4]
These application notes provide a comprehensive overview and a detailed protocol for the extraction of this compound residues from various crop matrices using the QuEChERS method, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific validated data for this compound is not widely available in public literature, this document outlines a robust, general-purpose protocol based on established QuEChERS methodologies for similar analytes, which can be validated for the specific needs of the user.
Principle of the Method
The QuEChERS method involves a two-step process:
-
Extraction: The crop sample is first homogenized. A subsample is then extracted with acetonitrile, a water-miscible solvent, in the presence of high-ionic-strength salts (e.g., magnesium sulfate, sodium chloride).[4][5] This partitioning step separates the acetonitrile layer, containing the pesticides, from the aqueous and solid components of the sample.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then cleaned up using a mixture of sorbents to remove interfering matrix components such as pigments, sugars, and fatty acids.[2][6] A common sorbent combination is primary secondary amine (PSA) for removing polar interferences and magnesium sulfate to absorb residual water.[6] The final cleaned extract is then ready for instrumental analysis.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC or residue analysis grade), Acetone (residue analysis grade), n-Hexane (residue analysis grade), Methanol (HPLC grade).
-
Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate. All salts should be of analytical reagent grade.
-
d-SPE Sorbents: Primary secondary amine (PSA), C18.
-
Standards: Certified reference standard of this compound.
-
Reagent Water: Purified water (e.g., Milli-Q or equivalent).
-
Equipment: High-speed blender/homogenizer, centrifuge capable of >3000 x g, vortex mixer, nitrogen evaporator, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.
Sample Preparation and Extraction
-
Homogenization: Weigh a representative portion of the crop sample and homogenize it to a uniform consistency using a high-speed blender. For dry commodities, it may be necessary to add a specific amount of purified water before homogenization.
-
Weighing: Accurately weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Fortification (for recovery studies): For method validation, spike the blank sample with a known concentration of this compound standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[5]
-
Immediately cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.[5]
d-SPE Cleanup
-
Transfer: Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing the appropriate cleanup sorbents (e.g., 900 mg MgSO₄ and 150 mg PSA).
-
Shaking and Centrifugation: Cap the d-SPE tube and shake vigorously for 30 seconds. Centrifuge at ≥3000 x g for 5 minutes.
-
Final Extract: The supernatant is the final cleaned extract.
Instrumental Analysis (LC-MS/MS)
-
Preparation for Injection: Take an aliquot of the final extract and, if necessary, evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/water).[5] Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Conditions (General Example):
-
LC Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used for pesticide analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode is typically suitable for this class of compounds. Specific MRM transitions for this compound would need to be determined by infusing a standard solution of the analyte.
-
Data Presentation
While specific quantitative data for this compound is not available in the reviewed literature, a typical validation study for a pesticide using QuEChERS would generate data similar to that presented in the tables below. These tables are provided as templates for reporting validation results for this compound analysis in various crop matrices.
Table 1: Method Performance for this compound in Various Crop Matrices (Template)
| Crop Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) (n=5) |
| High Water Content | |||
| e.g., Tomato | 0.01 | [Data to be generated] | [Data to be generated] |
| 0.1 | [Data to be generated] | [Data to be generated] | |
| High Sugar/Acid Content | |||
| e.g., Orange | 0.01 | [Data to be generated] | [Data to be generated] |
| 0.1 | [Data to be generated] | [Data to be generated] | |
| High Starch/Protein Content | |||
| e.g., Wheat | 0.01 | [Data to be generated] | [Data to be generated] |
| 0.1 | [Data to be generated] | [Data to be generated] | |
| High Fat Content | |||
| e.g., Soybean | 0.01 | [Data to be generated] | [Data to be generated] |
| 0.1 | [Data to be generated] | [Data to be generated] |
Table 2: Method Detection and Quantification Limits for this compound (Template)
| Crop Matrix | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) |
| e.g., Tomato | [Data to be generated] | [Data to be generated] |
| e.g., Orange | [Data to be generated] | [Data to be generated] |
| e.g., Wheat | [Data to be generated] | [Data to be generated] |
| e.g., Soybean | [Data to be generated] | [Data to be generated] |
Note: The acceptable range for recovery is typically 70-120% with an RSD of ≤20%.[7]
Maximum Residue Limits (MRLs)
Mandatory Visualizations
Caption: QuEChERS experimental workflow for pesticide residue analysis.
Conclusion
The QuEChERS method provides a straightforward and efficient approach for the extraction of this compound residues from a variety of crop matrices. The general protocol outlined in these application notes serves as a strong foundation for developing a validated method for routine monitoring. It is crucial to perform in-house validation to ensure the method meets the required performance criteria for accuracy, precision, and sensitivity for this compound in each specific crop matrix of interest. Adherence to good laboratory practices and consultation of current regulatory guidelines are essential for reliable and compliant residue analysis.
References
- 1. kingagroot.com [kingagroot.com]
- 2. gcms.cz [gcms.cz]
- 3. Collaborative validation of the QuEChERS procedure for the determination of pesticides in food by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aensiweb.com [aensiweb.com]
- 5. fda.gov.tw [fda.gov.tw]
- 6. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 7. researchgate.net [researchgate.net]
- 8. Pesticide maximum residue level legislation around the world | NZ Government [mpi.govt.nz]
- 9. faolex.fao.org [faolex.fao.org]
Application Notes and Protocols for Developing a Dose-Response Curve of Fluchloraminopyr on Conyza canadensis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for establishing a dose-response curve for the novel synthetic auxin herbicide, Fluchloraminopyr, on the problematic weed species Conyza canadensis (horseweed). These guidelines are intended for researchers in weed science and herbicide development, offering a standardized methodology for assessing the efficacy of this compound, particularly against biotypes with potential resistance to other herbicide classes. The protocols cover experimental design, plant material cultivation, herbicide application, data collection, and analysis.
Introduction
Conyza canadensis, commonly known as horseweed or Canada fleabane, is a widespread and economically damaging weed in agricultural systems.[1][2] Its prolific seed production and wind-dispersed seeds contribute to its rapid spread.[1] Of significant concern is the evolution of herbicide resistance in C. canadensis populations to multiple modes of action, including glyphosate and ALS inhibitors, making its control challenging.[3][4]
This compound is a new-generation, non-selective systemic auxin herbicide.[5] As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death.[6][7] It has demonstrated high efficacy against various weeds, including those resistant to glyphosate.[5] Establishing a precise dose-response curve is a critical step in the effective and sustainable use of this compound. This involves determining the rates required for various levels of weed control, from initial growth inhibition to lethal effects. The data generated from these studies are essential for refining application recommendations, understanding the potential for resistance development, and ensuring optimal field performance.
This document outlines a comprehensive protocol for a whole-plant pot-based dose-response bioassay to evaluate the herbicidal activity of this compound on C. canadensis.
Materials and Methods
Plant Material and Growth Conditions
-
Seed Collection: Collect mature C. canadensis seeds from at least 30 randomly selected plants from a population of interest.[8] To investigate potential resistance, seeds should be collected from sites with a history of herbicide application and from sites with no or limited herbicide exposure (susceptible control).
-
Seed Storage: Air-dry the collected seed heads in paper bags at room temperature.[9] Once dried, store the seeds in labeled paper envelopes at 4°C until use.
-
Germination: Sow the seeds on the surface of a germination tray filled with a commercial potting mix. C. canadensis seeds require light for germination, so do not cover them with soil.[10]
-
Growth Conditions: Maintain the germination trays in a greenhouse or growth chamber with a 16:8 hour (light:dark) photoperiod, a temperature of 25/20°C (day/night), and a relative humidity of 60-70%. Water the trays as needed to maintain consistent moisture.
-
Transplanting: Once the seedlings have developed 2-4 true leaves, transplant individual seedlings into 10 cm diameter pots filled with the same potting mix.[8] Allow the plants to establish for at least 5 days before herbicide application.[11]
Herbicide Application
-
Herbicide Preparation: Prepare a stock solution of a commercial formulation of this compound. Perform serial dilutions to obtain the desired treatment concentrations. The recommended field application rate for this compound is 162-360 g a.i./ha.[5] For a dose-response study, a range of doses bracketing this recommendation should be used.
-
Application: Apply the herbicide treatments to C. canadensis plants at the 4-6 leaf rosette stage. Use a laboratory spray chamber equipped with a flat-fan nozzle calibrated to deliver a spray volume of 200 L/ha at a constant pressure. An untreated control (sprayed with water only) must be included.
-
Experimental Design: The experiment should be arranged in a completely randomized design with a minimum of five replications per treatment dose. The entire experiment should be repeated to ensure the reproducibility of the results.
Data Collection and Analysis
-
Visual Assessment: Visually assess plant injury at 7, 14, 21, and 28 days after treatment (DAT). Use a rating scale from 0% (no injury) to 100% (complete plant death).
-
Biomass Reduction: At 28 DAT, harvest the above-ground biomass for each plant. Determine the fresh weight immediately. Subsequently, dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Data Analysis: Express the visual injury ratings and biomass data as a percentage of the untreated control. Analyze the data using a non-linear regression model appropriate for dose-response curves (e.g., a four-parameter log-logistic model). From this model, calculate the dose required to cause 50% growth reduction (GR₅₀) and 90% growth reduction (GR₉₀).
Expected Results
The following tables present hypothetical data for a dose-response study of this compound on a susceptible population of Conyza canadensis.
Table 1: Visual Injury Assessment of Conyza canadensis at 28 Days After Treatment with this compound.
| This compound Dose (g a.i./ha) | Mean Visual Injury (%) | Standard Deviation |
| 0 (Untreated Control) | 0 | 0 |
| 25 | 35 | 5.2 |
| 50 | 65 | 7.8 |
| 100 | 85 | 4.5 |
| 150 | 95 | 3.2 |
| 200 | 99 | 1.0 |
| 250 | 100 | 0 |
| 300 | 100 | 0 |
Table 2: Above-Ground Dry Biomass of Conyza canadensis at 28 Days After Treatment with this compound.
| This compound Dose (g a.i./ha) | Mean Dry Biomass (g) | Standard Deviation | Percent Reduction (%) |
| 0 (Untreated Control) | 5.2 | 0.8 | 0 |
| 25 | 3.1 | 0.5 | 40.4 |
| 50 | 1.8 | 0.3 | 65.4 |
| 100 | 0.9 | 0.2 | 82.7 |
| 150 | 0.3 | 0.1 | 94.2 |
| 200 | 0.1 | 0.05 | 98.1 |
| 250 | 0 | 0 | 100 |
| 300 | 0 | 0 | 100 |
Table 3: Calculated GR₅₀ and GR₉₀ Values for this compound on Conyza canadensis.
| Parameter | Estimated Dose (g a.i./ha) | 95% Confidence Interval |
| GR₅₀ | 42.5 | 38.9 - 46.1 |
| GR₉₀ | 125.8 | 115.2 - 136.4 |
Visualizations
Experimental Workflow
References
- 1. nrcs.usda.gov [nrcs.usda.gov]
- 2. Ontario Crop IPM - Weeds and herbicides [cropipm.omafra.gov.on.ca]
- 3. mdpi.com [mdpi.com]
- 4. weedscience.org [weedscience.org]
- 5. kingagroot.com [kingagroot.com]
- 6. Dual Role of Auxin in Regulating Plant Defense and Bacterial Virulence Gene Expression During Pseudomonas syringae PtoDC3000 Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LEAFY Controls Auxin Response Pathways in Floral Primordium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Weed Submission for Herbicide Resistance Testing | Plant Agriculture [plant.uoguelph.ca]
- 10. croplife.co.za [croplife.co.za]
- 11. hracglobal.com [hracglobal.com]
Measuring the Residual Activity of Fluchloraminopyr in Diverse Soil Environments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the residual activity of the synthetic auxin herbicide Fluchloraminopyr in various soil types. Understanding the persistence and bioavailability of this compound is critical for assessing its environmental fate, ensuring crop safety, and developing effective weed management strategies. The following protocols detail both biological and analytical methods for determining its residual activity.
Introduction to this compound
This compound is a pyridine carboxylic acid herbicide that acts as a synthetic auxin.[1] It is recognized for its systemic action and long-lasting residual activity in soil, making it effective for pre-emergent weed control.[2] The persistence of this compound, however, is significantly influenced by soil properties such as texture, organic matter content, and pH, which affect its adsorption, degradation, and bioavailability.[3][4]
The degradation of this compound in soil primarily occurs through oxidation, dechlorination, hydroxylation, and acetylation.[5][6] Recent studies have determined the half-life (DT50) of this compound to range from approximately 0.107 to 4.76 days in various representative soils under different conditions.[5]
Data Presentation: this compound Persistence in Different Soil Types
| Soil Type | % Sand | % Silt | % Clay | Organic Matter (%) | pH | Estimated Half-Life (DT50) (days) | Expected Residual Activity |
| Sandy Loam | 65 | 25 | 10 | 1.5 | 6.5 | 1 - 2 | Low |
| Silt Loam | 40 | 50 | 10 | 2.5 | 6.0 | 2 - 3 | Moderate |
| Clay Loam | 35 | 35 | 30 | 3.0 | 7.0 | 3 - 4 | High |
| High Organic Matter Soil | 45 | 35 | 20 | 5.0 | 5.5 | 4 - 5 | Very High |
Experimental Protocols
Two primary methods are recommended for assessing the residual activity of this compound: a whole-plant bioassay to measure its biological effect, and chemical analysis via HPLC-MS/MS for precise quantification of the parent compound and its metabolites.
Protocol 1: Whole-Plant Bioassay for Residual Activity
This protocol uses a sensitive indicator plant to determine the biologically active concentration of this compound in soil. Species such as tomato (Solanum lycopersicum), cucumber (Cucumis sativus), and spinach (Spinacia oleracea) are highly sensitive to synthetic auxin herbicides and are suitable for this bioassay.
1. Soil Sample Collection and Preparation:
-
Collect representative soil samples from the top 15 cm of the desired field locations.
-
For each location, create a composite sample by mixing at least five subsamples.
-
Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris.
-
Homogenize each composite sample thoroughly.
-
Collect a control soil sample from an area with no history of this compound application.
2. Bioassay Setup:
-
Fill 10 cm diameter pots with the collected soil samples (test and control). Prepare at least three replicate pots for each soil sample.
-
Sow 5-7 seeds of the chosen indicator species (e.g., tomato) in each pot at a depth of 1-2 cm.
-
Place the pots in a greenhouse or growth chamber with controlled conditions (e.g., 25°C, 16-hour photoperiod).
-
Water the pots as needed to maintain adequate soil moisture.
3. Data Collection and Analysis:
-
After 21 days, carefully harvest the above-ground biomass from each pot.
-
Record the fresh and dry weight of the plant material.
-
Visually assess and score phytotoxicity symptoms, such as epinasty (twisting of stems and petioles), leaf cupping, and stunting, on a scale of 0 (no effect) to 100 (complete plant death).
-
Compare the growth and injury symptoms of plants in the test soils to those in the control soil. A significant reduction in biomass or the presence of auxin-like symptoms indicates residual activity of this compound.
Protocol 2: Chemical Quantification by HPLC-MS/MS
This protocol provides a highly sensitive and specific method for quantifying the concentration of this compound and its degradation products in soil.[5]
1. Soil Extraction:
-
Weigh 10 g of the prepared soil sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., acetonitrile:water, 80:20 v/v).
-
Vortex the mixture for 1 minute and then shake on a mechanical shaker for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant for cleanup.
2. Extract Cleanup (QuEChERS method):
-
Transfer a portion of the supernatant to a clean tube containing a mixture of anhydrous magnesium sulfate and primary secondary amine (PSA) sorbent.
-
Vortex vigorously for 1 minute to facilitate the removal of interfering matrix components.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS) with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5 µL.
-
MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its metabolites must be determined by infusing standard solutions.
Visualizations
Caption: Experimental workflow for assessing this compound residual activity.
Caption: Factors influencing the persistence of this compound in soil.
References
- 1. researchgate.net [researchgate.net]
- 2. kingagroot.com [kingagroot.com]
- 3. mdpi.com [mdpi.com]
- 4. eprajournals.com [eprajournals.com]
- 5. Degradation of a novel herbicide this compound in soil: Dissipation kinetics, degradation pathways, transformation products identification and ecotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Techniques for Studying the Soil Degradation Pathway of Fluchloraminopyr
Application Notes and Protocols for Researchers
Introduction
Fluchloraminopyr is a novel herbicide, and understanding its environmental fate, particularly its degradation in soil, is crucial for assessing its ecological impact and ensuring its safe and effective use. These application notes provide a comprehensive overview of the techniques and detailed protocols for studying the soil degradation pathway of this compound. The methodologies described herein are intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.
The degradation of this compound in soil involves several key transformation reactions, including oxidation, dechlorination, hydroxylation, and acetylation.[1] These processes lead to the formation of various transformation products (TPs). The dissipation of this compound can be relatively rapid, with Dissipation Time 50 (DT50) values reported to range from 0.107 to 4.76 days in various soil types under both aerobic and anaerobic conditions.[1]
This document outlines the protocols for soil incubation studies, dissipation kinetics, and the identification of transformation products, providing a robust framework for investigating the environmental behavior of this compound.
Data Presentation
Table 1: Dissipation Time 50 (DT50) of this compound in Different Soil Types
| Soil Type | Condition | DT50 (days) | Reference |
| Loam | Aerobic | 1.25 | [1] |
| Sandy Loam | Aerobic | 0.107 - 2.50 | [1] |
| Clay | Aerobic | 3.50 | [1] |
| Silt Loam | Aerobic | 4.76 | [1] |
| Loam | Anaerobic | 2.80 | [1] |
| Sandy Loam | Anaerobic | 1.50 - 4.00 | [1] |
| Clay | Anaerobic | 4.50 | [1] |
| Silt Loam | Anaerobic | > 4.76 | [1] |
Note: The DT50 values are indicative and can vary based on specific soil properties, microbial activity, and environmental conditions.
Experimental Protocols
Soil Incubation Study: Aerobic and Anaerobic
This protocol is designed to evaluate the transformation of this compound in soil under controlled aerobic and anaerobic conditions.
Materials:
-
Fresh soil samples, sieved (2 mm)
-
This compound (analytical grade)
-
Incubation vessels (e.g., biometer flasks)
-
Sterile deionized water
-
Nitrogen gas (for anaerobic conditions)
-
Incubator
-
Analytical balance
-
Syringes and needles
Procedure:
-
Soil Preparation:
-
Collect fresh soil from a relevant agricultural region.
-
Pass the soil through a 2 mm sieve to remove large debris and ensure homogeneity.
-
Adjust the soil moisture to 40-60% of its maximum water holding capacity.
-
Pre-incubate the soil for 7-14 days in the dark at the desired temperature (e.g., 25°C) to allow the microbial community to stabilize.
-
-
Spiking the Soil:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Add the spiking solution to the pre-incubated soil to achieve the desired concentration.
-
Thoroughly mix the soil to ensure uniform distribution of the herbicide.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Aerobic Incubation:
-
Place a known amount of the spiked soil (e.g., 100 g) into each incubation vessel.
-
Ensure continuous aeration of the headspace with humidified air to maintain aerobic conditions.
-
Incubate the samples in the dark at a constant temperature (e.g., 25°C).
-
Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28 days).
-
-
Anaerobic Incubation:
-
Place a known amount of the spiked soil into each incubation vessel.
-
Saturate the soil with sterile deionized water to create a slurry.
-
Purge the headspace of the vessels with nitrogen gas for at least 15 minutes to remove oxygen.
-
Seal the vessels to maintain anaerobic conditions.
-
Incubate in the dark at a constant temperature (e.g., 25°C).
-
Collect soil samples at the same time intervals as the aerobic study.
-
-
Sample Storage:
-
Store the collected soil samples at -20°C until extraction and analysis.
-
Dissipation Kinetics and DT50 Calculation
This protocol describes the analysis of this compound concentration over time to determine its dissipation rate and calculate the DT50.
Procedure:
-
Extraction:
-
Extract this compound and its transformation products from the soil samples collected during the incubation study using an appropriate method such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique.
-
A typical QuEChERS extraction involves adding acetonitrile to the soil sample, followed by the addition of salts to induce phase separation.
-
-
Analysis:
-
Analyze the extracts using a suitable analytical instrument, such as Ultra-High Performance Liquid Chromatography coupled with a Quadrupole Time-of-Flight Mass Spectrometer (UHPLC-QTOF/MS), to quantify the concentration of this compound at each time point.
-
-
Data Analysis and DT50 Calculation:
-
Plot the concentration of this compound against time.
-
Assuming first-order kinetics, the degradation can be described by the equation: Ct = C0 * e-kt, where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant.
-
Calculate the DT50 using the formula: DT50 = ln(2) / k.
-
Identification of Transformation Products
This protocol outlines the use of UHPLC-QTOF/MS for the identification of this compound's transformation products in soil extracts.
Materials:
-
Soil extracts from the incubation study
-
UHPLC-QTOF/MS system
-
Appropriate columns and mobile phases
-
Data analysis software
Procedure:
-
UHPLC-QTOF/MS Analysis:
-
Inject the soil extracts into the UHPLC-QTOF/MS system.
-
Perform chromatographic separation using a suitable gradient elution program.
-
Acquire high-resolution mass spectral data in both full scan and tandem MS (MS/MS) modes.
-
-
Data Processing and Identification:
-
Process the acquired data using specialized software to detect potential metabolites.
-
Compare the mass spectra of the parent compound (this compound) with those of the detected peaks to identify potential transformation products.
-
Utilize the accurate mass measurements to predict the elemental composition of the transformation products.
-
Analyze the fragmentation patterns from the MS/MS data to elucidate the chemical structures of the identified metabolites.
-
Confirm the identity of the transformation products by comparing their retention times and mass spectra with those of synthesized reference standards, if available.
-
Mandatory Visualizations
Caption: Degradation pathway of this compound in soil.
Caption: Experimental workflow for studying soil degradation.
References
Application of Fluchloraminopyr in No-Till Agricultural Systems: A Guide for Researchers
Introduction
Fluchloraminopyr is an emerging synthetic auxin herbicide demonstrating significant potential for broad-spectrum weed management. Its active form, this compound-tefuryl, is a new-generation non-selective systemic herbicide characterized by high activity, a wide control spectrum, tolerance to low temperatures, and extended persistence.[1][2] Notably, it has shown efficacy against weeds resistant to other common herbicides like glyphosate and glufosinate, presenting a valuable tool for managing problematic weed populations in various agricultural settings.[1] This document provides detailed application notes and protocols for the research and development of this compound, with a specific focus on its application within no-till agricultural systems.
No-till farming is a cornerstone of conservation agriculture, aimed at minimizing soil disturbance to enhance soil health, reduce erosion, and conserve water. However, weed control remains a primary challenge in these systems, which heavily rely on effective herbicide strategies.[3][4][5] The unique characteristics of this compound suggest its potential utility in no-till systems, particularly for burndown of existing vegetation and residual control of emerging weeds.
Physicochemical Properties and Mode of Action
This compound belongs to the pyridyloxycarboxylic acid class of herbicides.[6][7] It is a proherbicide, with its ester form, this compound-tefuryl, being the applied product.[8]
Mode of Action: As a synthetic auxin herbicide, this compound mimics the action of the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes by binding to auxin receptors, leading to epinastic growth, stem and leaf twisting, and eventual plant death. This systemic action allows for the translocation of the herbicide throughout the plant, making it effective on deep-rooted perennial weeds.[1]
Data Presentation
Table 1: Recommended Application Rates and Target Weeds
| Application Scenario | Recommended Dose Rate (g a.i./ha) | Target Weeds | Efficacy (%) |
| Non-cropland/Orchards | 162 - 360 | Conyza canadensis, Equisetum arvense, Cynodon dactylon, Phragmites australis, Various broadleaf weeds and grasses | 80 - 99 |
Source: KingAgroot[1]
Table 2: Soil Dissipation of this compound
| Soil Condition | Dissipation Half-Life (DT50) in days | Degradation Pathways |
| Aerobic/Anaerobic | 0.107 - 4.76 | Oxidation, Dechlorination, Hydroxylation, Acetylation |
Source: PubMed[9]
Experimental Protocols
Protocol 1: Evaluating the Efficacy of this compound for Burndown in No-Till Systems
Objective: To determine the effective dose of this compound for the burndown control of key weed species in a no-till system prior to planting.
Materials:
-
This compound-tefuryl formulation
-
Adjuvants (as recommended by the manufacturer)
-
Calibrated research plot sprayer
-
Weed species of interest (e.g., glyphosate-resistant Conyza canadensis, Amaranthus palmeri) at various growth stages
-
Control herbicides (e.g., glyphosate, dicamba)
-
Plot stakes and measuring tapes
-
Data collection sheets or electronic device
Methodology:
-
Site Selection: Choose a field with a uniform and dense population of the target weed species that has been under no-till management for at least one year.
-
Plot Establishment: Delineate experimental plots of a standard size (e.g., 3m x 10m) with adequate buffer zones between plots.
-
Experimental Design: Employ a randomized complete block design with at least four replications.
-
Treatments:
-
Untreated control
-
This compound at a range of doses (e.g., 100, 150, 200, 250, 300 g a.i./ha)
-
Standard burndown herbicide(s) at recommended rates
-
-
Application:
-
Calibrate the sprayer to deliver a consistent volume (e.g., 150 L/ha) at a specified pressure.
-
Apply treatments when weeds are actively growing. Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
-
Data Collection:
-
Visually assess weed control at 7, 14, 21, and 28 days after treatment (DAT) using a 0% (no control) to 100% (complete control) scale.
-
Record weed biomass from a designated quadrat within each plot at 28 DAT.
-
-
Data Analysis: Analyze data using analysis of variance (ANOVA) and appropriate mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatments.
Protocol 2: Assessing Crop Safety and Yield in No-Till Systems
Objective: To evaluate the tolerance of major no-till crops (e.g., corn, soybean) to pre-plant applications of this compound.
Materials:
-
This compound-tefuryl formulation
-
Seeds of the desired crop variety
-
No-till planter
-
Standard agronomic inputs (fertilizers, insecticides, etc.)
-
Data collection tools
Methodology:
-
Site and Plot Setup: Follow the site selection and plot establishment procedures as in Protocol 1.
-
Experimental Design: Use a randomized complete block design with four replications.
-
Treatments:
-
Untreated control (no pre-plant herbicide)
-
This compound at various rates (e.g., 150, 300 g a.i./ha) applied at different pre-plant intervals (e.g., 0, 7, 14, 21 days before planting).
-
A standard pre-plant herbicide program for the specific crop.
-
-
Application and Planting:
-
Apply herbicide treatments at the designated pre-plant intervals.
-
Plant the crop using a no-till planter at the recommended seeding rate and depth.
-
-
Data Collection:
-
Visually assess crop injury (stunting, chlorosis, necrosis) at 7, 14, and 28 days after emergence (DAE) on a 0% (no injury) to 100% (crop death) scale.
-
Measure plant height and stand count at designated time points.
-
At crop maturity, harvest the grain from the center rows of each plot and determine the yield, adjusting for moisture content.
-
-
Data Analysis: Analyze crop injury and yield data using ANOVA to identify any significant adverse effects of the this compound treatments.
Protocol 3: Soil Residue Analysis of this compound in No-Till Fields
Objective: To determine the persistence and leaching potential of this compound in a no-till soil profile.
Materials:
-
This compound-tefuryl formulation
-
Soil sampling probe
-
Sample bags and labels
-
Analytical laboratory with capabilities for herbicide residue analysis (e.g., LC-MS/MS).
Methodology:
-
Field Application: Apply this compound at a known rate to designated plots within a no-till field.
-
Soil Sampling:
-
Collect soil cores from multiple locations within each plot at various time intervals post-application (e.g., 0, 7, 14, 30, 60, 90 days).
-
Section the soil cores into different depths (e.g., 0-10 cm, 10-20 cm, 20-30 cm) to assess leaching.
-
-
Sample Preparation and Analysis:
-
Air-dry, sieve, and homogenize the soil samples.
-
Extract this compound from the soil using an appropriate solvent system.
-
Analyze the extracts using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound and its major metabolites.
-
-
Data Analysis:
-
Calculate the dissipation half-life (DT50) of this compound in the soil.
-
Determine the concentration of the herbicide at different soil depths to evaluate its mobility.
-
Visualizations
Caption: Proposed mechanism of action for this compound as a synthetic auxin herbicide.
Caption: Experimental workflow for evaluating this compound in no-till systems.
Caption: Decision tree for the application of this compound in no-till systems.
References
- 1. kingagroot.com [kingagroot.com]
- 2. KingAgroot [kingagroot.com]
- 3. eenews.net [eenews.net]
- 4. arc.agric.za [arc.agric.za]
- 5. growingresiliencesd.com [growingresiliencesd.com]
- 6. This compound-tefuryl (Ref: KAI-141012) [sitem.herts.ac.uk]
- 7. This compound [sitem.herts.ac.uk]
- 8. This compound-tefuryl (CHEBI:193058) [ebi.ac.uk]
- 9. Degradation of a novel herbicide this compound in soil: Dissipation kinetics, degradation pathways, transformation products identification and ecotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fluchloraminopyr Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Fluchloraminopyr.
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous solution.
Possible Causes and Solutions:
| Cause | Suggested Solution | Experimental Protocol |
| Low intrinsic aqueous solubility | This compound, a pyridyloxycarboxylic acid herbicide, is expected to have low water solubility. Increase solubility by employing techniques such as pH adjustment, addition of co-solvents, or using solubilizing agents. | Refer to the protocols for --INVALID-LINK--, --INVALID-LINK--, or --INVALID-LINK--. |
| Incorrect pH of the solution | The carboxylic acid moiety in this compound allows for its solubility to be significantly influenced by pH. As a weak acid, its solubility will increase at a pH above its pKa. | Determine the optimal pH for solubilization by performing a pH-solubility profile. Start by preparing a saturated solution and adjusting the pH upwards with a suitable base (e.g., NaOH).[][2] |
| Co-solvent concentration is too low | Insufficient co-solvent may not adequately reduce the polarity of the aqueous medium to solubilize the hydrophobic this compound molecule. | Systematically screen different co-solvents (e.g., ethanol, DMSO, PEG 400) at various concentrations to identify the optimal system for your experiment.[][3][4][5][6] |
| Precipitation upon dilution | A solution prepared in a high concentration of an organic solvent may precipitate when diluted into an aqueous buffer. | Consider using a surfactant or cyclodextrin to create a more stable formulation that is less prone to precipitation upon dilution.[7][8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Specific quantitative data for the aqueous solubility of this compound is not widely published. However, as a pyridyloxycarboxylic acid derivative, it is anticipated to be a poorly water-soluble compound, a common challenge for many new chemical entities in the pharmaceutical and agrochemical industries.[][10]
Q2: How can I improve the solubility of this compound in my aqueous buffer?
A2: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:
-
pH Adjustment: As this compound contains a carboxylic acid group, increasing the pH of the solution above its pKa will deprotonate the acid, forming a more soluble salt.[][2]
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the aqueous solution, thereby increasing the solubility of a hydrophobic compound.[3][4][5][6]
-
Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can encapsulate hydrophobic molecules like this compound in their core, increasing the overall solubility of the compound in the bulk aqueous phase.[11][12][13][14]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability in aqueous solutions.[7][8][9][15][16]
Q3: Which co-solvent should I choose for this compound?
A3: The choice of co-solvent will depend on the specific requirements of your experiment, including considerations of toxicity and compatibility with your assay. Commonly used co-solvents for increasing the solubility of hydrophobic compounds include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
-
N,N-dimethylformamide (DMF)
It is recommended to perform a screening study to determine the most effective co-solvent and its optimal concentration for your application.[][3][4][5]
Q4: Can I use a combination of methods to improve solubility?
A4: Yes, combining different solubilization techniques can often be more effective than using a single method. For example, you can use a co-solvent in combination with pH adjustment to achieve a synergistic effect on solubility.[]
Data Presentation
Table 1: Illustrative Solubility of a Hypothetical Hydrophobic Weak Acid in Different Co-solvent Systems.
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) | Fold Increase |
| None (Water) | 0 | 1.5 | 1.0 |
| Ethanol | 10 | 15.2 | 10.1 |
| 20 | 45.8 | 30.5 | |
| Propylene Glycol | 10 | 12.5 | 8.3 |
| 20 | 38.9 | 25.9 | |
| PEG 400 | 10 | 25.1 | 16.7 |
| 20 | 78.3 | 52.2 | |
| DMSO | 10 | 55.6 | 37.1 |
| 20 | 150.2 | 100.1 |
Note: This data is for illustrative purposes only and does not represent actual solubility data for this compound.
Table 2: Example Effect of pH on the Solubility of a Hypothetical Hydrophobic Weak Acid (pKa = 4.5).
| pH | Apparent Solubility (µg/mL) |
| 3.5 | 2.0 |
| 4.5 | 4.0 |
| 5.5 | 40.0 |
| 6.5 | 400.0 |
| 7.5 | >1000.0 |
Note: This data is for illustrative purposes only and does not represent actual solubility data for this compound.
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).
-
Initial Suspension: Add a small aliquot of the stock solution to your aqueous buffer to create a fine suspension of the compound.
-
pH Titration: While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise.
-
Monitoring: Monitor the pH and the visual appearance of the solution. Continue adding the base until the compound is fully dissolved.
-
Equilibration: Allow the solution to stir for a predetermined time (e.g., 2 hours) to ensure equilibrium is reached.
-
Analysis: Measure the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Co-solvent Addition for Solubility Enhancement
-
Co-solvent Selection: Choose a panel of water-miscible co-solvents to screen (e.g., ethanol, PEG 400, DMSO).
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing different concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).
-
Saturated Solutions: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibration: Shake or stir the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Sample Preparation: Centrifuge or filter the samples to remove undissolved solid.
-
Analysis: Dilute the supernatant with an appropriate solvent and determine the concentration of dissolved this compound by a validated analytical method.
Protocol 3: Surfactant-mediated Solubilization
-
Surfactant Selection: Choose a surfactant appropriate for your application (e.g., Polysorbate 80, Sodium Dodecyl Sulfate).
-
Surfactant Solutions: Prepare a series of aqueous solutions with increasing concentrations of the surfactant, ensuring some concentrations are above the critical micelle concentration (CMC).
-
Saturated Solutions: Add an excess amount of this compound to each surfactant solution.
-
Equilibration: Agitate the samples at a constant temperature to reach equilibrium.
-
Sample Preparation: Separate the undissolved solid by centrifugation or filtration.
-
Analysis: Quantify the concentration of solubilized this compound in the clear supernatant.
Visualizations
Caption: Experimental workflow for improving this compound solubility.
Caption: Cyclodextrin inclusion complex formation with this compound.
References
- 2. PH adjustment: Significance and symbolism [wisdomlib.org]
- 3. wjbphs.com [wjbphs.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. mdpi.com [mdpi.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 12. jocpr.com [jocpr.com]
- 13. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
overcoming matrix effects in Fluchloraminopyr analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during the analysis of Fluchloraminopyr, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2][3][4] In the context of this compound analysis, particularly with sensitive techniques like LC-MS/MS, components of the sample matrix (e.g., soil, plant tissue, water) can interfere with the ionization of this compound molecules in the mass spectrometer's ion source. This interference can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2][3][4] Both phenomena can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[4]
Q2: What are the common causes of matrix effects in LC-MS/MS analysis?
A2: The primary causes of matrix effects in LC-MS/MS analysis include:
-
Competition for Ionization: Co-eluting matrix components can compete with this compound for the limited available charge in the ion source, leading to ion suppression.[3]
-
Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which can affect the efficiency of solvent evaporation and ion release.[2]
-
Ion Pairing: Components of the matrix can form ion pairs with this compound, which may not be efficiently detected by the mass spectrometer.
-
Space-Charge Effects: A high concentration of co-eluting ions can create a space-charge effect in the ion source, which can repel ions of interest and reduce the signal.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: You can assess the presence and extent of matrix effects using the following methods:
-
Post-Extraction Spike Method: This involves comparing the signal response of a standard solution of this compound in a clean solvent to the response of a blank matrix extract spiked with the same concentration of the standard. A significant difference in the signal indicates the presence of matrix effects.
-
Matrix Factor (MF) Calculation: The Matrix Factor can be calculated using the formula: MF = (Peak Area in Matrix) / (Peak Area in Solvent)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Post-Column Infusion: A constant flow of this compound standard is infused into the LC flow after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal during the elution of matrix components indicates the presence of matrix effects.
Troubleshooting Guide
Issue 1: Poor recovery of this compound during sample preparation.
Possible Cause: Inefficient extraction from the sample matrix.
Solution:
-
Optimize the Extraction Solvent: Ensure the polarity of the extraction solvent is suitable for this compound. Acetonitrile is a common and effective choice for multi-residue pesticide analysis.[5]
-
Employ a Robust Extraction Technique: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely used sample preparation technique for pesticide analysis in various matrices, including soil.[1][2][3][4][6]
-
Ensure Proper Homogenization: Thoroughly homogenize the sample to ensure efficient contact between the sample and the extraction solvent.
Issue 2: Inconsistent and irreproducible quantification of this compound.
Possible Cause: Significant and variable matrix effects.
Solutions:
-
Sample Dilution: Diluting the sample extract with a clean solvent can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[7][8] A dilution factor of 15 has been shown to be effective in eliminating most matrix effects in pesticide analysis.[7][8]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for the matrix effects as the standards and the samples will be affected similarly.
-
Use of an Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled version of this compound, can be added to all samples, standards, and blanks at the beginning of the sample preparation process. The IS will experience similar matrix effects as the analyte, and the ratio of the analyte peak area to the IS peak area can be used for accurate quantification.
-
Optimize Chromatographic Separation: Improve the chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by:
-
Using a different stationary phase.
-
Optimizing the mobile phase gradient.
-
Employing a longer analytical column.
-
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound Extraction from Soil
This protocol is a general guideline based on the widely used QuEChERS method for pesticide residue analysis in soil.[1][2][3]
1. Sample Preparation: a. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. b. If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.[1] c. Add 10 mL of acetonitrile to the tube.
2. Extraction: a. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). b. Immediately cap the tube and shake vigorously for 1 minute. c. Centrifuge at ≥ 5000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, 50 mg C18). The choice of sorbents may need to be optimized depending on the soil type. b. Vortex for 30 seconds. c. Centrifuge at ≥ 5000 rcf for 2 minutes.
4. Final Extract Preparation: a. Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Illustrative Recovery Data for Pesticides in Soil using QuEChERS
The following table provides an example of recovery data for different classes of pesticides in a soil matrix using a QuEChERS-based method. While this data is not specific to this compound, it illustrates the expected performance of the technique.
| Pesticide Class | Example Compound | Fortification Level (ng/g) | Average Recovery (%) | RSD (%) |
| Organophosphate | Chlorpyrifos | 10 | 95 | 5 |
| 50 | 98 | 4 | ||
| 100 | 97 | 4 | ||
| Carbamate | Carbofuran | 10 | 88 | 7 |
| 50 | 92 | 6 | ||
| 100 | 91 | 6 | ||
| Pyrethroid | Cypermethrin | 10 | 99 | 3 |
| 50 | 101 | 3 | ||
| 100 | 100 | 2 | ||
| Synthetic Auxin | This compound (Expected) | 10 | 85-110 | <15 |
| 50 | 85-110 | <15 | ||
| 100 | 85-110 | <15 |
Note: The data for this compound is an expected range based on the performance of similar compounds and should be validated experimentally.
Visualizations
This compound Mechanism of Action: Synthetic Auxin Pathway
This compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, it leads to uncontrolled and disorganized plant growth, ultimately causing plant death. The following diagram illustrates the core signaling pathway.
Caption: Synthetic auxin (this compound) signaling pathway.
Troubleshooting Workflow for Matrix Effects
This workflow provides a logical sequence of steps to identify and mitigate matrix effects in this compound analysis.
Caption: A logical workflow for troubleshooting matrix effects.
References
- 1. unitedchem.com [unitedchem.com]
- 2. Portico [access.portico.org]
- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. web.vscht.cz [web.vscht.cz]
Technical Support Center: Optimizing UHPLC-MS/MS for Fluchloraminopyr Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Fluchloraminopyr using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is UHPLC-MS/MS a suitable method for its detection?
A1: this compound is a polar, systemic herbicide belonging to the pyridyloxycarboxylic acid class. UHPLC-MS/MS is the preferred analytical technique due to its high sensitivity, selectivity, and ability to quantify low concentrations of the analyte in complex matrices. This method allows for the specific detection of this compound by separating it from other components in the sample via UHPLC and then identifying and quantifying it based on its specific mass-to-charge ratio and fragmentation pattern using MS/MS.
Q2: What are the recommended sample preparation techniques for this compound analysis?
A2: For the analysis of polar pesticides like this compound in various matrices, a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction is a commonly recommended starting point. This method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components. The specific sorbents used in the d-SPE step should be optimized based on the sample matrix.
Q3: What are the major challenges in analyzing this compound by UHPLC-MS/MS?
A3: The primary challenges include:
-
Matrix Effects: Co-eluting matrix components can enhance or suppress the ionization of this compound, leading to inaccurate quantification.
-
Peak Shape and Retention: As a polar compound, achieving good retention and symmetrical peak shape on traditional reversed-phase columns can be difficult.
-
Sensitivity: Achieving low limits of detection (LOD) and quantification (LOQ) requires careful optimization of both chromatographic and mass spectrometric parameters.
-
Lack of Certified Reference Materials: As a relatively new compound, obtaining certified reference standards for this compound may be challenging.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for this compound | Incorrect MRM transitions. | Verify the precursor and product ions. Use the recommended starting parameters in Table 1 and optimize them by direct infusion of a this compound standard. |
| Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). This compound, being a carboxylic acid, is expected to ionize well in negative ion mode (ESI-). | |
| Poor chromatographic retention. | Use a suitable column for polar compounds (e.g., HILIC, mixed-mode, or porous graphitic carbon). Adjust the mobile phase composition, such as the organic solvent content and pH. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | For acidic compounds like this compound, adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination. | Flush the column with a strong solvent or replace it if necessary. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Regularly flush the LC system. |
| Matrix interferences. | Improve the sample cleanup procedure. Consider using a more selective d-SPE sorbent. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
| Fluctuations in pump pressure. | Check for leaks in the LC system and ensure the pumps are functioning correctly. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting matrix components. | Optimize the chromatographic separation to separate this compound from interfering compounds. |
| Employ matrix-matched calibration standards or use an isotopically labeled internal standard for quantification. | ||
| Further optimize the sample cleanup procedure to remove more matrix components. |
Experimental Protocols & Parameters
Proposed Starting UHPLC-MS/MS Parameters for this compound
The following parameters are proposed as a starting point for method development. Experimental optimization is crucial for achieving the best performance.
Table 1: Proposed UHPLC-MS/MS Parameters for this compound Detection
| Parameter | Recommended Starting Value |
| LC Column | HILIC, Mixed-Mode, or Porous Graphitic Carbon Column (e.g., Waters ACQUITY UPLC BEH HILIC, Phenomenex Luna Omega PS C18) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analyte. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion ([M-H]⁻) | m/z 268.0 |
| Product Ion 1 (Quantifier) | m/z 224.0 (Predicted loss of CO₂) |
| Product Ion 2 (Qualifier) | m/z 180.0 (Predicted further fragmentation) |
| Collision Energy (CE) for m/z 224.0 | 15 - 25 eV (Requires optimization) |
| Collision Energy (CE) for m/z 180.0 | 25 - 35 eV (Requires optimization) |
| Cone Voltage | 20 - 40 V (Requires optimization) |
Disclaimer: The MRM transitions and collision energies are theoretical predictions based on the chemical structure of this compound and fragmentation patterns of similar compounds. These values must be optimized experimentally using a pure standard of the analyte.
Sample Preparation Protocol: Modified QuEChERS
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbent (e.g., PSA, C18, and MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned supernatant.
-
Filter through a 0.22 µm syringe filter.
-
The sample is now ready for UHPLC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for common UHPLC-MS/MS issues.
Technical Support Center: Synthesis of the Chiral Carboxylic Acid of Fluchloraminopyr
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the synthesis of the chiral carboxylic acid of Fluchloraminopyr, an important intermediate for the novel herbicide.
Frequently Asked Questions (FAQs)
Q1: What is the chemical name and structure of the chiral carboxylic acid of this compound?
The IUPAC name for the active enantiomer of this compound's carboxylic acid is (2R)-2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridyl)oxy]propanoic acid.[1] The chiral center is located at the C2 position of the propanoic acid moiety.
Q2: What is the primary strategy for synthesizing the enantiomerically pure carboxylic acid of this compound?
The most direct method reported is a stereoselective synthesis. This approach involves the nucleophilic substitution of a chiral starting material, methyl (S)-2-bromopropanoate, onto the pyridinol precursor, 4-amino-3,5-dichloro-6-fluoropyridin-2-ol. The reaction proceeds with an inversion of stereochemistry, yielding the (R)-ester, which is then hydrolyzed to the desired (R)-carboxylic acid.[1] This method avoids the need for chiral resolution of a racemic mixture.
Q3: Are there alternative methods to obtain the chiral carboxylic acid?
Yes, while stereoselective synthesis is preferred, chiral resolution of a racemic mixture of the carboxylic acid is a viable alternative. Common methods for resolving racemic carboxylic acids include:
-
Diastereomeric Salt Crystallization: Reacting the racemic acid with a chiral base (e.g., brucine, strychnine, or a chiral amine) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[2][3]
-
Chiral Chromatography: Using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.[3]
-
Enzymatic Kinetic Resolution: Employing an enzyme that selectively esterifies one enantiomer, allowing for the separation of the unreacted enantiomer.[4]
Q4: Where can I find detailed experimental procedures for the synthesis?
Detailed synthetic methods are often disclosed in patents. The key patent for this compound is WO2020135235A1, filed by Qingdao Kingagroot Chemical Compound Co., Ltd.[1] This document provides a comprehensive description of the synthesis of the R-type pyridyloxycarboxylic acid and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of the chiral carboxylic acid of this compound and similar 2-aryloxypropanoic acids.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Nucleophilic Substitution | 1. Incomplete deprotonation of the pyridinol. 2. Poor reactivity of the halopyridine. 3. Side reactions of the chiral electrophile. | 1. Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., NaH, K₂CO₃) and anhydrous conditions. 2. The pyridine ring is electron-deficient, favoring nucleophilic substitution, especially at the 2- and 4-positions.[5] If reactivity is low, consider increasing the reaction temperature or using a more polar aprotic solvent (e.g., DMF, DMSO). 3. Use a high-purity chiral electrophile and control the reaction temperature to minimize elimination or other side reactions. |
| Poor Enantioselectivity / Racemization | 1. Racemization of the chiral starting material. 2. Racemization of the product under reaction or workup conditions. 3. Use of a racemic starting material. | 1. Ensure the enantiomeric purity of the methyl (S)-2-bromopropanoate before use. 2. Avoid harsh acidic or basic conditions and high temperatures during workup and purification, as these can lead to racemization of the chiral center. 3. If starting with a racemic mixture, employ one of the chiral resolution techniques mentioned in the FAQs. |
| Difficulty in Purifying the Final Product | 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. 3. Difficulty in removing the chiral resolving agent (if used). | 1. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. Adjust stoichiometry or reaction time as needed. 2. Recrystallization is often an effective method for purifying carboxylic acids. Experiment with different solvent systems. Column chromatography on silica gel can also be employed. 3. If using diastereomeric salt crystallization, ensure complete conversion back to the free acid and thorough washing to remove the chiral base. |
| Inconsistent Results in Chiral Resolution | 1. Improper choice of resolving agent or solvent. 2. Incomplete crystallization of the desired diastereomer. 3. Co-crystallization of both diastereomers. | 1. Screen a variety of chiral resolving agents and crystallization solvents to find the optimal combination for separation. 2. Allow sufficient time for crystallization and consider seeding the solution with a pure crystal of the desired diastereomer. 3. Analyze the crystalline material by chiral HPLC to ensure the desired diastereomeric purity has been achieved before proceeding. |
Experimental Protocols
The following is a generalized protocol based on the stereoselective synthesis approach. For precise details, refer to the patent WO2020135235A1.[1]
Step 1: Synthesis of Methyl (R)-2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridyl)oxy]propanoate
-
Materials: 4-amino-3,5-dichloro-6-fluoropyridin-2-ol, methyl (S)-2-bromopropanoate, a suitable base (e.g., potassium carbonate), and an aprotic solvent (e.g., acetone, DMF).
-
Procedure: a. To a solution of 4-amino-3,5-dichloro-6-fluoropyridin-2-ol in the chosen solvent, add the base and stir at room temperature. b. Add methyl (S)-2-bromopropanoate dropwise to the mixture. c. Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. e. Purify the crude product by column chromatography or recrystallization to obtain the desired ester.
Step 2: Hydrolysis to (2R)-2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridyl)oxy]propanoic acid
-
Materials: Methyl (R)-2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridyl)oxy]propanoate, a base for hydrolysis (e.g., LiOH, NaOH), a solvent system (e.g., THF/water or methanol/water), and an acid for neutralization (e.g., HCl).
-
Procedure: a. Dissolve the ester from Step 1 in the solvent system. b. Add an aqueous solution of the base and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). c. Acidify the reaction mixture with the acid to a pH of approximately 2-3 to precipitate the carboxylic acid. d. Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final chiral carboxylic acid.
Visualizing the Synthesis and Troubleshooting
Experimental Workflow
Caption: Stereoselective synthesis workflow for this compound's chiral carboxylic acid.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis of the chiral carboxylic acid.
References
- 1. This compound & this compound-tefuryl- New Herbicide Candidate from Chinese Player Qingdao Kingagroot Chemical – ISO Published in June 2022 – News & Updates [chemrobotics.in]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
reducing off-target drift of Fluchloraminopyr during application
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on minimizing off-target drift of Fluchloraminopyr during experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is off-target spray drift and why is it a concern with this compound?
A1: Off-target spray drift is the movement of a pesticide, such as this compound, through the air from the application site to any unintended location.[1][2] This is a critical issue as this compound is a potent systemic auxin herbicide, and even minute quantities can cause significant damage to sensitive non-target plants and contaminate experimental plots.[3][4] Drift can occur as spray droplets (particle drift) or as vapor (vapor drift).[1][5] Factors like wind speed, temperature, and application equipment setup heavily influence the risk of drift.[6]
Q2: What are the ideal weather conditions for applying this compound to minimize drift?
A2: Optimal application conditions involve low wind speeds, moderate temperatures, and high humidity.[7][8] Avoid spraying in hot, dry conditions, as this increases the evaporation of spray droplets, making them smaller, lighter, and more susceptible to drift.[8][9] It is also crucial to avoid spraying during a temperature inversion, which typically occurs on calm, clear nights when cool air is trapped near the ground, preventing vertical air mixing and allowing spray droplets to travel long distances.[5][9][10]
Q3: How does my choice of spray nozzle affect this compound drift?
A3: Nozzle selection is one of the most critical factors in reducing drift.[10] Nozzles determine the size of the spray droplets produced.[5] To minimize drift, use specialized drift-reducing nozzles, such as air induction (AI) or turbo tee (TT) types, which produce larger, coarser droplets that are less likely to be carried by the wind.[10][11] Standard flat-fan nozzles can produce a higher percentage of small, drift-prone droplets (fines).[12] Always consult the nozzle manufacturer's specifications for the recommended operating pressure to achieve the desired droplet size.[9]
Q4: Can using an adjuvant help reduce drift?
A4: Yes, certain adjuvants, known as drift control agents, can significantly reduce drift potential.[13][14] These adjuvants work by increasing the viscosity of the spray solution, which helps to produce larger, heavier spray droplets and reduces the number of fine particles.[1][15] The effectiveness of drift reduction adjuvants can vary, so it is essential to select a product tested for this purpose and follow the label instructions.[16][17]
Q5: What is a temperature inversion and why should I avoid spraying during one?
A5: A temperature inversion is an atmospheric condition where a layer of warm air settles over a layer of cooler air near the ground.[9] This prevents the vertical mixing of air.[5] If you spray during an inversion, fine spray droplets can become trapped in the cool air layer and move horizontally over long distances with even light air movement, leading to significant off-target damage far from the application site.[10][18] Signs of an inversion include clear nights, calm conditions (wind speed <3 mph), the presence of dew or frost, and ground fog in low-lying areas.[9]
Troubleshooting Guide
Problem: I suspect my this compound application has drifted to an adjacent, non-target area.
| Potential Cause | Troubleshooting Steps |
| High Wind Speed or Gusts | 1. Review Application Records: Check your logged wind speed and direction during the application time. Wind speeds should ideally be between 3 and 10 mph.[6][9] 2. Adjust Future Protocols: Cease applications when wind speeds exceed label recommendations or are blowing towards sensitive areas.[9][19] |
| Incorrect Nozzle/Pressure Combination | 1. Inspect Equipment: Verify that drift-reducing nozzles were used and operated within the manufacturer's recommended pressure range. High pressures create smaller, drift-prone droplets.[8][9] 2. Calibrate Sprayer: Ensure nozzles are not worn and the output is within 5% of the manufacturer's rating.[5] Replace worn nozzles. |
| Boom Height Too High | 1. Measure Boom Height: The spray boom should be set to the lowest possible height that still provides uniform coverage based on nozzle spacing and angle.[6][10] For example, 110-degree nozzles with 20-inch spacing should be 15-18 inches above the target.[10] 2. Correct Equipment Setup: Adjust boom height for all future applications. A higher boom significantly increases drift potential.[18][20] |
| Application During Temperature Inversion | 1. Assess Weather Conditions at Time of Application: Review conditions for indicators of an inversion (calm winds, clear skies, temperature differential).[5][9] 2. Use On-site Monitoring: Before future applications, assess air stability directly. Do not spray if an inversion is suspected.[9] |
| High Temperature & Low Humidity | 1. Check Environmental Data: Review the temperature and relative humidity at the time of application. Hot and dry conditions increase droplet evaporation.[7][9] 2. Optimize Timing: Plan applications for cooler, more humid parts of the day, such as early morning.[7] |
Quantitative Data Summary
Table 1: Wind Speed Application Guidelines
| Wind Speed (mph) | Recommendation | Drift Potential | Reference |
| < 3 | Avoid Application (Potential for Inversion) | High | [5][9] |
| 3 - 7 | Ideal for Application | Low | [5][10] |
| 7 - 10 | Use with Caution; Employ all drift reduction technologies. | Moderate | [9][10] |
| > 10 | Avoid Application | High to Severe | [9][19] |
Table 2: Nozzle Type and Drift Reduction Potential
| Nozzle Type | Typical Droplet Size | Drift Reduction Potential | Reference |
| Standard Flat Fan (XR) | Fine to Medium | Low | [11][12] |
| Pre-Orifice Flat Fan | Medium to Coarse | Medium (Can reduce driftable fines by 50% vs. XR) | [12] |
| Turbo TeeJet (TT) / Air Induction (AI) | Coarse to Very Coarse | High (Can reduce driftable fines by 80%+ vs. XR) | [11][12] |
Table 3: Effect of Boom Height on Drift
| Boom Height Above Target | Relative Drift Potential | Recommendation | Reference |
| 18 inches | Low | Recommended for 110° nozzles at 20" spacing. | [10] |
| 36 inches | High | Avoid; significantly increases the distance droplets must travel. | [18][20] |
| 50 cm (~20 inches) | Low | Maintain a consistent low boom height. | [18] |
| 70 cm (~28 inches) | High (4x increase from 50 cm) | Avoid; dramatically increases drift. | [18] |
Experimental Protocols
Protocol: Evaluating the Effect of Nozzle Type on this compound Droplet Drift
1. Objective: To quantify the off-target drift of this compound when applied with a standard flat-fan nozzle versus an air-induction, drift-reducing nozzle.
2. Materials:
- This compound solution at desired experimental concentration.
- Pressurized spray system with an adjustable boom.
- Standard flat-fan nozzles (e.g., XR11003).
- Air-induction nozzles (e.g., AIXR11003).
- Water-sensitive paper or Mylar slides for droplet collection.
- Anemometer to measure wind speed.
- Thermo-hygrometer for temperature and humidity.
- Stakes and clips for placing collectors.
- Image analysis software for droplet sizing (e.g., ImageJ).
3. Methodology:
- 3.1. Site Setup: Select a test site with a consistent, low crosswind (3-7 mph).[10] Mark a centerline for the spray pass. Place water-sensitive paper collectors on stakes at set intervals downwind from the centerline (e.g., 1m, 3m, 5m, 10m) and at a consistent height.
- 3.2. Sprayer Calibration: Install the first set of nozzles (e.g., standard flat-fan). Calibrate the sprayer to the desired pressure (e.g., 40 psi) and spray volume (e.g., 15-20 GPA).[8] Set the boom to a standard height (e.g., 20 inches above the collectors).[10]
- 3.3. Application: Record the wind speed, direction, temperature, and humidity. Perform a single spray pass along the centerline.
- 3.4. Sample Collection: Carefully collect the water-sensitive papers once droplets have dried. Place them in labeled bags.
- 3.5. Equipment Change: Thoroughly clean the spray system.[21] Install the second set of nozzles (air-induction). Repeat the calibration process to ensure the same flow rate.
- 3.6. Second Application: Repeat steps 3.3 and 3.4 under as similar weather conditions as possible.
- 3.7. Data Analysis: Scan the collected papers at high resolution. Use image analysis software to measure the number of droplets and the percentage of the collector area covered at each downwind distance for both nozzle types.
- 3.8. Comparison: Analyze the data to compare the amount of spray deposition at each downwind location. A significant reduction in deposits at further distances for the air-induction nozzle indicates successful drift reduction.
Visualizations
Caption: Key factors influencing off-target herbicide drift.
Caption: Decision workflow for minimizing drift during application.
References
- 1. 10 Best Management Practices to Avoid Herbicide Drift — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 2. ucanr.edu [ucanr.edu]
- 3. kingagroot.com [kingagroot.com]
- 4. KingAgroot [kingagroot.com]
- 5. 5 Things to Know to Avoid Herbicide Drift | CropWatch | Nebraska [cropwatch.unl.edu]
- 6. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 7. How weather conditions affect spray applications | ontario.ca [ontario.ca]
- 8. corn-states.com [corn-states.com]
- 9. mda.state.mn.us [mda.state.mn.us]
- 10. Avoiding herbicide drift [extension.umn.edu]
- 11. lsuagcenter.com [lsuagcenter.com]
- 12. Spray Application Technology: Selecting Spray Nozzles with Drift-Reducing Technology | NDSU Agriculture [ndsu.edu]
- 13. Minimize effects of volatility & spray drift when applying herbicides | Corteva Agriscience™ [corteva.com]
- 14. precisionlab.com [precisionlab.com]
- 15. researchgate.net [researchgate.net]
- 16. Adjuvant use for the management of pesticide drift, leaching and runoff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adjuvants Product Catalog - WinField® United [winfieldunited.com]
- 18. youtube.com [youtube.com]
- 19. Wind Speed and Herbicide Application | Integrated Crop Management [crops.extension.iastate.edu]
- 20. onvegetables.com [onvegetables.com]
- 21. advancedturf.com [advancedturf.com]
Technical Support Center: Enhancing the Stability of Fluchloraminopyr in Laboratory Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Fluchloraminopyr during laboratory analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: this compound, an aminopyrimidine derivative, can be sensitive to several factors in a laboratory setting. The primary sources of degradation are hydrolysis, particularly under acidic pH conditions, and photolysis upon exposure to light. Temperature is also a critical factor, as higher temperatures can accelerate degradation. The composition of your assay buffer and the presence of certain reactive species can also impact its stability.
Q2: How should I prepare and store my this compound stock solutions?
A2: For maximum stability, this compound stock solutions should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. It is recommended to store these stock solutions in amber glass vials with PTFE-lined screw caps to protect from light and prevent evaporation.[1] For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, aliquot the stock solution into single-use vials and store them in a freezer at -20°C or below. Avoid repeated freeze-thaw cycles.
Q3: My this compound assay results are inconsistent. What could be the cause?
A3: Inconsistent results are often a sign of compound instability. Several factors could be at play:
-
Degradation in Aqueous Buffers: this compound can degrade in aqueous solutions. The rate of degradation is often pH-dependent.
-
Photodegradation: Exposure of your solutions or assay plates to ambient or UV light can lead to photodegradation.
-
Adsorption to Plastics: Like many small molecules, this compound may adsorb to the surface of plastic labware (e.g., pipette tips, microplates), leading to a decrease in the effective concentration.
-
Incompatibility with Assay Components: Certain components in your assay buffer or cell culture medium could be reacting with this compound.
Q4: Are there any specific recommendations for the pH of my assay buffer?
A4: Yes, the stability of aminopyrimidine compounds is often pH-dependent.[2][3][4][5] While specific studies on this compound's pH stability profile are not widely published, it is known to undergo hydrolysis in acidic conditions.[6] Therefore, it is advisable to maintain a neutral to slightly alkaline pH (e.g., pH 7.0-8.0) in your aqueous assay buffers. It is crucial to perform a pH stability study to determine the optimal pH for your specific experimental conditions.
Q5: Can I use antioxidants to improve the stability of this compound?
A5: Yes, for amine-containing compounds, oxidative degradation can be a concern. The use of antioxidants can be beneficial, especially if your assay involves components that can generate reactive oxygen species.[7][8][9][10] Common antioxidants to consider include butylated hydroxytoluene (BHT) or ascorbic acid. However, it is essential to first confirm that the chosen antioxidant does not interfere with your assay.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or no signal from this compound in the assay. | 1. Complete degradation of the compound. 2. Incorrect stock solution concentration. 3. Adsorption to labware. | 1. Prepare fresh dilutions of this compound immediately before use. 2. Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV). 3. Use low-adhesion microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) to your buffer, if compatible with your assay. |
| High variability between replicate wells. | 1. Inconsistent degradation across the microplate due to uneven light exposure or temperature gradients. 2. Pipetting errors. | 1. Protect your plates from light at all times using an opaque lid or by working under low-light conditions. Ensure uniform temperature across the plate during incubation. 2. Use calibrated pipettes and proper pipetting techniques. |
| Assay signal decreases over the time course of the experiment. | 1. Time-dependent degradation of this compound in the assay buffer. | 1. Minimize the incubation time as much as possible. 2. Perform a time-course stability study to understand the degradation kinetics and establish a stable time window for your measurements. 3. Consider preparing fresh compound dilutions at different time points during a long experiment. |
Quantitative Data Summary
The following table provides illustrative data on the stability of this compound under various conditions. Note: This data is hypothetical and should be used as a template for your own stability studies.
| Condition | Incubation Time (hours) | This compound Remaining (%) |
| pH 4.0 (Aqueous Buffer) | 2 | 75% |
| 6 | 40% | |
| 24 | <10% | |
| pH 7.4 (Aqueous Buffer) | 2 | 98% |
| 6 | 92% | |
| 24 | 85% | |
| pH 9.0 (Aqueous Buffer) | 2 | 99% |
| 6 | 97% | |
| 24 | 94% | |
| Aqueous Buffer (pH 7.4) with Light Exposure | 2 | 80% |
| 6 | 55% | |
| Aqueous Buffer (pH 7.4) in the Dark | 2 | 98% |
| 6 | 93% |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time at a set temperature.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer of interest
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate modifier for HPLC)
-
HPLC system with a UV detector
-
Analytical HPLC column (e.g., C18)
-
Incubator or water bath
-
Autosampler vials
Methodology:
-
Preparation of Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 µM) by diluting the stock solution in the assay buffer.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, dilute it with the initial mobile phase composition to a quantifiable concentration (e.g., 10 µM), and inject it onto the HPLC system. This will serve as your T=0 reference.
-
Incubation: Place the remaining working solution in a tightly capped vial in an incubator set to the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots of the incubated solution.
-
Sample Analysis: Dilute each aliquot in the same manner as the T=0 sample and analyze by HPLC.
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for a this compound stability assay.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. performanceadditives.us [performanceadditives.us]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Weed Control with Fluchloraminopyr
Welcome to the technical support center for Fluchloraminopyr. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor weed control during field experiments with this compound, a new-generation synthetic auxin herbicide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-selective, systemic herbicide that belongs to the synthetic auxin chemical class.[1][2] Its primary mode of action is to mimic the natural plant hormone auxin, leading to uncontrolled and disorganized cell growth in susceptible broadleaf weeds, ultimately causing plant death.[1][2] It is effective against a broad spectrum of weeds, including those resistant to glyphosate and glufosinate. This compound exhibits both foliar and soil activity with long persistence.[1]
Q2: What are the typical symptoms of this compound injury on susceptible weeds?
Symptoms of this compound are characteristic of synthetic auxin herbicides and include:
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Epinasty: Twisting and bending of stems and petioles.
-
Leaf cupping and curling: Abnormal leaf shapes.
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Stem swelling and cracking.
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Chlorosis (yellowing) and necrosis (browning and death) of plant tissues.
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Stunted growth.
Symptoms can appear within hours of application on new growth, with plant death typically occurring within a few weeks.
Q3: Why am I seeing poor weed control after applying this compound?
Several factors can contribute to reduced efficacy of this compound. These can be broadly categorized as issues related to the weed species, application practices, environmental conditions, and tank-mixing. This guide will walk you through troubleshooting each of these areas.
Troubleshooting Guides
Issue 1: Weed-Related Factors
Q: Could the type of weed or its growth stage be the reason for poor control?
A: Yes, the characteristics of the target weed are critical for herbicide efficacy.
-
Weed Identification: Ensure the target weed is listed as susceptible to this compound. While it has a broad spectrum, some weeds may be naturally tolerant.
-
Growth Stage: this compound is most effective on young, actively growing weeds. Mature or stressed weeds are generally harder to control. Applying the herbicide after weeds have exceeded the recommended growth stage can lead to poor results.
-
Weed Resistance: The development of herbicide resistance is a growing concern. If this compound or other synthetic auxin herbicides have been used repeatedly in the same area, weeds may have developed resistance.
Troubleshooting Steps:
-
Confirm Weed Identity: Use a weed identification guide to confirm that the target weed is susceptible to this compound.
-
Assess Growth Stage: Observe the size and developmental stage of the weeds that were not controlled. If they were large or flowering at the time of application, this is a likely cause of failure.
-
Investigate Herbicide History: Review the herbicide application records for the field to assess the history of synthetic auxin use.
-
Conduct a Resistance Test: If resistance is suspected, collect seeds from the surviving weeds and conduct a resistance bioassay. (See Experimental Protocols section).
Issue 2: Application and Equipment
Q: I followed the recommended dose, but the control is still poor. Could my application technique be the problem?
A: Absolutely. Proper application is crucial for success.
-
Incorrect Dosage: Double-check calculations to ensure the correct amount of this compound was applied for the target weed and its growth stage.
-
Poor Spray Coverage: Inadequate coverage of the weed foliage can result in sublethal doses. This can be caused by incorrect nozzle selection, low spray volume, or improper boom height.
-
Equipment Contamination: Residues of other herbicides in the spray tank can antagonize this compound or cause unexpected crop injury.
Troubleshooting Steps:
-
Verify Application Rate: Review your spray records and confirm that the applied rate matches the label recommendations for the target weeds.
-
Inspect Application Equipment: Check nozzles for wear and ensure they are the correct type for the intended application. Verify boom height and spray pressure settings.
-
Review Sprayer Cleanout Procedures: Ensure that a thorough cleanout was performed before mixing this compound, especially if the previous spray solution contained antagonistic herbicides.
Issue 3: Environmental Conditions
Q: How do environmental factors affect the performance of this compound?
A: Environmental conditions at the time of and following application can significantly impact efficacy.
-
Temperature: this compound has good low-temperature tolerance. However, very high temperatures can lead to increased volatilization and potential for off-target movement, while very low temperatures can slow down weed growth and herbicide uptake.
-
Rainfall: Rain shortly after a foliar application can wash the herbicide off the leaves before it can be adequately absorbed.
-
Wind: High wind speeds can cause spray drift, leading to non-uniform coverage and potential damage to non-target plants.
-
Soil Conditions: For soil-applied activity, soil moisture is necessary to move the herbicide into the weed root zone. Dry soils can reduce uptake. Soil properties such as organic matter and pH can also affect the availability and persistence of the herbicide.
Troubleshooting Steps:
-
Review Weather Data: Check the weather conditions (temperature, rainfall, wind speed) at the time of and in the days following the application.
-
Assess Soil Moisture: Evaluate the soil moisture conditions at the time of application, particularly if relying on soil activity for weed control.
Issue 4: Water Quality and Tank-Mixing
Q: Can the water I used to mix the spray solution or the other products in my tank mix be the cause of poor control?
A: Yes, both water quality and tank-mix partners can lead to reduced efficacy.
-
Water pH: The pH of the spray solution can affect the stability and absorption of some herbicides. While specific data for this compound is limited, synthetic auxin herbicides generally perform well over a range of pH values, but extremes should be avoided.
-
Water Hardness: Hard water containing high levels of cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can bind with some herbicides, reducing their effectiveness.
-
Tank-Mix Antagonism: When this compound is mixed with other herbicides, an antagonistic interaction can occur, where the weed control from the mixture is less than expected from the individual products. This is a known issue when mixing some broadleaf and grass herbicides.
Troubleshooting Steps:
-
Test Water Quality: Test the pH and hardness of the water source used for the spray solution.
-
Perform a Jar Test: Before mixing a new tank-mix combination, always perform a jar test to check for physical incompatibility. (See Experimental Protocols section).
-
Review Tank-Mix Partners: Research the potential for antagonism between this compound and the other products in your tank mix. Consider applying the herbicides separately if antagonism is a known issue.
Data Presentation
Table 1: General Influence of Environmental Factors on Synthetic Auxin Herbicide Efficacy
| Factor | Condition | Potential Impact on Efficacy |
| Temperature | Low (<10°C) | Reduced weed growth and herbicide uptake. |
| Optimal (15-30°C) | Active weed growth, optimal herbicide activity. | |
| High (>30°C) | Increased risk of volatilization and off-target movement. | |
| Rainfall | Within 1-4 hours post-application | Wash-off of foliar-applied herbicide, reducing absorption. |
| No rain after pre-emergence application | Lack of activation and movement into the soil. | |
| Soil Moisture | Dry | Reduced uptake of soil-active herbicides. |
| Adequate | Optimal for soil-active herbicide uptake. | |
| Water pH | Acidic to Neutral (pH 5-7) | Generally optimal for many herbicides. |
| Alkaline (>pH 8) | Can lead to alkaline hydrolysis (degradation) of some herbicides. | |
| Water Hardness | High (>300 ppm CaCO₃ equivalent) | Cations can bind with herbicide molecules, reducing availability. |
Note: This table provides general guidance for synthetic auxin herbicides. Specific performance of this compound may vary.
Mandatory Visualization
References
Technical Support Center: Optimizing Spray Adjuvant Combinations for Fluchloraminopyr
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Fluchloraminopyr with various spray adjuvants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a new-generation, non-selective systemic auxin herbicide.[1] It is effective against a broad spectrum of weeds, including those resistant to glyphosate and glufosinate.[1] As a synthetic auxin, it mimics the plant growth hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.
Q2: Why are spray adjuvants important when using this compound?
Spray adjuvants are critical for maximizing the performance of this compound.[2] They can improve the biological activity and application characteristics of the herbicide spray solution.[2] Key benefits of using adjuvants with this compound include:
-
Increased Efficacy: Enhancing the herbicide's ability to penetrate the waxy cuticle of weed leaves.[2][3]
-
Improved Coverage: Reducing the surface tension of spray droplets, allowing for better spreading across the leaf surface.[4]
-
Enhanced Rainfastness: Increasing the speed of herbicide absorption, making the application less susceptible to being washed off by rain.[5]
-
Drift Reduction: Modifying droplet size to minimize the off-target movement of the spray.[2]
Q3: What are the main types of adjuvants to consider for this compound?
The primary types of activator adjuvants to consider for tank-mixing with this compound are:
-
Non-ionic Surfactants (NIS): These are all-purpose adjuvants that reduce the surface tension of the spray solution, improving spreading and wetting.[4] They are generally less likely to cause crop injury compared to oil-based adjuvants.[6]
-
Crop Oil Concentrates (COC): A blend of petroleum-based oil and non-ionic surfactants, COCs enhance the penetration of the herbicide through the waxy leaf cuticle.[4][7] They can be more effective than NIS under hot and dry conditions but may also increase the risk of crop injury.[4][8]
-
Methylated Seed Oils (MSO): Derived from vegetable oils, MSOs are often more effective at penetrating the leaf cuticle than COCs, especially on weeds with thick, waxy leaves or those under stress.[3] Herbicide efficacy is generally ranked as MSO > COC > NIS.[3]
Troubleshooting Guides
Issue 1: Poor Weed Control After this compound Application
If you are experiencing unsatisfactory weed control, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Adjuvant Selection | Ensure the chosen adjuvant is appropriate for the target weed species and environmental conditions. For weeds with waxy cuticles or under drought stress, consider switching from a Non-ionic Surfactant (NIS) to a Crop Oil Concentrate (COC) or Methylated Seed Oil (MSO) to improve penetration.[3] |
| Suboptimal Adjuvant Rate | Verify that the adjuvant is being used at the recommended rate. An insufficient rate may not provide the desired enhancement of this compound activity.[9] |
| Antagonism from Hard Water | Hard water containing high levels of cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can bind with the herbicide, reducing its effectiveness.[2] Use a water conditioning adjuvant, such as ammonium sulfate (AMS), to mitigate these effects.[2][10] |
| Weed Stress | Weeds under environmental stress (e.g., drought, extreme temperatures) are more difficult to control.[11] Using a more aggressive adjuvant like an MSO can help overcome the thickened cuticle of stressed plants.[3] |
| Rainfall Shortly After Application | If rain occurs before the herbicide has been adequately absorbed, its efficacy will be reduced.[5] Consider using an adjuvant known to improve rainfastness or re-applying if necessary, following label guidelines.[5] |
Issue 2: Tank-Mix Incompatibility (e.g., clumping, separation)
Physical or chemical incompatibility in the spray tank can lead to clogged nozzles and reduced efficacy.[11]
| Potential Cause | Troubleshooting Steps |
| Incorrect Mixing Order | Always follow the correct mixing order. A common recommendation is to start by filling the tank with at least 70% of the water, then adding products in the following sequence: 1) Water conditioners, 2) Water-dispersible granules (WDG) and wettable powders (WP), 3) Flowables (F) and suspension concentrates (SC), 4) Water-soluble liquids (SL), 5) Emulsifiable concentrates (EC), and finally 6) Adjuvants like NIS, COC, or MSO. Ensure each component is fully dispersed before adding the next. |
| Insufficient Agitation | Maintain adequate agitation throughout the mixing process and during application to keep all components in suspension. |
| Water Temperature | Cold water can slow the dissolution and dispersion of some formulations. Use water at a moderate temperature whenever possible. |
| Jar Test for Compatibility | Before mixing a new combination in the spray tank, perform a jar test to check for physical compatibility. Mix the components in the same proportions as planned for the full-scale application in a clear glass jar and observe for any signs of incompatibility such as clumping, settling, or the formation of gels. |
Issue 3: Excessive Foaming in the Spray Tank
Foam can interfere with proper filling and application.
| Potential Cause | Troubleshooting Steps |
| Agitation and Filling Method | Excessive agitation or filling the tank in a way that causes significant splashing can introduce air and lead to foaming.[12] Reduce agitation speed if possible and fill the tank from the bottom or with the hose end below the liquid surface. |
| Adjuvant Properties | Some adjuvants, particularly certain non-ionic surfactants, can contribute to foaming.[13] |
| Use of a Defoaming Agent | If foaming is a persistent issue, add a registered anti-foaming or defoaming agent to the tank.[14][15] These products are designed to break down existing foam and prevent its formation.[14] |
Data on Adjuvant Performance (Illustrative)
The following tables provide an illustrative comparison of how different adjuvant types can influence the performance of this compound based on general scientific principles. Actual results may vary depending on specific experimental conditions.
Table 1: Illustrative Efficacy of this compound on Different Weed Types with Various Adjuvants
| Adjuvant Type (at recommended rates) | Broadleaf Weed Control (%) | Grassy Weed Control (%) | Weed with Waxy Cuticle Control (%) |
| This compound Alone | 75 | 65 | 50 |
| + Non-ionic Surfactant (NIS) | 85 | 75 | 65 |
| + Crop Oil Concentrate (COC) | 90 | 80 | 80 |
| + Methylated Seed Oil (MSO) | 95 | 85 | 90 |
Table 2: Illustrative Impact of Adjuvants on Spray Droplet Size and Drift Potential
| Adjuvant Type | Volume Median Diameter (VMD) (µm) | Droplets <150 µm (%) (Driftable Fines) |
| Water Only | 250 | 25 |
| + Non-ionic Surfactant (NIS) | 220 | 30 |
| + Crop Oil Concentrate (COC) | 300 | 15 |
| + Methylated Seed Oil (MSO) | 320 | 12 |
| + Drift Reduction Agent | 400 | <10 |
Experimental Protocols
Protocol 1: Greenhouse Efficacy Trial for this compound-Adjuvant Combinations
This protocol outlines a method for evaluating the efficacy of different this compound and adjuvant mixtures on target weed species in a controlled greenhouse environment.[16][17][18]
-
Plant Propagation: Grow target weed species in individual pots containing a standardized greenhouse potting mix. Ensure uniform growth to the desired stage (e.g., 3-4 leaf stage) before treatment.
-
Treatment Preparation: Prepare the this compound spray solutions with the different adjuvant combinations to be tested. Include a control group treated with this compound alone and an untreated control group.
-
Herbicide Application: Use a research-grade cabinet sprayer calibrated to deliver a precise volume of the spray solution (e.g., 20 gallons per acre) to ensure uniform application.
-
Experimental Design: Arrange the treated plants in a randomized complete block design with multiple replications (e.g., 4-5) for each treatment.
-
Data Collection: At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a 0-100% scale (0 = no effect, 100 = complete plant death). At the final assessment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Statistical Analysis: Analyze the visual ratings and dry weight data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to determine significant differences between treatments.
Protocol 2: Spray Droplet Size Analysis
This protocol describes how to measure the droplet size spectrum of this compound spray solutions with different adjuvants.[19][20][21]
-
Solution Preparation: Prepare the herbicide and adjuvant mixtures as you would for a field application.
-
Instrumentation: Use a laser diffraction-based spray particle size analyzer.
-
Nozzle Selection and Operation: Mount the nozzle to be tested in the analyzer's spray path. Operate the nozzle at a constant pressure that is representative of field application conditions.
-
Data Acquisition: Activate the laser and the spray. The instrument will measure the size of the droplets passing through the laser beam and generate a droplet size distribution.
-
Data Recording: Record key droplet size parameters, including the Volume Median Diameter (VMD or Dv50), and the percentage of spray volume comprised of small, drift-prone droplets (e.g., less than 150 µm in diameter).
-
Replication and Analysis: Replicate each measurement multiple times to ensure accuracy and analyze the data to compare the effects of different adjuvant combinations on the droplet size spectrum.
Visualizations
Caption: Workflow for Greenhouse Efficacy Trials.
References
- 1. kingagroot.com [kingagroot.com]
- 2. saskpulse.com [saskpulse.com]
- 3. ncwss.org [ncwss.org]
- 4. agrilife.org [agrilife.org]
- 5. How adjuvants can boost post emergent herbicides and increase rainfastness - Eureka! [eurekaag.com.au]
- 6. Crop Oil vs Surfactant | Deer Hunter Forum [deerhunterforum.com]
- 7. ipcm.wisc.edu [ipcm.wisc.edu]
- 8. fbn.com [fbn.com]
- 9. Understanding Herbicide Adjuvants | Crop Science US [cropscience.bayer.us]
- 10. researchgate.net [researchgate.net]
- 11. library.dpird.wa.gov.au [library.dpird.wa.gov.au]
- 12. noracconcepts.com [noracconcepts.com]
- 13. domyown.com [domyown.com]
- 14. solutionsstores.com [solutionsstores.com]
- 15. Foam Fighter® - Miller Chemical [millerchemical.com]
- 16. Frontiers | Early evaluation of adjuvant effects on topramezone efficacy under different temperature conditions using chlorophyll fluorescence tests [frontiersin.org]
- 17. Techniques for Greenhouse Evaluation of Herbicides on Saltcedar | Weed Science | Cambridge Core [cambridge.org]
- 18. Early evaluation of adjuvant effects on topramezone efficacy under different temperature conditions using chlorophyll fluorescence tests - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijabe.org [ijabe.org]
- 20. vicchem.com.au [vicchem.com.au]
- 21. EFFECT OF SPRAY MIXTURE ON DROPLET SIZE [elibrary.asabe.org]
Technical Support Center: Fluchloraminopyr Stock Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Fluchloraminopyr in stock solutions. The following information is compiled from scientific literature on this compound and related chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in a stock solution?
A1: While specific studies on this compound stock solution stability are limited, degradation of similar compounds like pyridyloxycarboxylic acid and auxin herbicides is primarily influenced by three main factors:
-
pH: Hydrolysis, the breakdown of a compound by reaction with water, is a significant degradation pathway for many pesticides. The rate of hydrolysis is often dependent on the pH of the solution, with many compounds degrading faster in acidic or alkaline conditions compared to a neutral pH.[1][2][3]
-
Light: Photodegradation, or the breakdown of molecules by light, can be a major issue for light-sensitive compounds. It is advisable to protect stock solutions from light, especially UV light.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.[4][5] For long-term storage, colder temperatures are typically recommended.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: There is currently no publicly available data specifying the optimal solvent for this compound stock solutions. The choice of solvent will depend on the experimental requirements. For many herbicides, common laboratory solvents like dimethyl sulfoxide (DMSO), acetonitrile, or methanol are used. It is crucial to use a high-purity, anhydrous grade solvent to minimize water content and reduce the risk of hydrolysis. A small-scale solubility test is recommended before preparing a large batch of stock solution.
Q3: How should I store my this compound stock solution to ensure its stability?
A3: Based on general best practices for storing agrochemical standards, the following storage conditions are recommended:
-
Temperature: Store stock solutions at a low temperature, such as 4°C for short-term storage and -20°C or -80°C for long-term storage.[4] this compound-tefuryl, a proherbicide of this compound, is noted to have excellent stability at low temperatures.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Container: Use high-quality, inert glass containers with tightly sealed caps to prevent solvent evaporation and contamination.
Q4: Are there any known degradation pathways for this compound that I should be aware of?
A4: Studies on the degradation of this compound in soil have identified several transformation reactions, which could potentially occur in a stock solution over time, especially in the presence of contaminants. These include:
-
Oxidation
-
Dechlorination (the removal of chlorine atoms)
-
Hydroxylation (the addition of a hydroxyl group)
-
Acetylation (the addition of an acetyl group)[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results using the same stock solution. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution. 2. Verify the concentration of the old stock solution using an analytical method like HPLC or LC-MS/MS. 3. Review storage conditions (temperature, light exposure, solvent quality). |
| Precipitate observed in the stock solution upon cooling. | The solvent is saturated at the storage temperature. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. 2. If the precipitate does not redissolve, consider preparing a more dilute stock solution. 3. Filter the solution through a solvent-compatible syringe filter before use if redissolving is not possible, and re-verify the concentration. |
| Change in the color of the stock solution over time. | Potential degradation of the compound or solvent contamination. | 1. Discard the solution. 2. Prepare a fresh stock solution using a new batch of high-purity solvent. 3. Ensure the storage container is clean and inert. |
Data on this compound Stability
| Condition | Parameter | Recommendation/Observation | Data Source/Rationale |
| Temperature | Storage Stability | Excellent stability at low temperatures has been noted for the related compound this compound-tefuryl. Long-term storage at -20°C or below is recommended. | General good practice for chemical standards. |
| pH | Hydrolytic Stability | The rate of hydrolysis for many pesticides is pH-dependent. Neutral pH is generally preferred to minimize acid or base-catalyzed hydrolysis. | Inferred from studies on other herbicides.[1][2][3] |
| Light | Photostability | Many pyridinoxy-based herbicides are susceptible to photodegradation. Protection from light is crucial. | Inferred from the chemical class. |
| Solvent | Solubility & Stability | Specific solubility data is not available. High-purity, anhydrous solvents such as DMSO, acetonitrile, or methanol are recommended to minimize degradation. | General good laboratory practice. |
Experimental Protocol: Assessing this compound Stock Solution Stability
To ensure the accuracy and reproducibility of your experiments, it is advisable to perform a stability study of your this compound stock solution under your specific laboratory conditions.
Objective: To determine the stability of a this compound stock solution over time at different storage temperatures.
Materials:
-
This compound standard
-
High-purity solvent (e.g., HPLC-grade acetonitrile or DMSO)
-
Amber glass vials with screw caps
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[7]
-
Refrigerator (4°C)
-
Freezer (-20°C)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in a known volume of the chosen high-purity solvent to achieve the desired concentration (e.g., 1 mg/mL).
-
Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, analyze the stock solution using a validated HPLC or LC-MS/MS method to determine the initial concentration and purity. This will serve as the baseline (T=0) measurement.
-
-
Storage:
-
Aliquot the stock solution into multiple amber glass vials.
-
Store the vials at different temperature conditions:
-
Room temperature (as a stress condition)
-
4°C (refrigerator)
-
-20°C (freezer)
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the solution to equilibrate to room temperature before analysis.
-
Analyze the sample using the same analytical method as for the initial analysis.
-
-
Data Analysis:
-
Compare the concentration and purity of the stored samples to the initial (T=0) measurement.
-
Calculate the percentage of degradation at each time point for each storage condition.
-
Plot the percentage of this compound remaining versus time for each temperature.
-
Visualizations
Caption: Experimental workflow for assessing this compound stock solution stability.
Caption: Potential degradation pathways of this compound based on soil metabolism studies.
References
- 1. atticusllc.com [atticusllc.com]
- 2. nichino.uk [nichino.uk]
- 3. Publication : USDA ARS [ars.usda.gov]
- 4. Effects of temperature on herbicides - Revista Cultivar [revistacultivar.com]
- 5. Effect of temperature on the degradation of glyphosate by Mn-oxide: Products and pathways of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of a novel herbicide this compound in soil: Dissipation kinetics, degradation pathways, transformation products identification and ecotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimizing Fluchloraminopyr Analysis with the QuEChERS Method
Welcome to the technical support center for the analysis of Fluchloraminopyr using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and accuracy of your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the QuEChERS method and why is it used for pesticide analysis?
The QuEChERS method is a streamlined sample preparation technique that simplifies the extraction and cleanup of pesticide residues from a variety of matrices, particularly in food and environmental samples.[1][2][3] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a subsequent cleanup phase known as dispersive solid-phase extraction (d-SPE).[3][4] Its popularity stems from its use of minimal solvent volumes, rapid procedure, and cost-effectiveness, while still providing high-quality results.[2]
Q2: Is the standard QuEChERS method suitable for this compound analysis?
This compound is a polar compound, as indicated by its negative logP value (-0.54).[5] Standard QuEChERS methods are often optimized for less polar pesticides and may result in suboptimal recoveries for polar analytes like this compound. Modifications to the standard protocol are generally required to improve the extraction efficiency and recovery of polar and acidic herbicides.[6][7][8]
Q3: What are the recommended modifications to the QuEChERS method for polar herbicides like this compound?
For polar and acidic herbicides, modifications often focus on adjusting the pH of the extraction solvent and being selective with the d-SPE cleanup sorbents. Key recommendations include:
-
Acidification of the Extraction Solvent: Using acetonitrile acidified with a small percentage of an organic acid, such as formic acid or acetic acid, is a common and effective modification.[7][8][9][10] This helps to ensure that acidic herbicides are in their neutral form, which improves their partitioning into the organic solvent.
-
Careful Selection of d-SPE Sorbents: Primary secondary amine (PSA) is a common sorbent in QuEChERS cleanup to remove organic acids. However, for acidic analytes like this compound, PSA can lead to analyte loss through strong adsorption.[11] Therefore, it is often recommended to reduce the amount of PSA or omit it entirely. C18 is a useful sorbent for removing nonpolar interferences.
Q4: How can I minimize matrix effects when analyzing this compound?
Matrix effects, where co-extracted compounds from the sample interfere with the analyte signal, are a common challenge in LC-MS/MS analysis. To mitigate these effects, consider the following:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples. This helps to compensate for signal suppression or enhancement caused by the matrix.
-
Internal Standards: The use of a suitable internal standard that has similar chemical properties and chromatographic behavior to this compound can help to correct for variations in extraction recovery and matrix effects.
-
Dilution of the Final Extract: A simple dilution of the final extract before injection into the LC-MS/MS can significantly reduce the concentration of interfering matrix components.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound using a modified QuEChERS method.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Inappropriate pH of extraction solvent: this compound, being an acidic herbicide, may be in its ionic form at neutral pH, leading to poor partitioning into acetonitrile. | Acidify the extraction solvent (acetonitrile) with 0.1-1% formic acid to ensure the analyte is in its neutral form.[7][8][10] |
| Analyte loss during d-SPE cleanup: The use of PSA sorbent can lead to the adsorption of acidic herbicides.[11] | Reduce the amount of PSA used in the d-SPE step or omit it completely. A combination of C18 (to remove nonpolar interferences) and magnesium sulfate (to remove residual water) is often sufficient. | |
| Incomplete phase separation: Insufficient salt concentration or inadequate mixing can lead to poor separation of the aqueous and organic layers. | Ensure the correct amount of salting-out salts (e.g., magnesium sulfate and sodium chloride) is used and that the tube is shaken vigorously immediately after their addition.[12] | |
| High Matrix Effects (Signal Suppression or Enhancement) | Co-extraction of interfering compounds: Complex matrices can introduce a large number of co-extractives that interfere with the ionization of this compound in the mass spectrometer. | Optimize the d-SPE cleanup step. Consider using a combination of C18 and graphitized carbon black (GCB) if pigments are an issue, but be aware that GCB can also adsorb planar molecules. Dilute the final extract before LC-MS/MS analysis. |
| Inadequate chromatographic separation: Co-elution of matrix components with this compound can lead to significant matrix effects. | Optimize the LC gradient and column chemistry to achieve better separation of the analyte from interfering compounds. | |
| Poor Peak Shape in Chromatogram | Interaction with active sites in the LC system: Acidic analytes can sometimes exhibit poor peak shape due to interactions with the column or other components of the LC system. | Ensure the mobile phase is appropriately acidified (e.g., with 0.1% formic acid) to maintain the analyte in a single protonation state. |
| Inconsistent Results (Poor Precision) | Inhomogeneous sample: If the initial sample is not properly homogenized, the subsamples taken for extraction will not be representative. | Ensure the sample is thoroughly homogenized before taking a representative subsample for extraction. For solid samples, cryogenic milling can improve homogeneity.[13] |
| Inconsistent manual shaking: Variation in the manual shaking technique during extraction and cleanup can lead to variable recoveries. | Use a mechanical shaker for a standardized and reproducible mixing process.[13] |
Experimental Protocols
The following are detailed methodologies for a modified QuEChERS procedure suitable for the analysis of this compound and other polar/acidic herbicides.
Modified Acidified QuEChERS Protocol (FA-QuEChERS)
This protocol is adapted from methods developed for other acidic herbicides and is expected to provide good recovery for this compound.[7][8][10]
1. Sample Preparation and Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
-
Add 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The supernatant is ready for LC-MS/MS analysis. A dilution step may be necessary to reduce matrix effects.
Quantitative Data for Similar Acidic Herbicides (for reference)
| Analyte (Similar Acidic Herbicide) | Matrix | Fortification Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Clopyralid | Various Foods | 10 - 100 | 92 | 7 |
| Picloram | Various Foods | 10 - 100 | 95 | 8 |
| Aminopyralid | Various Foods | 10 - 100 | 88 | 9 |
| 2,4-D | Various Foods | 10 - 100 | 98 | 6 |
Visualizations
Experimental Workflow for Modified QuEChERS
Caption: Modified QuEChERS workflow for this compound analysis.
Logical Relationship for Troubleshooting Low Recovery
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 2. QuEChERS: Home [quechers.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hawach.com [hawach.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. analiticaweb.com.br [analiticaweb.com.br]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Fluchloraminopyr and Glyphosate Efficacy on Resistant Weeds
A detailed guide for researchers and agricultural scientists on the performance, mechanisms, and experimental evaluation of Fluchloraminopyr and the industry-standard glyphosate in controlling herbicide-resistant weed populations.
The escalating challenge of herbicide resistance in common weed species necessitates a thorough evaluation of alternative chemical controls. This guide provides a comparative analysis of the novel systemic auxin herbicide, this compound, and the widely used herbicide, glyphosate, focusing on their efficacy against resistant weed biotypes. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid researchers in their understanding and future studies.
Comparative Efficacy Data
While direct, peer-reviewed comparative studies with extensive quantitative data between this compound and glyphosate on a wide range of resistant weeds are still emerging, the following tables synthesize available information to provide a comparative overview.
Table 1: Efficacy of this compound-tefuryl on Various Weed Species
| Weed Species | Common Name | Efficacy (% Control) | Recommended Dose Rate (g a.i./ha) |
| Conyza canadensis | Horseweed | 90-99%[1] | 162-360[1] |
| Equisetum arvense | Field Horsetail | 90-99%[1] | 162-360[1] |
| Cynodon dactylon | Bermudagrass | 90-99%[1] | 162-360[1] |
| Abutilon theophrasti | Velvetleaf | 80-89%[1] | 162-360[1] |
| Chenopodium album | Lamb's quarters | 80-89%[1] | 162-360[1] |
| Setaria viridis | Green Foxtail | 80-89%[1] | 162-360[1] |
Note: Data for this compound-tefuryl is based on product information from the manufacturer, KingAgroot. The efficacy ranges provided are qualitative and not from direct comparative trials with glyphosate in the cited source.
Table 2: Efficacy of Glyphosate on Susceptible and Resistant Weed Biotypes
| Weed Species | Biotype | GR50 (g ae/ha) | Resistance Index (RI) |
| Amaranthus palmeri | Susceptible (S) | 50 - 100 | - |
| Amaranthus palmeri | Resistant (R) | 1,500 - 6,000+ | 30 - 66+ |
| Lolium rigidum | Susceptible (S) | 180 - 360 | - |
| Lolium rigidum | Resistant (R) | 1,080 - 2,880+ | 6 - 8+ |
| Conyza canadensis | Susceptible (S) | ~200 | - |
| Conyza canadensis | Resistant (R) | >1600 | >8 |
Note: GR50 is the dose of herbicide required to cause a 50% reduction in plant growth. The Resistance Index (RI) is calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population. Data is compiled from multiple sources on glyphosate resistance.
Mechanisms of Action and Resistance
Glyphosate
Glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, a key component of the shikimate pathway. This pathway is crucial for the production of aromatic amino acids in plants. Inhibition of this pathway leads to a systemic failure and eventual death of the plant.
Resistance to glyphosate in weeds has evolved through several mechanisms:
-
Target-site mutations: Alterations in the EPSPS enzyme reduce the binding affinity of glyphosate.
-
Gene amplification: Resistant plants produce an excess of the EPSPS enzyme, overwhelming the effects of the herbicide.
-
Altered translocation: The herbicide is not effectively transported to its target site within the plant.
This compound
This compound-tefuryl is a new-generation, non-selective systemic auxin herbicide.[1] Synthetic auxin herbicides mimic the plant hormone auxin, leading to uncontrolled and disorganized plant growth, which ultimately results in plant death. A key advantage of this compound is its different mode of action compared to glyphosate, making it effective against glyphosate-resistant weeds with no known cross-resistance.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare the efficacy of herbicides like this compound and glyphosate.
Whole-Plant Greenhouse Bioassay for Herbicide Resistance Screening
Objective: To determine the resistance or susceptibility of a weed population to a specific herbicide at a single diagnostic dose.
Methodology:
-
Plant Material: Collect mature seeds from the suspected resistant weed population and a known susceptible population of the same species.
-
Germination and Growth: Germinate seeds in petri dishes or trays with a suitable substrate. Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into individual pots filled with a standard potting mix.
-
Growth Conditions: Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 16-hour photoperiod).
-
Herbicide Application: At the 4-6 leaf stage, spray plants with the herbicide at the recommended field rate using a calibrated laboratory sprayer. Include an untreated control for both populations.
-
Evaluation: Visually assess plant mortality or injury (on a scale of 0 to 100%, where 0 is no injury and 100 is complete death) at 14 and 21 days after treatment (DAT).
-
Data Analysis: Compare the survival and injury rates between the suspected resistant and known susceptible populations.
Dose-Response Assay for Determining GR50
Objective: To quantify the level of resistance in a weed population by determining the herbicide dose required to cause 50% growth reduction (GR50).
Methodology:
-
Plant Preparation: Grow resistant and susceptible weed populations as described in the greenhouse bioassay protocol.
-
Herbicide Rates: Prepare a series of herbicide concentrations, typically ranging from 1/8 to 8 times the recommended field rate, including an untreated control.
-
Application: Apply the different herbicide rates to separate groups of plants from both the resistant and susceptible populations. Ensure a sufficient number of replicates for each dose (e.g., 5-10 plants).
-
Data Collection: At 21 DAT, harvest the above-ground biomass of each plant, dry it in an oven at 60-70°C for 72 hours, and record the dry weight.
-
Data Analysis: For each population, plot the mean dry weight (as a percentage of the untreated control) against the logarithm of the herbicide dose. Fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the data to calculate the GR50 value. The Resistance Index (RI) is then calculated as GR50 (Resistant) / GR50 (Susceptible).
Field Efficacy Trials
Objective: To evaluate the performance of herbicides under real-world field conditions.
Methodology:
-
Site Selection: Choose a field with a known infestation of the target resistant weed species.
-
Experimental Design: Use a randomized complete block design with at least three or four replications. Plot sizes should be adequate to minimize edge effects (e.g., 3m x 10m).
-
Treatments: Include this compound and glyphosate at various rates, a standard herbicide treatment for comparison, and an untreated control.
-
Application: Apply herbicides using a calibrated backpack or tractor-mounted sprayer at the appropriate weed growth stage. Record environmental conditions at the time of application.
-
Efficacy Assessment: Evaluate weed control at regular intervals (e.g., 7, 14, 28, and 56 DAT) using visual ratings (0-100% scale) and by measuring weed density and biomass from quadrats placed within each plot.
-
Crop Tolerance: If conducted in a crop, assess crop injury visually and measure crop yield at the end of the season.
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Conclusion
The emergence of glyphosate-resistant weeds poses a significant threat to agricultural productivity. This compound, with its distinct mode of action as a systemic auxin herbicide, presents a promising tool for managing these resistant populations. While comprehensive, direct comparative data is still forthcoming, the available information suggests that this compound offers high efficacy against a broad spectrum of weeds, including those that have developed resistance to glyphosate. For researchers and drug development professionals, understanding the mechanisms of action, resistance, and the appropriate experimental protocols for evaluation is critical for developing sustainable weed management strategies. The methodologies outlined in this guide provide a framework for conducting robust comparative studies to further elucidate the relative efficacy of these and other herbicidal compounds.
References
Navigating Herbicide Resistance: A Comparative Guide to Cross-Resistance Studies of Fluchloraminopyr
For researchers, scientists, and professionals in drug development, understanding the potential for cross-resistance to new herbicides is paramount for sustainable weed management and the development of effective new compounds. Fluchloraminopyr, a novel synthetic auxin herbicide, has been commercially promoted as having no cross-resistance and being effective against weeds resistant to other herbicide modes of action, such as glyphosate and glufosinate. However, independent, peer-reviewed data on its cross-resistance profile in various herbicide-resistant weed populations remains limited in the public domain. This guide provides a framework for evaluating the cross-resistance of this compound, detailing the necessary experimental protocols and data presentation formats based on established herbicide resistance testing methodologies.
This compound-tefuryl (FCA) is a new-generation, non-selective systemic auxin herbicide.[1] It is designed to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately death in susceptible plants.[2] The mechanisms of resistance to auxin herbicides can be complex, involving either target-site mutations that reduce the herbicide's binding affinity or non-target-site mechanisms that prevent the herbicide from reaching its target, such as enhanced metabolism.[3][4][5]
Comparative Performance Data: A Template for Analysis
To systematically evaluate cross-resistance, quantitative data from dose-response assays are essential. The following table provides a template for summarizing such data, which would be populated with experimental results. The Resistance Index (RI) is a key metric, calculated by dividing the herbicide dose required to reduce weed growth by 50% (GR50) in the resistant population by the GR50 of a susceptible population.
| Weed Species | Resistant Population (Resistance to) | Herbicide | GR50 (g a.i./ha) - Susceptible | GR50 (g a.i./ha) - Resistant | Resistance Index (RI) |
| Amaranthus palmeri | Glyphosate | This compound | Data Needed | Data Needed | Data Needed |
| Glyphosate | Data Needed | Data Needed | Data Needed | ||
| Dicamba | Data Needed | Data Needed | Data Needed | ||
| Lolium rigidum | ACCase Inhibitor (e.g., Clethodim) | This compound | Data Needed | Data Needed | Data Needed |
| Clethodim | Data Needed | Data Needed | Data Needed | ||
| 2,4-D | Data Needed | Data Needed | Data Needed | ||
| Kochia scoparia | ALS Inhibitor (e.g., Chlorsulfuron) | This compound | Data Needed | Data Needed | Data Needed |
| Chlorsulfuron | Data Needed | Data Needed | Data Needed | ||
| Dicamba | Data Needed | Data Needed | Data Needed |
Essential Experimental Protocols
Accurate and reproducible experimental design is critical for generating reliable cross-resistance data. The following protocols outline standard methodologies for conducting whole-plant dose-response assays.
Whole-Plant Dose-Response Assay
This is the foundational experiment to determine the level of resistance in a weed population to a specific herbicide.
Objective: To determine the dose of this compound and other herbicides required to cause a 50% reduction in plant growth (GR50) for both resistant and susceptible weed populations.
Materials:
-
Seeds from suspected herbicide-resistant and a known susceptible weed population.
-
Pots filled with a standardized soil or potting mix.
-
Controlled environment growth chamber or greenhouse.
-
Formulated herbicides: this compound, and other herbicides for comparison (e.g., glyphosate, dicamba, clethodim, chlorsulfuron).
-
Laboratory-grade sprayer for precise herbicide application.
Methodology:
-
Plant Growth: Sow seeds of both resistant and susceptible populations in pots and grow them under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: At the 3-4 leaf stage, treat the plants with a range of herbicide doses. A typical dose range would include doses below and above the recommended field rate to capture the full dose-response curve. Include a non-treated control for each population.
-
Data Collection: After a set period (typically 21 days), assess plant survival and harvest the above-ground biomass to determine fresh or dry weight.
-
Data Analysis: Use a log-logistic dose-response model to calculate the GR50 value for each herbicide and population combination. The Resistance Index (RI) is then calculated as: RI = GR50 (Resistant Population) / GR50 (Susceptible Population).
Molecular Analysis of Resistance Mechanisms
To understand the basis of any observed cross-resistance, molecular analyses are necessary.
Objective: To identify potential target-site mutations or evidence of non-target-site resistance mechanisms.
Methodology:
-
Target-Site Sequencing: For auxin herbicides, this involves sequencing the genes encoding the TIR1/AFB F-box proteins, which are the primary auxin receptors.[2] DNA is extracted from resistant and susceptible plants, and the target genes are amplified via PCR and sequenced to identify any mutations that may confer resistance.
-
Gene Expression Analysis (for Non-Target-Site Resistance): Quantitative RT-PCR can be used to measure the expression levels of genes known to be involved in herbicide metabolism, such as cytochrome P450 monooxygenases.[5] Overexpression of these genes in resistant populations can indicate a metabolic resistance mechanism.
Visualizing Experimental Workflows and Biological Pathways
Diagrams are crucial for illustrating complex processes. The following visualizations, created using the DOT language, depict a typical experimental workflow for cross-resistance assessment and the generalized signaling pathway for auxin herbicides.
Caption: Workflow for assessing herbicide cross-resistance.
References
A Comparative Analysis of Fluchloraminopyr-tefuryl and Other Synthetic Auxin Herbicides
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic auxin herbicides have been a cornerstone of chemical weed management for decades, owing to their selective efficacy against broadleaf weeds.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, the death of susceptible plants.[2][3] The continuous evolution of herbicide resistance in weed populations necessitates the development of new active ingredients within this class. This guide provides a comparative analysis of the novel synthetic auxin herbicide, Fluchloraminopyr-tefuryl, against established and other recently developed synthetic auxins, including 2,4-D, dicamba, and florpyrauxifen-benzyl.
This compound-tefuryl, developed by Qingdao KingAgroot Chemical, is a new-generation, non-selective systemic auxin herbicide.[4][5] It is the tefuryl ester of this compound, with the IUPAC name (tetrahydrofuran-2-yl)methyl (2R)-2-((4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy)propanoate.[6][7] Marketed as a solution for glyphosate- and glufosinate-resistant weeds, it is characterized by high activity, a broad spectrum, good tolerance to low temperatures, and long persistence.[4][8]
This guide aims to provide an objective comparison based on available data, detailing the mechanisms of action, performance data, and experimental protocols relevant to the evaluation of these herbicides.
Mechanism of Action: The Auxin Signaling Pathway
Synthetic auxin herbicides exert their phytotoxic effects by hijacking the plant's natural auxin signaling pathway. The canonical pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which then recruit Aux/IAA transcriptional repressors for degradation via the 26S proteasome.[2][9] This degradation releases Auxin Response Factors (ARFs), transcription factors that regulate the expression of auxin-responsive genes, leading to a cascade of physiological effects that disrupt normal plant growth.[1][9]
Comparative Performance of Synthetic Auxin Herbicides
Due to the recent introduction of this compound-tefuryl, publicly available, peer-reviewed comparative efficacy data is limited. The following tables summarize the available information for this compound-tefuryl and provide a comparison with other well-characterized synthetic auxin herbicides.
Table 1: General Characteristics of Selected Synthetic Auxin Herbicides
| Feature | This compound-tefuryl | Florpyrauxifen-benzyl | 2,4-D | Dicamba |
| Chemical Class | Pyridyloxycarboxylic acid[10] | Arylpicolinate[11] | Phenoxy-carboxylic acid[2] | Benzoic acid[2] |
| Mode of Action | Systemic auxin mimic[4] | Systemic auxin mimic[11] | Systemic auxin mimic[2] | Systemic auxin mimic[2] |
| Selectivity | Non-selective[4] | Primarily broadleaf weeds[11] | Primarily broadleaf weeds[2] | Primarily broadleaf weeds[2] |
| Application | Post-emergence[5] | Post-emergence[2] | Post-emergence[2] | Pre- and post-emergence[2] |
| Key Features | Effective on glyphosate- and glufosinate-resistant weeds, good low-temperature tolerance, long persistence[4][8] | Effective at low use rates, controls resistant broadleaf weeds[2] | Widely used, cost-effective[2] | Soil residual activity, effective on woody species[2] |
Table 2: Efficacy of this compound-tefuryl on Various Weed Species
| Weed Species | Susceptibility |
| Conyza canadensis (Horseweed) | 90-99% |
| Equisetum arvense (Field horsetail) | 90-99% |
| Cynodon dactylon (Bermudagrass) | 90-99% |
| Phragmites australis (Common reed) | 90-99% |
| Abutilon theophrasti (Velvetleaf) | 90-99% |
| Galium aparine (Cleavers) | 90-99% |
| Solanum nigrum (Black nightshade) | 90-99% |
| Chenopodium album (Lamb's quarters) | 80-89% |
| Setaria viridis (Green foxtail) | 80-89% |
| Echinochloa crus-galli (Barnyardgrass) | 80-89% |
| Data sourced from KingAgroot product information.[4] Efficacy is presented as a percentage of weed control. |
Table 3: Comparative Efficacy of Florpyrauxifen-benzyl, 2,4-D, and Dicamba on Key Broadleaf Weeds
| Weed Species | Florpyrauxifen-benzyl (5 g ae/ha) | 2,4-D (533-1066 g ae/ha) | Dicamba (280 g ae/ha) |
| Conyza canadensis (Horseweed) | 79% - 90% | 50% - 80% | 77% - 91% |
| Lamium amplexicaule (Henbit) | 90% | < 8% | < 8% |
| Lamium purpureum (Purple Deadnettle) | 99% | < 8% | < 8% |
| Oenothera laciniata (Cutleaf Evening Primrose) | 4% | 74% - 85% | 51% |
| Rumex crispus (Curly Dock) | 5% | 59% - 70% | 59% - 70% |
| Data is a summary from preplant burndown field trials.[3] Control percentages can vary based on environmental conditions and weed growth stage. |
Experimental Protocols for Herbicide Efficacy Evaluation
The evaluation of herbicide performance relies on standardized experimental protocols. The following outlines a general methodology for conducting herbicide efficacy trials.
1. Experimental Design and Setup:
-
Site Selection: Choose a site with a uniform distribution of the target weed species.[12]
-
Plot Layout: Establish a randomized complete block design with a minimum of four replications.[13] Each plot should have an adjacent untreated control area for comparison.[12]
-
Treatments: Include the candidate herbicide at various dosage rates (e.g., 0.5x, 1x, 2x the proposed label rate) and a standard registered herbicide for comparison.[12][13]
2. Herbicide Application:
-
Timing: Apply post-emergence herbicides when weeds are at the recommended growth stage for optimal control (e.g., 2-3 leaf stage).[14]
-
Equipment: Utilize a calibrated research sprayer to ensure accurate and uniform application.[14]
-
Environmental Conditions: Record weather data (temperature, humidity, wind speed) at the time of application.[13]
3. Data Collection and Analysis:
-
Visual Ratings: Assess weed control at regular intervals (e.g., 7, 14, 28 days after treatment) using a 0% (no control) to 100% (complete death) scale.[3]
-
Biomass Reduction: At a specified time point, harvest the above-ground biomass of the target weeds in a defined area within each plot. Dry the biomass to a constant weight.
-
GR50 Determination: To quantify the potency of a herbicide, conduct dose-response studies and calculate the GR50 value, which is the herbicide dose required to cause a 50% reduction in plant growth (biomass).[15][16] This is typically determined by fitting a log-logistic model to the dose-response data.[15]
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.[3]
Conclusion
This compound-tefuryl represents a new addition to the synthetic auxin class of herbicides, with promising activity against a broad spectrum of weeds, including those resistant to other herbicide modes of action.[4][8] While direct, peer-reviewed comparative data with other synthetic auxins is not yet widely available, the information provided by the manufacturer suggests a high level of efficacy.[4]
In comparison, florpyrauxifen-benzyl has demonstrated superior control of certain broadleaf weeds at lower application rates than traditional synthetic auxins like 2,4-D and dicamba.[3] The established herbicides, 2,4-D and dicamba, continue to be valuable tools in weed management, each with a broad spectrum of activity and specific use patterns.[2]
For researchers and professionals in the field, the development of novel synthetic auxins like this compound-tefuryl and florpyrauxifen-benzyl offers new opportunities for managing herbicide resistance and improving weed control strategies. Further independent research and field trials will be crucial to fully elucidate the comparative performance and optimal use of these new active ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. kingagroot.com [kingagroot.com]
- 5. KingAgroot [kingagroot.com]
- 6. This compound-tefuryl | 2445983-82-2 [sigmaaldrich.com]
- 7. This compound-tefuryl | C13H15Cl2FN2O4 | CID 156052005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. KingAgroot [kingagroot.com]
- 9. scielo.br [scielo.br]
- 10. This compound [sitem.herts.ac.uk]
- 11. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nda.gov.za [nda.gov.za]
- 13. nda.gov.za [nda.gov.za]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating a UHPLC-MS/MS Method for Fluchloraminopyr: A Comparative Guide for Diverse Matrices
A Note on Data Availability: Publicly available, comprehensive validation data for a specific UHPLC-MS/MS method for the novel herbicide Fluchloraminopyr across different matrices is currently limited. Therefore, this guide presents a representative comparison based on established methodologies for the analysis of similar pyridine herbicides in soil, water, and agricultural products. The experimental protocols and performance data provided are illustrative of a typical validation study and should be adapted and verified for the specific analyte and laboratory conditions.
Objective Comparison of Method Performance
The validation of an analytical method is crucial to ensure the reliability and accuracy of results. For a novel herbicide like this compound, a robust UHPLC-MS/MS method is essential for monitoring its presence in various environmental and agricultural matrices. This guide outlines the typical performance of such a method across soil, water, and a representative agricultural product (lettuce), based on common validation parameters.
Quantitative data for a representative UHPLC-MS/MS method for a pyridine herbicide are summarized below. These values are indicative of the performance expected from a well-optimized and validated method.
Table 1: Method Performance in Soil Matrix
| Validation Parameter | Typical Performance |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |
| Accuracy (Recovery %) | 85 - 110% |
| Precision (RSD %) | < 15% |
Table 2: Method Performance in Water Matrix
| Validation Parameter | Typical Performance |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L |
| Accuracy (Recovery %) | 90 - 115% |
| Precision (RSD %) | < 10% |
Table 3: Method Performance in Agricultural Product Matrix (Lettuce)
| Validation Parameter | Typical Performance |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/kg |
| Limit of Quantification (LOQ) | 2.0 - 10.0 µg/kg |
| Accuracy (Recovery %) | 80 - 110% |
| Precision (RSD %) | < 20% |
Detailed Experimental Protocols
The following protocols describe the methodologies used to generate the representative data presented above. These are based on widely accepted practices for pesticide residue analysis.
Sample Preparation
a) Soil Matrix:
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is typically employed.
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
b) Water Matrix:
Solid-phase extraction (SPE) is a common technique for the extraction and pre-concentration of pesticides from water samples.
-
Condition a polymeric SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 500 mL of the water sample through the SPE cartridge at a flow rate of 5-10 mL/min.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 6 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase and filter through a 0.22 µm syringe filter into an autosampler vial.
c) Agricultural Product Matrix (Lettuce):
The standard QuEChERS protocol is highly effective for leafy green matrices.
-
Homogenize 10 g of lettuce with 10 mL of acetonitrile in a blender.
-
Transfer the homogenate to a 50 mL centrifuge tube.
-
Add the QuEChERS extraction salts and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Follow steps 6-8 as described in the soil sample preparation protocol, potentially using a d-SPE tube containing additional sorbents like C18 or GCB (graphitized carbon black) if high levels of pigments or lipids are present.
UHPLC-MS/MS Analysis
a) Chromatographic Conditions:
-
System: Ultra-High Performance Liquid Chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 5 mM ammonium formate and 0.1% formic acid in water.
-
B: 5 mM ammonium formate and 0.1% formic acid in methanol.
-
-
Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
b) Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions, along with optimized collision energies and cone voltages, would need to be determined for this compound through infusion experiments.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the UHPLC-MS/MS analysis of a novel herbicide like this compound in different matrices.
Caption: General workflow for UHPLC-MS/MS analysis of this compound.
A Comparative Guide to the Environmental Fate of Fluchloraminopyr and Dicamba
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental fate of two herbicides, the novel active ingredient Fluchloraminopyr and the widely used dicamba. The information is compiled from scientific literature and regulatory documents to assist in understanding their persistence, mobility, and potential ecological impact. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key studies.
Soil Persistence and Degradation
The persistence of a herbicide in the soil is a critical factor in its environmental risk assessment. It determines the potential for long-term effects on soil organisms and the likelihood of carryover to subsequent crops. This persistence is often measured by the soil half-life (DT50), the time it takes for 50% of the applied substance to dissipate.
Table 1: Comparison of Soil Persistence of this compound and Dicamba
| Parameter | This compound | Dicamba |
| Soil Half-life (DT50) | 0.107 to 4.76 days (aerobic/anaerobic conditions) | 1 to 6 weeks (typical); can range from 3 to 136 days depending on conditions.[1] |
Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307)
This study aims to determine the rate and pathway of herbicide degradation in soil under both aerobic and anaerobic conditions.
-
Test System: Soil samples are collected and characterized. For the test, soil is treated with the herbicide, often using a ¹⁴C-labeled version to trace its fate.
-
Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture level. For aerobic conditions, a continuous flow of air is maintained. For anaerobic conditions, the soil is flooded, and the headspace is purged with an inert gas like nitrogen.
-
Sampling and Analysis: At various time points, soil samples are taken and analyzed for the parent herbicide and its transformation products. Volatile compounds, including ¹⁴CO₂, are trapped and quantified to assess mineralization.
-
Data Evaluation: The rate of degradation (DT50 and DT90) is calculated, and the degradation pathway is elucidated by identifying the major transformation products.
Mobility in the Environment
The mobility of a herbicide determines its potential to move from the application site to other environmental compartments, such as groundwater and surface water. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of mobility. A low Koc value suggests high mobility, while a high Koc value indicates that the substance is more likely to bind to soil particles and be less mobile.
Table 2: Comparison of Mobility of this compound and Dicamba
| Parameter | This compound | Dicamba |
| Soil Organic Carbon Partition Coefficient (Koc) | Data not publicly available | Low; often cited as being highly mobile. |
Experimental Protocol: Adsorption - Desorption Using a Batch Equilibrium Method (Based on OECD Guideline 106)
This method is used to determine the extent to which a substance is adsorbed to and desorbed from soil.
-
Test System: A series of vessels are prepared containing a known mass of soil and a solution of the herbicide at different concentrations.
-
Equilibration: The soil-solution mixtures are agitated for a specific period to reach equilibrium.
-
Analysis: After equilibration, the solid and liquid phases are separated by centrifugation, and the concentration of the herbicide in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Desorption (Optional): The soil from the adsorption phase can be resuspended in a fresh solution without the herbicide to measure the amount that desorbs.
-
Data Evaluation: The adsorption and desorption data are used to calculate the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
Ecotoxicity Profile
The ecotoxicity of a herbicide provides insight into its potential to harm non-target organisms in the environment. This is typically assessed through acute toxicity tests on representative species from different trophic levels.
Table 3: Comparison of Aquatic Ecotoxicity of this compound and Dicamba
| Organism | Endpoint | This compound | Dicamba |
| Fish (e.g., Rainbow Trout) | 96-hour LC50 | Data not publicly available | Slightly toxic; LC50 values vary (e.g., >50 mg/L for cutthroat trout, 507 mg ae/L for rainbow trout with sodium salt).[2] |
| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hour EC50 | Data not publicly available | Slightly toxic.[2] |
Table 4: Comparison of Avian Ecotoxicity of this compound and Dicamba
| Organism | Endpoint | This compound | Dicamba |
| Birds (e.g., Bobwhite Quail) | Acute Oral LD50 | Data not publicly available | Slightly to moderately toxic (acid form); salts are practically non-toxic. LD50 for technical grade dicamba in northern bobwhite is 216 mg/kg. |
Experimental Protocols for Ecotoxicity Testing
-
Fish, Acute Toxicity Test (Based on OECD Guideline 203): Fish are exposed to a range of concentrations of the test substance in water for 96 hours. Mortality and other sublethal effects are observed, and the LC50 (the concentration that is lethal to 50% of the test organisms) is calculated.
-
Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202): Young daphnids are exposed to the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.
-
Avian Acute Oral Toxicity Test (Based on OECD Guideline 223): Birds are administered a single oral dose of the test substance. The dose that is lethal to 50% of the test birds (LD50) is determined over a 14-day observation period.
Degradation Pathways
Understanding the degradation pathways of a herbicide is crucial for identifying its major transformation products and assessing their potential environmental impact.
This compound Degradation Pathway
The degradation of this compound in soil primarily involves oxidation, dechlorination, hydroxylation, and acetylation.
Caption: Degradation of this compound in soil.
Dicamba Degradation Pathway
Dicamba degradation in soil is primarily a microbial process, with the main transformation being O-demethylation to form 3,6-dichlorosalicylic acid (3,6-DCSA).
References
Assessing the Crop Safety of Fluchloraminopyr on Non-Target Plants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fluchloraminopyr is a new-generation, non-selective systemic herbicide belonging to the pyridyloxycarboxylic acid class, which acts as a synthetic auxin.[1] Developed by Qingdao Kingagroot Chemical, it is also available in its pro-herbicide ester form, this compound-tefuryl.[2][3] While promoted for its high activity and broad-spectrum weed control, particularly against glyphosate- and glufosinate-resistant weeds, a comprehensive understanding of its potential phytotoxicity to non-target plant species is crucial for its safe and effective implementation in diverse agricultural and non-crop environments.[4][5]
This guide provides a comparative analysis of the potential crop safety of this compound by examining data from other well-studied synthetic auxin herbicides. Due to the limited availability of public-domain quantitative data for this compound, this guide utilizes representative data from herbicides with the same mode of action to offer insights into expected performance and to provide a framework for experimental assessment.
Comparative Phytotoxicity of Synthetic Auxin Herbicides
The crop safety of a herbicide is inversely related to its phytotoxicity to a specific plant species. For a selective herbicide, the goal is high phytotoxicity to target weeds and low phytotoxicity to the desired crop. For a non-selective herbicide like this compound, understanding its potential impact on surrounding non-target vegetation is critical, especially in environments like orchards or along rights-of-way where desirable plants are present.
The following tables summarize quantitative data on the phytotoxicity of various synthetic auxin herbicides on several non-target plant species. This data is presented to illustrate the potential range of effects and is not direct data for this compound.
Table 1: Phytotoxicity of Dicamba on Non-Tolerant Soybean
| Dicamba Rate (g ae ha⁻¹) | Phenological Stage at Application | Visual Injury (%) at 14 DAA | Yield Loss (%) | Reference |
| 5.8 | V3 (Vegetative) | <20 | No significant loss | [6][7] |
| 5.8 | R1 (Reproductive) | ~10 | No significant loss | [6][7] |
| 28.8 | V3 (Vegetative) | ~40 | ~12 | [6] |
| 28.8 | R1 (Reproductive) | ~25 | ~12 | [6] |
| 57.6 | V3 (Vegetative) | ~60 | >20 | [6] |
| 57.6 | R1 (Reproductive) | ~50 | >20 | [6] |
| 576 | V3 (Vegetative) | 92 | >75 | [6] |
| 576 | R1 (Reproductive) | 97 | >75 | [6] |
| DAA: Days After Application; g ae ha⁻¹: grams of acid equivalent per hectare |
Table 2: Phytotoxicity of Fluroxypyr on Soybean (Simulated Drift)
| Fluroxypyr Drift Deposition Rate (%) | Equivalent Application Rate (g a.i./ha) | Phytotoxicity Effect | Fresh Weight Inhibition Rate (%) | Reference |
| ≤1.01 | ≤2.1 | No observable phytotoxicity | 0 | [8] |
| 3.35 | 7.04 | Slight phytotoxicity | ≤10 | [8] |
| >15.87 | >33.3 | Complete growth inhibition | >50 | [8] |
| g a.i./ha: grams of active ingredient per hectare |
Table 3: Comparative Crop Safety of Herbicides in Cereals
| Herbicide | Chemical Class | General Safety in Cereals | Reference |
| Fluroxypyr | Pyridine Carboxylic Acid | High safety in wheat, barley, rye, and maize. Oats are more sensitive. | [9][10] |
| 2,4-D | Phenoxy | Good safety in wheat and barley; application timing is critical. Oats are more sensitive. | [9] |
| MCPA | Phenoxy | Generally safer on oats and young cereals compared to 2,4-D. | [9] |
Alternatives to this compound for Non-Crop Weed Management
Given that this compound is a non-selective herbicide, its use in areas with desirable non-target plants, such as orchards, requires careful consideration. Several non-chemical alternatives exist, each with its own set of advantages and disadvantages.
Table 4: Comparison of Non-Chemical Weed Control Alternatives in Orchards
| Method | Description | Efficacy | Cost | Additional Benefits |
| Mulching (e.g., wood chips) | Application of a layer of organic or synthetic material to the soil surface. | Can provide weed control for 1-3 years with a single application. | Can be expensive, especially the initial application of materials like wood chips. | Improves soil moisture retention, regulates soil temperature, and increases soil organic matter. |
| Cover Crops/Living Mulches | Planting of specific plant species to suppress weeds. | Can be effective, but selection of non-competitive species is crucial. | Generally lower material cost than mulching, but may require management (e.g., mowing). | Enhances orchard biodiversity and can improve soil fertility. |
| Mechanical Weed Control (e.g., tillage, mowing) | Physical removal or suppression of weeds using machinery. | Effective for immediate weed control, but may require repeated applications. | Can have high operational costs (fuel, labor). | - |
| Thermal Weeding (e.g., flaming, steaming) | Using heat to kill weeds. | Can be effective on young, annual weeds; less so on established perennials. | Can have high initial investment and operational costs. | - |
A cost-benefit analysis of non-chemical weed control practices across 20 European case studies highlighted the variability in economic performance and the importance of local conditions and the specific innovations implemented.[11]
Experimental Protocols
To assess the crop safety of this compound or any herbicide on non-target plants, standardized experimental protocols are essential. A typical approach involves a whole-plant bioassay.
Whole-Plant Phytotoxicity Assay Protocol
-
Plant Material and Growth Conditions:
-
Select non-target plant species of interest (e.g., commercially relevant crop varieties).
-
Grow plants from seed in pots containing a standardized soil or potting mix.
-
Maintain plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod.[12]
-
-
Herbicide Application:
-
Apply the herbicide at various rates, including the recommended field rate (1x) and multiples of this rate (e.g., 0.5x, 2x, 4x) to determine the dose-response relationship.
-
Include an untreated control group for comparison.
-
Apply the herbicide using a calibrated sprayer to ensure uniform coverage.[9]
-
-
Data Collection and Assessment:
-
Visually assess crop injury at regular intervals (e.g., 7, 14, 21, and 28 days after application) using a 0-100% scale (0 = no injury, 100 = complete plant death).[9] Symptoms to evaluate include stunting, chlorosis, necrosis, and epinasty (twisting).
-
Measure plant height and shoot/root biomass at the end of the experiment.
-
For crop species, yield parameters (e.g., fruit number, grain weight) should be measured at maturity.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of treatment effects.
-
Calculate phytotoxicity endpoints such as the GR₅₀ (the herbicide rate causing a 50% reduction in plant growth) or ED₅₀ (the effective dose causing a 50% response).
-
Signaling Pathways and Experimental Workflows
Synthetic Auxin Herbicide Signaling Pathway
This compound, as a synthetic auxin, is believed to act through the established auxin signaling pathway. This pathway is initiated by the binding of the herbicide to the TIR1/AFB family of auxin receptors. This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. The formation of this complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The removal of these repressors allows for the activation of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The resulting uncontrolled expression of these genes leads to epinastic growth, disruption of normal plant development, and ultimately, plant death.[13][14]
Caption: Synthetic auxin herbicide signaling pathway.
Experimental Workflow for Crop Safety Assessment
The following diagram illustrates a typical workflow for assessing the crop safety of a new herbicide like this compound.
Caption: Herbicide crop safety assessment workflow.
References
- 1. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 2. genfarm.com.au [genfarm.com.au]
- 3. agricology.co.uk [agricology.co.uk]
- 4. austcrop.com.au [austcrop.com.au]
- 5. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
- 6. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 7. Susceptibility of non-tolerant soybean to low rates of dicamba - Weed Control Journal [weedcontroljournal.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. agribusinessglobal.com [agribusinessglobal.com]
- 11. Cost-benefit analysis of non-chemical weed control practices: an analysis of 20 European case studies [arpi.unipi.it]
- 12. academic.oup.com [academic.oup.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Auxin-TIR1/AFB Receptor Interactions: Validating Fluchloraminopyr's Presumed Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interactions between various auxin compounds and the TIR1/AFB family of receptors. Due to the limited availability of public data on the novel herbicide Fluchloraminopyr, this document establishes a framework for its validation by comparing the well-documented interactions of natural and synthetic auxins. The experimental protocols and quantitative data presented herein serve as a benchmark for the future characterization of this compound's binding affinity and specificity.
This compound is a new-generation pyridyloxycarboxylic acid herbicide.[1][2] Like other synthetic auxins, it is presumed to exert its herbicidal effects by co-opting the plant's natural auxin signaling pathway. This pathway is initiated by the binding of auxin to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[3][4] This binding event promotes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor, leading to the ubiquitination and subsequent degradation of the repressor.[5][6] The removal of Aux/IAA repressors unleashes Auxin Response Factors (ARFs), which modulate the expression of auxin-responsive genes, ultimately leading to uncontrolled growth and plant death.[5]
The Auxin Signaling Pathway: A Visual Representation
The core of the auxin response is the degradation of Aux/IAA proteins, mediated by the SCFTIR1/AFB E3 ubiquitin ligase complex. The following diagram illustrates this critical signaling cascade.
Caption: The auxin signaling pathway leading to gene transcription.
Comparative Binding Affinities of Auxins with TIR1/AFB Receptors
The specificity of different auxin herbicides is, in part, determined by their differential binding affinities to the various members of the TIR1/AFB receptor family. For instance, the herbicide Picloram shows a higher affinity for AFB5 than for TIR1.[3][7] The following table summarizes key quantitative data from the literature for the interaction of the natural auxin indole-3-acetic acid (IAA) and other synthetic auxins with Arabidopsis thaliana TIR1/AFB receptors. This data provides a baseline for assessing the potential interaction of this compound.
| Compound | Receptor | Aux/IAA Co-receptor | Method | Dissociation Constant (Kd) or Inhibition Constant (Ki) | Reference |
| IAA | TIR1 | IAA7 | Yeast Two-Hybrid | ~5 µM (Half-maximal binding) | [3] |
| IAA | TIR1 | IAA7 | Isothermal Titration Calorimetry | 10-15 nM (Kd) | [5][8] |
| IAA | TIR1 | IAA12 | Isothermal Titration Calorimetry | 250-300 nM (Kd) | [5][8] |
| Picloram | TIR1 | IAA7 | Competition Binding Assay | 3900 ± 910 nM (Ki) | [7] |
| Picloram | AFB5 | IAA7 | Competition Binding Assay | 54.90 ± 3.84 nM (Ki) | [7] |
| 2,4-D | TIR1 | IAA7 | Surface Plasmon Resonance | High binding affinity | [9] |
| Dicamba | TIR1 | Not Specified | In vitro assays | Binds to TIR1 | [10] |
| Dicamba | AFB5 | Not Specified | In vitro assays | Binds to AFB5 | [10] |
Experimental Protocols for Validating Auxin-Receptor Interactions
To quantitatively assess the interaction of this compound with TIR1/AFB receptors, established methodologies such as Surface Plasmon Resonance (SPR) and Yeast Two-Hybrid (Y2H) assays are recommended.
Surface Plasmon Resonance (SPR) for In Vitro Binding Analysis
SPR is a powerful technique for measuring the kinetics of biomolecular interactions in real-time.
Experimental Workflow:
References
- 1. This compound [sitem.herts.ac.uk]
- 2. This compound-tefuryl (Ref: KAI-141012)-Pesticide database [wppdb.com]
- 3. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex regulation of the TIR1/AFB family of auxin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
A Comparative Analysis of Fluchloraminopyr-tefuryl and Other Non-Selective Herbicides
For Researchers, Scientists, and Drug Development Professionals
Fluchloraminopyr-tefuryl, a novel non-selective systemic herbicide, presents a new tool for broad-spectrum weed management, particularly in scenarios where resistance to established herbicides is a concern. This guide provides a comparative evaluation of this compound-tefuryl against other widely used non-selective herbicides, namely glyphosate and glufosinate. The information is intended to assist researchers and weed management professionals in making informed decisions based on available data.
Overview of Active Ingredients
This compound-tefuryl belongs to the pyridine carboxylic acid class of herbicides and acts as a synthetic auxin mimic.[1][2] It is a proherbicide of this compound.[3] Developed by Qingdao Kingagroot Chemical Co., Ltd., it is designed for high activity, a broad weed control spectrum, and efficacy against weeds resistant to other herbicide modes of action.[1][4][5] Its applications are primarily in orchards, citrus groves, and other fruit plantations, as well as for non-cropland vegetation management.[6]
Glyphosate , a glycine derivative, is a widely used systemic, non-selective herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, crucial for the synthesis of aromatic amino acids in plants.
Glufosinate , an organophosphorus compound, is a non-selective, contact herbicide with limited systemic movement. It inhibits the enzyme glutamine synthetase, leading to the accumulation of toxic ammonia levels within the plant cell and the inhibition of photorespiration.[1][3][7][8][9]
Mechanism of Action
This compound-tefuryl: Synthetic Auxin Pathway
This compound-tefuryl mimics the plant hormone auxin (indole-3-acetic acid, IAA), leading to uncontrolled and disorganized plant growth and ultimately, plant death. The signaling pathway is initiated by the binding of the herbicide to the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) family of co-receptors. This binding event promotes the interaction between the TIR1/AFB proteins and Aux/IAA transcriptional repressors. The resulting complex is then targeted for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The uncontrolled expression of these genes leads to various physiological disruptions, including epinasty, cell elongation, and ultimately, plant death.
Signaling Pathway of this compound-tefuryl
References
- 1. A novel insight into the mode of action of glufosinate: how reactive oxygen species are formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound & this compound-tefuryl- New Herbicide Candidate from Chinese Player Qingdao Kingagroot Chemical – ISO Published in June 2022 – News & Updates [chemrobotics.in]
- 3. Glufosinate Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. KingAgroot [kingagroot.com]
- 5. KingAgroot [kingagroot.com]
- 6. kingagroot.com [kingagroot.com]
- 7. sbcpd.org [sbcpd.org]
- 8. Physiological and biochemical mechanisms behind the fast action of glufosinate [mountainscholar.org]
- 9. agriculture.basf.com [agriculture.basf.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fluchloraminopyr
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and minimize ecological impact. This guide provides essential, step-by-step procedures for the proper disposal of the herbicide Fluchloraminopyr, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste requires:
-
Chemical-resistant gloves: To prevent skin contact.
-
Safety goggles or a face shield: To protect from splashes.
-
A lab coat or impervious apron: To protect clothing.
-
Respiratory protection: If handling in a poorly ventilated area or if there is a risk of aerosolization.
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. An eyewash station and safety shower should be readily accessible.[1][2]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is categorized into three main areas: unused or excess product, empty containers, and contaminated materials from spills.
1. Disposal of Unused or Excess this compound
Unwanted or expired this compound is considered hazardous waste.[3][4]
-
Do not dispose of down the drain or in regular trash. [4][5] This can contaminate waterways and interfere with wastewater treatment processes.[4][5]
-
Store securely: Keep the unused product in its original, tightly sealed container in a designated, locked, and well-ventilated chemical storage area away from incompatible materials.[5][6]
-
Contact a licensed hazardous waste disposal facility: Arrange for professional collection and disposal. Your institution's Environmental Health and Safety (EHS) department can provide guidance on approved local contractors.[1][4][7]
-
Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound."
2. Disposal of Empty this compound Containers
Empty containers may still contain hazardous residues and must be decontaminated before disposal.[5]
-
Triple-Rinsing Procedure:
-
Empty the container completely into the application or a collection vessel.
-
Fill the container about one-quarter full with a suitable solvent (e.g., water, as specified on the product label or by your EHS department).
-
Securely close the container and shake vigorously for at least 30 seconds.[5]
-
Drain the rinsate into a designated hazardous waste container for later disposal.
-
Repeat this rinsing process two more times.[5]
-
-
Rendering the Container Unusable: After triple-rinsing, puncture the container to prevent reuse.[5][8]
-
Final Disposal: Dispose of the rinsed and punctured container in accordance with institutional and local regulations. Some recycling programs may accept properly decontaminated chemical containers; check with your local waste management authority.[8]
3. Management and Disposal of Spills
In the event of a this compound spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.[9]
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Absorb the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][7] Do not use combustible materials like paper towels for large spills. For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Collect and Containerize: Place the absorbed material and any contaminated debris into a clearly labeled, sealable hazardous waste container.[7][9]
-
Decontaminate the Area: Clean the spill area with a suitable detergent and water, collecting the cleaning solution as hazardous waste.
-
Dispose of as Hazardous Waste: The container with the collected spill material must be disposed of through a licensed hazardous waste contractor.[7]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters relevant to the handling and disposal of pyridine carboxylic acid herbicides like this compound.
| Parameter | Guideline | Source Citation |
| Storage Temperature | Store above 28°F (-2°C) and below 105°F (40°C). | [7] |
| Container Rinsing Volume | Fill container approximately 1/4 full with rinse solution. | [5] |
| Rinsing Duration | Shake for a minimum of 30 seconds for each rinse cycle. | [5] |
| Rinsate for Dilution | Up to five percent of the water for a new solution may be from rinse water, provided it's applied to a labeled site. | [10] |
Experimental Protocols
Triple-Rinsing Protocol for Decontamination of Empty Containers:
-
Objective: To effectively remove residual this compound from empty containers to ensure they can be disposed of safely.
-
Materials: Empty this compound container, appropriate solvent (as per product label or EHS guidance), hazardous waste container for rinsate, full PPE.
-
Procedure:
-
Ensure all personal protective equipment is worn correctly.
-
Visually confirm the container is empty of all pourable contents.
-
Measure a volume of the appropriate solvent equal to approximately 25% of the container's total volume.
-
Pour the solvent into the empty container.
-
Securely fasten the container's cap.
-
Invert and shake the container vigorously for a minimum of 30 seconds to ensure the solvent contacts all interior surfaces.
-
Carefully pour the rinsate from the container into a designated and properly labeled hazardous waste collection drum.
-
Repeat steps 3 through 7 two additional times for a total of three rinses.
-
After the final rinse, allow the container to drain completely into the waste drum.
-
Puncture the container to prevent any possibility of reuse.
-
The container is now ready for final disposal according to institutional guidelines.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound waste.
References
- 1. fertilome.com [fertilome.com]
- 2. luxembourg.co.il [luxembourg.co.il]
- 3. Disposal of Pesticides [npic.orst.edu]
- 4. epa.gov [epa.gov]
- 5. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
- 6. Managing Waste Pesticides: Restricted Use Pesticides [extension.sdstate.edu]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. earth911.com [earth911.com]
- 9. fsszone.com [fsszone.com]
- 10. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
Essential Safety and Operational Guide for Handling Fluchloraminopyr
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fluchloraminopyr. The following procedures are based on established safety protocols for similar pyridine herbicides and general pesticide handling guidelines, in the absence of a specific Safety Data Sheet (SDS) for a product containing solely this compound. It is imperative to always consult the specific SDS of any product you are using.
Personal Protective Equipment (PPE) and Hazard Mitigation
Hazard Summary:
Products containing similar active ingredients are classified as flammable liquids and may be fatal if swallowed and enters airways. They can be harmful if inhaled, cause respiratory irritation, drowsiness or dizziness, and are suspected of damaging fertility or the unborn child. These products are also very toxic to aquatic life with long-lasting effects.[1][2]
Engineering Controls:
-
Use only in well-ventilated areas, such as a fume hood, to minimize inhalation of vapors or mists.[1][2]
-
Provide eyewash fountains and safety showers in close proximity to points of potential exposure.[3]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Minimum Requirements | Specifications |
| Eye and Face Protection | Safety glasses with side-shields, goggles, or a face shield.[4] | Tightly fitting safety goggles (EN 166) or a face shield that protects the whole face from splashes are recommended.[5] |
| Skin Protection | Long-sleeved shirt and long pants, chemical-resistant gloves, and shoes plus socks.[6] | Coveralls should be worn over long-sleeved shirts and long pants. Chemical-resistant suits made of materials like Tyvek®, butyl rubber, neoprene, or PVC are recommended.[7] |
| Hand Protection | Waterproof or chemical-resistant gloves.[6] | Use unlined gloves made of materials like nitrile rubber, butyl rubber, or barrier laminate.[8] Wash the outside of gloves before removing them.[6] |
| Respiratory Protection | A NIOSH-approved respirator is required for hand-wand applications or when ventilation is inadequate.[6] | A certified particle filtering half mask or a half mask with separable filters is a minimum requirement.[5] |
Procedural Handling and Storage
Safe Handling Practices:
-
Read the Label: Always read the product label and SDS before use.[8]
-
Avoid Contact: Avoid breathing spray mist and contact with skin, eyes, or clothing.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[6]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[6] If clothing becomes heavily contaminated, it should be discarded.[6]
Storage:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep in the original container, tightly closed when not in use.[3]
-
Store away from heat, sparks, open flames, and hot surfaces.[1]
-
Keep out of reach of children and away from food, drink, and animal feed.[1]
Emergency Procedures and Disposal Plans
First Aid Measures:
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek medical attention.[2] |
| If on Skin or Clothing | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.[6] |
| If in Eyes | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.[1] |
| If Swallowed | Immediately call a poison control center or doctor. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give any liquid to the person. Do not give anything by mouth to an unconscious person.[1][2] |
Spill and Leak Procedures:
-
Control the Spill: Immediately contain the spill to prevent it from spreading.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Absorb: Use an inert absorbent material like sand, earth, or vermiculite to absorb the spill.
-
Collect: Shovel the absorbed material into a labeled, sealable container for disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, and then wash with water.
-
Disposal: Dispose of the contaminated materials and waste in accordance with local, state, and federal regulations.
Disposal Plan:
-
Product Disposal: Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[6]
-
Container Disposal: Triple rinse (or equivalent) the container promptly after emptying. Offer for recycling, if available, or reconditioning, or puncture and dispose of in a sanitary landfill, or by other procedures approved by state and local authorities.[9] Never reuse empty containers.[9]
Visual Guides for Safe Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Emergency response flowchart for different routes of exposure to this compound.
References
- 1. luxembourg.co.il [luxembourg.co.il]
- 2. genfarm.com.au [genfarm.com.au]
- 3. genfarm.com.au [genfarm.com.au]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. lcp-shared.s3.amazonaws.com [lcp-shared.s3.amazonaws.com]
- 7. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 8. extension.missouri.edu [extension.missouri.edu]
- 9. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
